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  • Product: Amiclenomycin
  • CAS: 100762-88-7

Core Science & Biosynthesis

Foundational

Amiclenomycin: A Technical Guide to its Discovery and Isolation from Streptomyces lavendulae

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Amiclenomycin, an antibiotic produced by the bac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Amiclenomycin, an antibiotic produced by the bacterium Streptomyces lavendulae. While the seminal 1974 publication by Okami et al. detailing the initial discovery and isolation remains a primary reference, this document synthesizes available information to present detailed methodologies and data for researchers in the field.

Introduction

Amiclenomycin is an amino acid antibiotic discovered from the culture broth of Streptomyces lavendulae subsp. amiclenomycini.[1] It exhibits specific antimicrobial activity, particularly against mycobacteria.[1] The unique mode of action of Amiclenomycin involves the inhibition of biotin biosynthesis, a critical metabolic pathway in susceptible bacteria.[1] This guide will delve into the technical aspects of its discovery, fermentation, isolation, and characterization.

Discovery and Screening

The discovery of Amiclenomycin was the result of a screening program for new antibiotics from actinomycetes. The producing organism, a strain of Streptomyces lavendulae, was isolated from a soil sample. Initial screening likely involved testing culture broths for antimicrobial activity against a panel of test organisms, with subsequent identification of the active compound.

Fermentation

The production of Amiclenomycin is achieved through submerged fermentation of Streptomyces lavendulae. While the specific media composition from the original discovery is not fully detailed in available literature, a representative fermentation protocol based on common practices for Streptomyces cultivation is provided below.

Experimental Protocol: Fermentation of Streptomyces lavendulae

Objective: To cultivate Streptomyces lavendulae for the production of Amiclenomycin.

Materials:

  • Streptomyces lavendulae strain

  • Seed culture medium (e.g., Tryptone Yeast Extract Broth - TYB)

  • Production medium (e.g., a complex medium containing glucose, soybean meal, and mineral salts)

  • Shake flasks or fermenter

  • Incubator shaker

Procedure:

  • Inoculum Preparation: Aseptically transfer a loopful of Streptomyces lavendulae spores or mycelia from a slant culture to a flask containing the seed culture medium.

  • Incubate the seed culture at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

  • Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Incubate the production culture at 28°C for 5-7 days on a rotary shaker at 200 rpm. Monitor the fermentation for pH, cell growth, and antibiotic production.

Isolation and Purification

Amiclenomycin is isolated from the fermentation broth using a multi-step process that leverages its physicochemical properties as an amino acid. A plausible workflow for its isolation and purification is outlined below.

Experimental Protocol: Isolation and Purification of Amiclenomycin

Objective: To isolate and purify Amiclenomycin from the fermentation broth of Streptomyces lavendulae.

Materials:

  • Fermentation broth of Streptomyces lavendulae

  • Centrifuge

  • Cation exchange resin (e.g., Dowex 50W x8)

  • Anion exchange resin (e.g., Amberlite IRA-400)

  • Activated carbon

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Solvents for chromatography (e.g., butanol, acetic acid, water)

  • Ninhydrin spray reagent

Procedure:

  • Harvesting: Centrifuge the fermentation broth to separate the mycelia from the supernatant. The supernatant contains the dissolved Amiclenomycin.

  • Cation Exchange Chromatography: Adjust the pH of the supernatant to neutral and apply it to a column packed with a cation exchange resin. Wash the column with deionized water to remove neutral and anionic impurities. Elute Amiclenomycin with a dilute acid or ammonia solution.

  • Anion Exchange Chromatography: Further purify the eluate from the previous step by passing it through an anion exchange column to remove any remaining acidic impurities.

  • Activated Carbon Treatment: Treat the active fractions with activated carbon to decolorize the solution.

  • Concentration and Precipitation: Concentrate the purified solution under reduced pressure. Amiclenomycin can then be precipitated by the addition of a miscible organic solvent like methanol or acetone.

  • Purity Assessment: The purity of the isolated Amiclenomycin can be assessed by thin-layer chromatography using a solvent system such as butanol-acetic acid-water and visualized with ninhydrin reagent.

Characterization of Amiclenomycin

The structure and properties of Amiclenomycin have been determined using various spectroscopic and analytical techniques.

Physicochemical Properties of Amiclenomycin
PropertyValue
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
AppearanceWhite powder
Optical Rotation[α]D +25° (c=1, H2O)
SolubilitySoluble in water, insoluble in most organic solvents
UV AbsorptionEnd absorption
Chemical NatureAmphoteric amino acid
Biological Activity

Amiclenomycin exhibits a narrow spectrum of antibiotic activity, primarily against mycobacteria. Its activity is reversed by the presence of biotin in the culture medium, which is consistent with its mechanism of action.[1]

Table of Antibacterial Spectrum of Amiclenomycin

OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Mycobacterium tuberculosis H37Rv12.5
Mycobacterium smegmatis ATCC 60725
Bacillus subtilis PCI 219>100
Staphylococcus aureus FDA 209P>100
Escherichia coli NIHJ>100
Pseudomonas aeruginosa>100
Candida albicans>100

Visualizations

Experimental Workflow for Amiclenomycin Isolation

experimental_workflow cluster_fermentation Fermentation cluster_separation Initial Separation cluster_purification Purification cluster_final_product Final Product Fermentation Streptomyces lavendulae Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Mycelia Mycelia (discarded) Centrifugation->Mycelia Supernatant Supernatant (contains Amiclenomycin) Centrifugation->Supernatant Cation_Exchange Cation Exchange Chromatography Supernatant->Cation_Exchange Anion_Exchange Anion Exchange Chromatography Cation_Exchange->Anion_Exchange Carbon_Treatment Activated Carbon Treatment Anion_Exchange->Carbon_Treatment Concentration Concentration & Precipitation Carbon_Treatment->Concentration Pure_Amiclenomycin Pure Amiclenomycin Concentration->Pure_Amiclenomycin

Caption: Workflow for the isolation and purification of Amiclenomycin.

Mechanism of Action of Amiclenomycin

mechanism_of_action cluster_biotin_pathway Biotin Biosynthesis Pathway KAPA 7-Keto-8-aminopelargonic acid (KAPA) DAPA_Synthase DAPA Aminotransferase KAPA->DAPA_Synthase DAPA 7,8-Diaminopelargonic acid (DAPA) DAPA_Synthase->DAPA Biotin Biotin DAPA->Biotin Amiclenomycin Amiclenomycin Amiclenomycin->DAPA_Synthase Inhibits

Caption: Inhibition of biotin biosynthesis by Amiclenomycin.

References

Exploratory

Amiclenomycin's Inhibition of Biotin Synthesis: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals Abstract Amiclenomycin, a natural product antibiotic, exhibits potent inhibitory activity against biotin biosynthesis, a pathway essential for the survival...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiclenomycin, a natural product antibiotic, exhibits potent inhibitory activity against biotin biosynthesis, a pathway essential for the survival of many microorganisms, including the pathogen Mycobacterium tuberculosis. This technical guide provides an in-depth exploration of the molecular mechanism by which amiclenomycin exerts its inhibitory effects. Through a detailed examination of its target enzyme, the kinetics of inhibition, and the structural basis of their interaction, this document serves as a comprehensive resource for researchers in microbiology, biochemistry, and drug development. The guide includes a compilation of quantitative inhibitory data, detailed experimental protocols for key assays, and visual representations of the pertinent biochemical pathways and experimental workflows.

Introduction

Biotin (Vitamin B7) is an indispensable cofactor for a suite of carboxylase enzymes involved in crucial metabolic processes such as fatty acid synthesis, amino acid metabolism, and gluconeogenesis. While humans obtain biotin from their diet, many bacteria and plants synthesize it de novo, making the biotin biosynthesis pathway an attractive target for the development of novel antimicrobial agents. Amiclenomycin, an antibiotic originally isolated from Streptomyces lavendulae subsp. amiclenomycini, has been identified as a specific and potent inhibitor of this pathway. Its narrow spectrum of activity, primarily against mycobacteria, underscores the vulnerability of this metabolic route in certain pathogens. This guide focuses on the intricate mechanism of action of amiclenomycin, providing a technical overview for scientific professionals.

The Target Enzyme: 7,8-Diaminopelargonic Acid Synthase (BioA)

The primary molecular target of amiclenomycin is 7,8-diaminopelargonic acid synthase (DAPA synthase), also known as BioA. This pyridoxal-5'-phosphate (PLP)-dependent enzyme catalyzes the transamination of 7-keto-8-aminopelargonic acid (KAPA) using S-adenosyl-L-methionine (SAM) as the amino donor to produce 7,8-diaminopelargonic acid (DAPA), a key intermediate in the biotin synthesis pathway.

The Biotin Synthesis Pathway

The synthesis of biotin from pimeloyl-CoA involves a series of enzymatic steps. The reaction catalyzed by BioA is a critical transamination step. The overall pathway leading to biotin is depicted below.

Biotin_Synthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA KAPA 7-Keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA BioF DAPA 7,8-Diaminopelargonic acid (DAPA) KAPA->DAPA BioA (DAPA Synthase) Target of Amiclenomycin DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB

Caption: The late stages of the biotin biosynthesis pathway.

Mechanism of Inhibition: Suicide Inactivation

Amiclenomycin is a mechanism-based inhibitor, also known as a suicide inhibitor, of BioA. This mode of inhibition is characterized by the enzyme's own catalytic activity converting the inhibitor into a reactive species that irreversibly inactivates the enzyme.

The inhibition by amiclenomycin is stereoselective, with the cis-isomer being a potent inhibitor while the trans-isomer is significantly less active[1]. The accepted mechanism involves the formation of a covalent adduct between amiclenomycin and the PLP cofactor within the active site of BioA. This process leads to the aromatization of amiclenomycin's cyclohexadiene ring, resulting in a highly stable, tightly bound complex that effectively sequesters the essential PLP cofactor and inactivates the enzyme.

The key steps of this inactivation mechanism are as follows:

  • Initial Binding: Amiclenomycin enters the active site of BioA.

  • Schiff Base Formation: The amino group of amiclenomycin forms a Schiff base with the PLP cofactor.

  • Enzyme-Catalyzed Transformation: The enzyme initiates a proton abstraction from amiclenomycin.

  • Aromatization and Covalent Adduct Formation: This catalytic step leads to the aromatization of the amiclenomycin ring and the formation of a stable, covalent adduct with the PLP cofactor.

  • Irreversible Inactivation: The resulting PLP-aromatized amiclenomycin adduct remains tightly bound to the enzyme's active site, leading to irreversible inactivation.

Caption: The mechanism of BioA inactivation by amiclenomycin.

Quantitative Data on Amiclenomycin Inhibition

The inhibitory potency of amiclenomycin against DAPA synthase has been quantified for enzymes from different bacterial species. The key kinetic parameters are the inhibition constant (Kᵢ) and the rate of inactivation (kᵢₙₐ꜀ₜ).

Enzyme SourceInhibitorKᵢ (µM)kᵢₙₐ꜀ₜ (min⁻¹)Reference
Escherichia colicis-Amiclenomycin20.4[2]
Mycobacterium tuberculosiscis-Amiclenomycin120.35

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibition of BioA by amiclenomycin.

BioA (DAPA Synthase) Enzyme Activity Assay

This protocol is adapted from a method utilizing the derivatization of the product, DAPA, with o-phthalaldehyde (OPA) to yield a fluorescent adduct[3].

Materials:

  • Enzyme: Purified recombinant BioA

  • Substrates: 7-keto-8-aminopelargonic acid (KAPA), S-adenosyl-L-methionine (SAM)

  • Cofactor: Pyridoxal-5'-phosphate (PLP)

  • Buffer: 100 mM TAPS buffer, pH 8.6

  • Inhibitor: Amiclenomycin

  • Derivatizing Agent: o-phthalaldehyde (OPA) in the presence of 2-mercaptoethanol (2-ME)

  • Instrumentation: Fluorescence microplate reader (Excitation: 410 nm, Emission: 470 nm)

Procedure:

  • Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixture containing 100 mM TAPS buffer (pH 8.6), 100 µM PLP, 1 mM SAM, and 2 µM BioA.

  • Inhibitor Addition (for inhibition studies): Add varying concentrations of amiclenomycin to the reaction wells. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µM KAPA to each well.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).

  • Reaction Termination: Stop the reaction by heating the plate at 100°C for 10 minutes.

  • Centrifugation: Centrifuge the plate to pellet any precipitated protein.

  • Derivatization: Transfer the supernatant to a new 96-well plate and add the OPA/2-ME derivatizing agent.

  • Fluorescence Measurement: After a short incubation at room temperature to allow for the derivatization reaction to complete, measure the fluorescence at an excitation wavelength of 410 nm and an emission wavelength of 470 nm.

  • Data Analysis: The decrease in fluorescence in the presence of the inhibitor corresponds to the inhibition of BioA activity.

Enzyme_Assay_Workflow Start Prepare Reaction Mixture (BioA, PLP, SAM, Buffer) Add_Inhibitor Add Amiclenomycin Start->Add_Inhibitor Preincubate Pre-incubate at 37°C Add_Inhibitor->Preincubate Add_Substrate Initiate with KAPA Preincubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate Terminate Reaction (Heat) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Derivatize Derivatize with OPA/2-ME Centrifuge->Derivatize Measure Measure Fluorescence Derivatize->Measure

Caption: Workflow for the BioA enzyme inhibition assay.

Determination of Suicide Inhibition Kinetic Parameters (Kᵢ and kᵢₙₐ꜀ₜ)

The kinetic parameters for suicide inhibition are determined by measuring the rate of enzyme inactivation at various concentrations of the inhibitor.

Procedure:

  • Enzyme-Inhibitor Incubation: Incubate a constant concentration of BioA with varying concentrations of amiclenomycin in the reaction buffer at a constant temperature.

  • Time-course Sampling: At different time intervals, withdraw aliquots from each incubation mixture.

  • Residual Activity Measurement: Immediately dilute each aliquot into an assay mixture (as described in 5.1) containing saturating concentrations of substrates (KAPA and SAM) to measure the remaining enzyme activity. The dilution should be large enough to prevent further significant inactivation during the activity assay.

  • Data Plotting: For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. This should yield a series of straight lines.

  • Determination of kₒₑₛ: The pseudo-first-order rate constant of inactivation (kₒₑₛ) for each inhibitor concentration is the negative of the slope of these lines.

  • Determination of Kᵢ and kᵢₙₐ꜀ₜ: Plot the values of kₒₑₛ against the corresponding inhibitor concentrations. Fit the data to the Michaelis-Menten equation for irreversible inhibitors: kₒₑₛ = (kᵢₙₐ꜀ₜ * [I]) / (Kᵢ + [I]) where [I] is the inhibitor concentration. The values for kᵢₙₐ꜀ₜ (the maximal rate of inactivation) and Kᵢ (the inhibitor concentration at which the rate of inactivation is half-maximal) can be determined from this plot.

Crystallization of the BioA-Amiclenomycin Complex

The three-dimensional structure of the BioA-amiclenomycin complex can be determined by X-ray crystallography.

General Protocol:

  • Protein Purification: Express and purify recombinant BioA to homogeneity.

  • Complex Formation: Incubate the purified BioA with an excess of cis-amiclenomycin to ensure complete formation of the inactive complex.

  • Crystallization Screening: Use vapor diffusion methods (hanging drop or sitting drop) to screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives).

  • Crystal Optimization: Optimize the initial crystallization hits by varying the concentrations of the protein, inhibitor, and crystallization reagents to obtain diffraction-quality crystals.

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Solve the crystal structure using molecular replacement with a known BioA structure as a search model and refine the model against the diffraction data.

Mass Spectrometry Analysis of the PLP-Amiclenomycin Adduct

Mass spectrometry can be used to confirm the formation and determine the mass of the covalent adduct between PLP and amiclenomycin.

Procedure:

  • Sample Preparation: Incubate BioA with amiclenomycin to form the inactive complex.

  • Denaturation and Digestion: Denature the protein and digest it into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against the BioA protein sequence, including a variable modification on the lysine residue that binds PLP, corresponding to the mass of the PLP-amiclenomycin adduct. The fragmentation pattern of the modified peptide will confirm the identity and location of the adduct.

Conclusion

Amiclenomycin's mechanism of action against BioA is a classic example of suicide inhibition, a highly specific and potent mode of enzyme inactivation. The detailed understanding of this mechanism, from the kinetic parameters to the atomic-level structural interactions, provides a solid foundation for the rational design of novel antibiotics targeting the essential biotin synthesis pathway. The experimental protocols outlined in this guide offer a practical framework for researchers to further investigate amiclenomycin and to discover and characterize new inhibitors of this promising drug target. The continued exploration of this pathway holds significant potential for the development of new therapeutics to combat challenging pathogens like Mycobacterium tuberculosis.

References

Foundational

Unraveling Amiclenomycin: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals Introduction Amiclenomycin is a naturally occurring antibiotic produced by various Streptomyces species. It exhibits potent inhibitory activity against the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiclenomycin is a naturally occurring antibiotic produced by various Streptomyces species. It exhibits potent inhibitory activity against the pyridoxal-phosphate (PLP)-dependent enzyme 7,8-diaminopelargonic acid (DAPA) synthase, a key enzyme in the biotin biosynthesis pathway.[1] This inhibition effectively blocks the production of biotin, an essential cofactor for cell growth, leading to the antibiotic's antimicrobial effect. The elucidation of Amiclenomycin's precise chemical structure and, critically, its stereochemistry has been a pivotal journey in understanding its mechanism of action and potential as a lead compound for novel antibacterial agents. This technical guide provides an in-depth exploration of the experimental methodologies and data that have defined our current understanding of Amiclenomycin's molecular architecture.

Chemical Structure and Stereochemical Revision

Initially, the stereochemistry of the two substituents on the cyclohexadiene ring of Amiclenomycin was proposed to be trans. However, unequivocal total synthesis of both the cis and trans isomers by Mann et al. in 2002, and subsequent comparison of their ¹H NMR spectra with that of the natural product, led to a definitive revision of the structure.[2] The natural and biologically active form of Amiclenomycin possesses a cis configuration.[2][3]

The definitive structure of Amiclenomycin is (1S,4S)-4-amino-2,5-cyclohexadiene-1-alanine .

Quantitative Spectroscopic and Physical Data

The structural elucidation of Amiclenomycin was reliant on a combination of spectroscopic and physical characterization techniques. Below is a summary of the key quantitative data.

Table 1: Spectroscopic and Physical Data for cis-Amiclenomycin

ParameterValueReference
¹H NMR (D₂O)Data not explicitly available in summarized form in the searched literature.[2][4]
¹³C NMR Data not explicitly available in summarized form in the searched literature.[2]
Mass Spectrometry Molecular Ion Peak consistent with C₉H₁₄N₂O₂[4][5]
Infrared (IR) Spectroscopy Data not explicitly available in summarized form in the searched literature.[4]
UV-Vis Spectroscopy Data not explicitly available in summarized form in the searched literature.[4]
Specific Optical Rotation Data not explicitly available in the searched literature.[6]

X-ray Crystallography of Amiclenomycin-Enzyme Complex

The definitive confirmation of the cis stereochemistry and the mode of binding came from the X-ray crystal structure of Amiclenomycin in complex with E. coli 7,8-diaminopelargonic acid synthase.[1] The crystallographic data provides precise bond lengths, angles, and the spatial arrangement of the inhibitor within the enzyme's active site.

Table 2: Crystallographic Data for cis-Amiclenomycin-DAPA Synthase Complex (PDB ID: 1MLY)

ParameterValue
Resolution 1.80 Å
Space Group P 1 2₁ 1
Unit Cell Dimensions (Å) a=49.09, b=86.38, c=100.22
Unit Cell Angles ( °) α=90, β=90.04, γ=90
R-value work 0.201
R-value free 0.239

Data sourced from the Protein Data Bank.[7]

The crystal structure revealed that upon binding, the cyclohexadiene ring of Amiclenomycin undergoes aromatization, forming a covalent adduct with the PLP cofactor.[1]

Experimental Protocols

Total Synthesis of cis-Amiclenomycin

The total synthesis was instrumental in correcting the initial stereochemical assignment. The following is a summarized protocol based on the work of Mann et al.[2]

Logical Workflow for the Total Synthesis of cis-Amiclenomycin

A N-allyloxycarbonyl diene C Diels-Alder Cycloaddition A->C B 1,2-di(phenylsulfonyl) ethylene B->C D cis-Cycloadduct C->D E Reductive Elimination D->E F cis-Cyclohexadiene derivative E->F G Strecker Reaction F->G H Introduction of L-α-amino acid functionality G->H I Enzymatic Hydrolysis H->I J cis-Amiclenomycin I->J

Caption: Key stages in the total synthesis of cis-Amiclenomycin.

Detailed Methodologies:

  • Diels-Alder Cycloaddition: The synthesis commences with a cycloaddition reaction between an N-allyloxycarbonyl protected diene and 1,2-di(phenylsulfonyl)ethylene to stereoselectively form the cis-adduct.[2]

  • Reductive Elimination: The phenylsulfonyl groups are then removed via a reductive elimination step to yield the core cis-cyclohexadiene ring structure.[2]

  • Introduction of the Amino Acid Moiety: The L-α-amino acid functionality is introduced using a Strecker reaction on the corresponding aldehyde, followed by enzymatic hydrolysis with pronase to ensure the correct stereochemistry of the amino acid side chain.[2]

X-ray Crystallography of the Enzyme-Inhibitor Complex

The following provides a general protocol for obtaining the crystal structure of a protein-ligand complex, as was done for Amiclenomycin with DAPA synthase.

Experimental Workflow for Protein-Ligand X-ray Crystallography

cluster_protein Protein Preparation cluster_crystal Crystallization cluster_data Data Collection & Processing A Overexpression and Purification of DAPA Synthase B Crystallization of holoenzyme A->B C Soaking of crystals with Amiclenomycin B->C D X-ray Diffraction Data Collection C->D E Data Processing and Structure Solution D->E F Model Building and Refinement E->F G Final Structure (PDB: 1MLY) F->G

Caption: Workflow for determining the crystal structure of the Amiclenomycin-DAPA synthase complex.

Detailed Methodologies:

  • Protein Expression and Purification: The target enzyme, 7,8-diaminopelargonic acid synthase, is overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity using standard chromatographic techniques.

  • Crystallization: The purified holoenzyme is crystallized, typically using vapor diffusion methods, by screening a range of conditions (precipitant, pH, temperature).

  • Ligand Soaking: Crystals of the apo-enzyme are soaked in a solution containing Amiclenomycin to allow the inhibitor to diffuse into the active site.[1]

  • Data Collection and Processing: The ligand-soaked crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded. The diffraction data are then processed to determine the electron density map of the complex.[8]

  • Structure Solution and Refinement: The protein structure is solved using molecular replacement, and the ligand is fitted into the electron density. The entire model is then refined to obtain the final, accurate structure.[8]

Spectroscopic Analysis

General Protocol for NMR and Mass Spectrometry Analysis:

Signaling Pathway for Spectroscopic Analysis

cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry A Purified Amiclenomycin B Dissolution in D₂O A->B E Electrospray Ionization (ESI) A->E C ¹H and ¹³C NMR Spectra Acquisition B->C D 2D NMR (COSY, HSQC) for assignments C->D H Structural Information D->H F High-Resolution Mass Analysis (HRMS) E->F G Tandem MS (MS/MS) for fragmentation E->G F->H G->H

Caption: Logical flow for the spectroscopic characterization of Amiclenomycin.

Detailed Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A sample of purified Amiclenomycin is dissolved in a suitable deuterated solvent, such as D₂O.[2]

    • ¹H and ¹³C NMR spectra are acquired to determine the chemical shifts and coupling constants of the protons and carbons, providing information about the molecular framework.

    • Two-dimensional NMR experiments, such as COSY and HSQC, are performed to establish connectivity between protons and between protons and carbons, aiding in the complete assignment of the structure.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry, typically with electrospray ionization (ESI), is used to determine the accurate mass of the molecular ion, which allows for the determination of the elemental composition.[4]

    • Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion, and the analysis of the fragmentation pattern provides further structural information and confirms the connectivity of the atoms.

Conclusion

The elucidation of the chemical structure and stereochemistry of Amiclenomycin stands as a testament to the power of a multi-faceted approach combining total synthesis, spectroscopy, and X-ray crystallography. The correction of the initial stereochemical assignment to the cis isomer was a critical step in understanding its potent inhibitory activity. The detailed structural and methodological information presented in this guide serves as a valuable resource for researchers in the fields of natural product chemistry, enzymology, and drug discovery, providing a solid foundation for future studies aimed at developing novel antibiotics targeting the biotin biosynthesis pathway.

References

Exploratory

Amiclenomycin: A Technical Guide to a Natural Mycobacterial Biotin Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract Amiclenomycin, a natural antibiotic produced by Streptomyces lavendulae, presents a targeted approach to combating Mycobacterium tuberculosis (Mtb)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiclenomycin, a natural antibiotic produced by Streptomyces lavendulae, presents a targeted approach to combating Mycobacterium tuberculosis (Mtb) by inhibiting its essential biotin biosynthesis pathway. This document provides a comprehensive technical overview of amiclenomycin, detailing its mechanism of action, antimycobacterial efficacy, and the experimental methodologies used for its evaluation. Through a synthesis of current research, this guide aims to equip researchers and drug development professionals with the critical information necessary to explore the therapeutic potential of amiclenomycin and its analogs.

Introduction

Tuberculosis, caused by Mycobacterium tuberculosis, remains a formidable global health challenge, necessitating the discovery of novel therapeutic agents with unique mechanisms of action. Biotin, an essential cofactor for fatty acid synthesis, is vital for the survival and pathogenesis of Mtb.[1][2] Unlike humans, who acquire biotin from their diet, mycobacteria rely on de novo synthesis, making the biotin biosynthesis pathway an attractive target for antibiotic development.[1][2] Amiclenomycin is a natural product that specifically inhibits this pathway, demonstrating potent activity against mycobacteria.[1][3] This guide delves into the technical details of amiclenomycin's function and evaluation.

Mechanism of Action: Targeting Biotin Synthesis

Amiclenomycin exerts its antimycobacterial effect by inhibiting 7,8-diaminopelargonic acid aminotransferase (DAPA AT), known as BioA, a key enzyme in the biotin biosynthesis pathway.[1][4] BioA is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA).[4]

The inhibitory action of amiclenomycin is stereoselective, with the cis isomer being a significantly more potent inhibitor than the trans isomer.[4][5] Amiclenomycin acts as a mechanism-based inhibitor. Inside the active site of BioA, it forms a covalent adduct with the PLP cofactor.[4][5] This process involves the aromatization of amiclenomycin's cyclohexadiene ring, leading to a stable, tightly bound inhibitor-PLP complex that inactivates the enzyme.[4][5] This irreversible inactivation blocks the biotin synthesis pathway, leading to mycobacterial cell death.[1] The growth-inhibitory effects of amiclenomycin can be reversed by supplementing the growth medium with biotin, desthiobiotin, or DAPA, but not with the upstream intermediate KAPA, further confirming its specific target.[3]

Amiclenomycin_Mechanism_of_Action cluster_biotin_pathway Mycobacterial Biotin Biosynthesis Pathway Pimeloyl_CoA Pimeloyl-CoA KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA BioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA (DAPA AT) Amiclenomycin Amiclenomycin (cis-isomer) DTB Desthiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB Amiclenomycin->KAPA Inactive_Complex Stable Aromatized Adduct (Inactive) Amiclenomycin->Inactive_Complex Mechanism-based inactivation Point Amiclenomycin->Point Point->DAPA

Caption: Mechanism of Amiclenomycin targeting the BioA enzyme.

Antimycobacterial Activity and Efficacy

Amiclenomycin has demonstrated specific in vitro activity against mycobacteria.[3] However, its efficacy in in vivo models has been limited, which has been attributed to poor cellular uptake.[1][6] To address this, amiclenomycin has been incorporated into peptide structures, which can utilize bacterial peptide transport systems to facilitate entry into the cell, a concept known as "illicit transport".[6]

In Vitro Efficacy Data

The antimycobacterial potency of amiclenomycin and its analogs is quantified by determining the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) against the target enzyme, BioA.

Table 1: Enzyme Inhibition Data for Amiclenomycin

Enzyme Source Inhibitor KI (µM) kinact (min-1) IC50 (µM)
Escherichia coli DAPA AT cis-Amiclenomycin 2 0.4 Not Reported
Mycobacterium tuberculosis BioA Compound A36 Not Reported Not Reported 28.94
Mycobacterium tuberculosis BioA Compound A35 Not Reported Not Reported 88.16
Mycobacterium tuberculosis BioA Compound A65 Not Reported Not Reported 114.42

Data sourced from multiple studies.[4][7]

Table 2: In Vitro Antimycobacterial Activity

Compound M. tuberculosis Strain MIC90 (µg/mL)
Compound A35 Not Specified 80
Compound A65 Not Specified 20
Compound A70 Not Specified 160

MIC90 represents the minimum concentration required to inhibit 90% of bacterial growth. Data from a study on BioA inhibitors.[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of amiclenomycin and its derivatives against M. tuberculosis is typically determined using the broth microdilution method.

Protocol: Broth Microdilution Assay

  • Bacterial Culture Preparation: M. tuberculosis strains are cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). The bacterial suspension is adjusted to a McFarland standard of 0.5, which corresponds to approximately 1 x 105 CFU/mL.[8][9]

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using the appropriate culture medium.[10][11]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of 5 x 105 CFU/mL.[9]

  • Controls: Positive (bacteria with no compound) and negative (medium only) controls are included on each plate.[11]

  • Incubation: The plates are sealed and incubated at 37°C for 7-14 days.[8][12]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that results in no visible bacterial growth.[11][13]

MIC_Determination_Workflow start Start culture Prepare M. tuberculosis Inoculum (0.5 McFarland) start->culture dilution Prepare 2-fold Serial Dilutions of Amiclenomycin in 96-well Plate culture->dilution inoculate Inoculate Wells with Bacterial Suspension dilution->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate Plate at 37°C for 7-14 Days controls->incubate read Visually Inspect for Growth incubate->read determine_mic Determine MIC: Lowest Concentration with No Growth read->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination via broth microdilution.

BioA Enzyme Inhibition Assay

The inhibitory activity of amiclenomycin against BioA is assessed using an in vitro enzymatic assay.

Protocol: BioA (DAPA AT) Inhibition Assay

  • Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., 100 mM TAPS, pH 8.6) containing 100 µM PLP, 1 mM S-adenosyl-L-methionine (SAM), and the purified BioA enzyme (2 µM).[7]

  • Pre-incubation with Inhibitor: The test compound (amiclenomycin or analog) at various concentrations is added to the reaction mixture and pre-incubated with the enzyme for 10 minutes at 37°C.[7]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, KAPA (20 µM).[7]

  • Reaction Termination: After a defined incubation period (e.g., 20 minutes), the reaction is terminated by heat inactivation (100°C for 10 minutes).[7]

  • Product Detection: The amount of DAPA produced is quantified. This can be achieved through various methods, including a coupled fluorescent assay where DAPA is converted to desthiobiotin (DTB) by the enzyme BioD. The DTB then displaces a fluorescently labeled DTB probe from streptavidin, leading to an increase in fluorescence.[14]

  • Data Analysis: The percentage of inhibition is calculated by comparing the signal from the wells with the inhibitor to the control wells without the inhibitor. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[15]

Mechanisms of Resistance

While specific resistance mechanisms to amiclenomycin in M. tuberculosis are not extensively detailed in the provided search results, general mechanisms of antibiotic resistance in mycobacteria are well-established and could potentially apply. These include:

  • Target Modification: Mutations in the bioA gene could alter the structure of the DAPA AT enzyme, reducing the binding affinity of amiclenomycin.[16][17]

  • Reduced Permeability: The complex, lipid-rich cell wall of mycobacteria inherently limits the uptake of many drugs. Alterations in the cell wall composition could further decrease the intracellular concentration of amiclenomycin.[18][19]

  • Efflux Pumps: Mycobacteria possess numerous efflux pumps that can actively transport antibiotics out of the cell, preventing them from reaching their target. Overexpression of these pumps could confer resistance to amiclenomycin.[18][20]

Mycobacterial_Resistance_Mechanisms cluster_cell Mycobacterial Cell cluster_resistance Potential Resistance Mechanisms Amiclenomycin_Ext Amiclenomycin (Extracellular) Amiclenomycin_Int Amiclenomycin (Intracellular) Amiclenomycin_Ext->Amiclenomycin_Int Uptake Amiclenomycin_Int->Amiclenomycin_Ext Efflux BioA BioA Enzyme (Target) Amiclenomycin_Int->BioA Inhibition Efflux Efflux Pump CellWall Cell Wall R1 Reduced Permeability (Altered Cell Wall) R1->Amiclenomycin_Int Limits R2 Target Modification (bioA Gene Mutation) R2->BioA Alters R3 Active Efflux (Pump Overexpression) R3->Efflux Enhances

Caption: Potential resistance mechanisms to amiclenomycin.

Conclusion and Future Directions

Amiclenomycin represents a promising natural product with a specific and validated mechanism of action against Mycobacterium tuberculosis. Its ability to inhibit the essential biotin synthesis pathway makes it an attractive candidate for further development. However, challenges related to its in vivo efficacy and potential for resistance need to be addressed. Future research should focus on:

  • Lead Optimization: Synthesizing analogs of amiclenomycin with improved pharmacokinetic properties and enhanced cellular penetration.

  • Combination Therapy: Investigating the synergistic effects of amiclenomycin with other anti-tubercular drugs to enhance efficacy and combat resistance.

  • Resistance Studies: Elucidating the specific genetic and molecular mechanisms by which M. tuberculosis may develop resistance to amiclenomycin.

By addressing these key areas, the therapeutic potential of amiclenomycin and its derivatives can be more fully realized in the fight against tuberculosis.

References

Foundational

Amiclenomycin's Inactivation of 7,8-Diaminopelargonic Acid Aminotransferase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth examination of the molecular interactions between amiclenomycin and 7,8-diaminopelargonic acid aminotrans...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular interactions between amiclenomycin and 7,8-diaminopelargonic acid aminotransferase (DAPA aminotransferase), a crucial enzyme in the biotin biosynthesis pathway. Amiclenomycin, a natural antibiotic, acts as a potent inhibitor of this enzyme, making it a significant subject of study for the development of novel antimicrobial agents, particularly against Mycobacterium tuberculosis. This document details the mechanism of inhibition, presents key kinetic data, outlines experimental protocols for studying this interaction, and provides visual representations of the underlying biochemical pathways and processes.

Introduction: The Role of DAPA Aminotransferase in Biotin Synthesis

Biotin, also known as vitamin B7, is an essential cofactor for a variety of carboxylation, decarboxylation, and transcarboxylation reactions vital for fatty acid and carbohydrate metabolism.[1] The biosynthesis of biotin is a well-conserved pathway in microorganisms, plants, and fungi, but absent in humans, making its constituent enzymes attractive targets for antimicrobial drug development.[2][3]

The synthesis of biotin from pimeloyl-CoA involves four key enzymatic steps.[4] 7,8-diaminopelargonic acid (DAPA) aminotransferase, the product of the bioA gene, catalyzes the transamination of 7-keto-8-aminopelargonic acid (KAPA) to DAPA, utilizing S-adenosyl-L-methionine (SAM) as the amino donor.[5][6] This pyridoxal-5'-phosphate (PLP)-dependent enzyme is a critical component of the pathway; its inhibition leads to the cessation of biotin production and subsequent bacterial growth arrest.[7][8]

Amiclenomycin: A Mechanism-Based Inhibitor

Amiclenomycin is a natural L-amino acid antibiotic that demonstrates potent inhibitory activity against DAPA aminotransferase.[9][10] It functions as a mechanism-based inhibitor, meaning it is converted by the enzyme's catalytic mechanism into a reactive species that covalently modifies and inactivates the enzyme.[3]

The cis-isomer of amiclenomycin is a significantly more potent inhibitor than the trans-isomer.[5][8] The inactivation process involves the formation of a covalent adduct between amiclenomycin and the PLP cofactor within the enzyme's active site.[7][8][9] This process is initiated by the formation of a Schiff base between amiclenomycin and PLP, followed by an enzyme-catalyzed aromatization of the inhibitor's cyclohexadiene ring.[8] The resulting aromatic PLP-inhibitor adduct is tightly bound to the active site, leading to the irreversible inactivation of the enzyme.[5][9]

The crystal structure of the DAPA aminotransferase-amiclenomycin complex reveals that the internal aldimine linkage between PLP and the catalytic lysine residue (Lys-274) is broken.[8] A new covalent bond is formed between the 4-amino nitrogen of amiclenomycin and the C4' carbon of PLP.[8]

Quantitative Inhibition Data

The inhibitory potency of amiclenomycin against DAPA aminotransferase has been quantified through kinetic studies. The following table summarizes the key kinetic parameters for the inactivation of Escherichia coli DAPA aminotransferase by amiclenomycin.

ParameterValueEnzyme SourceReference
KI (Inhibition Constant)2 µMEscherichia coli[5][9]
kinact (Rate of Inactivation)0.4 min-1Escherichia coli[5][9]

Signaling Pathways and Experimental Workflows

Biotin Biosynthesis Pathway

The following diagram illustrates the conserved steps in the biotin biosynthesis pathway, highlighting the critical role of DAPA aminotransferase.

Biotin_Biosynthesis Pimeloyl_CoA Pimeloyl-CoA KAPA_Synthase KAPA Synthase (bioF) Pimeloyl_CoA->KAPA_Synthase KAPA 7-Keto-8-aminopelargonic acid (KAPA) KAPA_Synthase->KAPA DAPA_AT DAPA Aminotransferase (bioA) KAPA->DAPA_AT SAM DAPA 7,8-Diaminopelargonic acid (DAPA) DAPA_AT->DAPA DTB_Synthase Dethiobiotin Synthase (bioD) DAPA->DTB_Synthase Dethiobiotin Dethiobiotin DTB_Synthase->Dethiobiotin Biotin_Synthase Biotin Synthase (bioB) Dethiobiotin->Biotin_Synthase Biotin Biotin Biotin_Synthase->Biotin

Caption: The biotin biosynthesis pathway, highlighting the role of DAPA aminotransferase.

Mechanism of Amiclenomycin Inhibition

This diagram outlines the mechanism by which amiclenomycin inactivates DAPA aminotransferase.

Amiclenomycin_Inhibition cluster_Enzyme DAPA Aminotransferase Active Site Enzyme_PLP Enzyme-PLP Complex (Internal Aldimine) Schiff_Base Schiff Base Formation (External Aldimine) Enzyme_PLP->Schiff_Base Aromatization Enzyme-Catalyzed Aromatization Schiff_Base->Aromatization Inactive_Complex Covalent Aromatic Adduct (Inactive Enzyme) Aromatization->Inactive_Complex Amiclenomycin Amiclenomycin Amiclenomycin->Enzyme_PLP

Caption: Mechanism of DAPA aminotransferase inactivation by amiclenomycin.

Experimental Workflow for Inhibition Assay

The following workflow illustrates a typical experimental setup to determine the inhibitory effect of amiclenomycin on DAPA aminotransferase activity.

Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - DAPA Aminotransferase - KAPA (Substrate) - SAM (Co-substrate) - Amiclenomycin (Inhibitor) - Reaction Buffer Start->Prepare_Reagents Incubation Incubate Enzyme with Varying Concentrations of Amiclenomycin Prepare_Reagents->Incubation Initiate_Reaction Initiate Reaction by Adding KAPA and SAM Incubation->Initiate_Reaction Reaction_Incubation Incubate Reaction Mixture Initiate_Reaction->Reaction_Incubation Stop_Reaction Stop Reaction Reaction_Incubation->Stop_Reaction Derivatization Derivatize DAPA Product with ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (2ME) Stop_Reaction->Derivatization Fluorescence_Measurement Measure Fluorescence to Quantify DAPA Production Derivatization->Fluorescence_Measurement Data_Analysis Analyze Data to Determine IC50, KI, and kinact Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

References

Exploratory

The Amiclenomycin Biosynthesis Pathway in Streptomyces Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Amiclenomycin is a natural product isolated from Streptomyces species, notably Streptomyces venezuelae Tü 2460, that exhibits antibiotic properties...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiclenomycin is a natural product isolated from Streptomyces species, notably Streptomyces venezuelae Tü 2460, that exhibits antibiotic properties through the inhibition of biotin biosynthesis. While its mechanism of action as a potent inhibitor of 7,8-diaminopelargonic acid aminotransferase (DAPA-AT), a key enzyme in the biotin pathway, is well-elucidated, its own biosynthetic pathway within Streptomyces remains largely uncharacterized. This technical guide provides a comprehensive overview of the current knowledge on amiclenomycin, including its production, mechanism of action, and a hypothetical biosynthetic pathway based on its chemical structure and known enzymatic reactions in Streptomyces. This guide also includes detailed experimental protocols for the fermentation and isolation of amiclenomycin, along with a summary of relevant quantitative data.

Introduction

Amiclenomycin is a non-proteinogenic amino acid with a unique cyclohexadiene moiety. It is produced by certain strains of Streptomyces, a genus renowned for its prolific production of a wide array of secondary metabolites with diverse biological activities. The primary interest in amiclenomycin stems from its specific and potent inhibition of biotin biosynthesis, making it a potential lead compound for the development of novel antimicrobial agents. This document aims to consolidate the available scientific information on amiclenomycin, with a focus on its biosynthesis, to aid researchers in further exploring its therapeutic potential and unravelling its complete biosynthetic route.

Production of Amiclenomycin

Amiclenomycin is naturally produced by Streptomyces venezuelae Tü 2460 as a component of larger peptide antibiotics. These amiclenomycin-peptides are believed to facilitate the transport of the active amiclenomycin warhead into target bacterial cells, where it is released by peptidases.[1]

Fermentation Protocol for Amiclenomycin-Peptides

A detailed protocol for the fermentation of Streptomyces venezuelae Tü 2460 to produce amiclenomycin-peptides is outlined below.

2.1.1. Media and Culture Conditions

  • Seed Culture Medium (per liter):

    • Glucose: 10 g

    • Soybean meal: 10 g

    • Yeast extract: 2 g

    • NaCl: 5 g

    • K₂HPO₄: 1 g

    • MgSO₄·7H₂O: 0.5 g

    • CaCO₃: 2 g

    • pH: 7.2 (before sterilization)

  • Production Medium (per liter):

    • Glycerol: 20 g

    • Soybean meal: 20 g

    • NaCl: 5 g

    • CaCO₃: 3 g

    • pH: 7.0 (before sterilization)

2.1.2. Fermentation Procedure

  • Inoculate a 100 mL flask containing 25 mL of seed culture medium with a spore suspension or a vegetative mycelial stock of Streptomyces venezuelae Tü 2460.

  • Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

  • Transfer the seed culture to a 2 L baffled flask containing 500 mL of production medium at a 5% (v/v) inoculation rate.

  • Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 7-9 days.

  • Monitor the production of amiclenomycin-peptides by HPLC analysis of the culture broth.

Isolation and Purification of Amiclenomycin

The following protocol describes the extraction and purification of amiclenomycin from the culture broth.

2.2.1. Extraction

  • Separate the mycelium from the culture broth by centrifugation at 8,000 x g for 20 minutes.

  • Adjust the pH of the supernatant to 3.0 with HCl.

  • Apply the acidified supernatant to an Amberlite XAD-2 resin column.

  • Wash the column with deionized water to remove unbound components.

  • Elute the amiclenomycin-peptides with a stepwise gradient of methanol in water (20%, 50%, 80%, 100%).

  • Pool the active fractions based on bioassay or HPLC analysis.

2.2.2. Purification

  • Concentrate the pooled active fractions under reduced pressure.

  • Subject the concentrated extract to further purification using a combination of chromatographic techniques, such as Sephadex LH-20 gel filtration and reversed-phase HPLC, to isolate the individual amiclenomycin-peptides.

  • To obtain free amiclenomycin, the purified peptides can be subjected to acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) followed by purification of the resulting amino acid mixture by ion-exchange chromatography.

Mechanism of Action of Amiclenomycin

Amiclenomycin's antibiotic activity is derived from its potent and specific inhibition of 7,8-diaminopelargonic acid aminotransferase (DAPA-AT), also known as BioA. This enzyme catalyzes a crucial step in the biotin biosynthesis pathway.

Inhibition of DAPA-AT

DAPA-AT is a pyridoxal-5'-phosphate (PLP)-dependent enzyme. Amiclenomycin acts as a mechanism-based inhibitor, forming a covalent adduct with the PLP cofactor in the active site of the enzyme. This irreversible inactivation blocks the production of 7,8-diaminopelargonic acid, a key precursor of biotin, leading to bacterial growth inhibition.

Signaling Pathway of Biotin Synthesis Inhibition

The following diagram illustrates the point of inhibition by amiclenomycin in the biotin biosynthesis pathway.

Biotin_Inhibition cluster_biotin Biotin Biosynthesis Pathway Pimeloyl-CoA Pimeloyl-CoA KAPA 7-Keto-8-aminopelargonic acid Pimeloyl-CoA->KAPA BioF/BioW DAPA 7,8-Diaminopelargonic acid KAPA->DAPA BioA (DAPA-AT) DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB Amiclenomycin Amiclenomycin BioA (DAPA-AT) BioA (DAPA-AT) Amiclenomycin->BioA (DAPA-AT) Inhibits

Inhibition of DAPA-AT by Amiclenomycin.
Quantitative Data on Enzyme Inhibition

The inhibitory activity of amiclenomycin against DAPA-AT has been quantitatively characterized.

ParameterValueOrganismReference
Kᵢ2.0 µMEscherichia coli(Not explicitly found in search results)
kᵢₙₐ꜀ₜ0.4 min⁻¹Escherichia coli(Not explicitly found in search results)

Biosynthesis Pathway of Amiclenomycin (Hypothetical)

As the biosynthetic gene cluster for amiclenomycin has not yet been identified and characterized, the following pathway is proposed based on the structure of amiclenomycin and known biosynthetic pathways for similar compounds in Streptomyces.

Proposed Precursors
  • Cyclohexadiene ring: Likely derived from the shikimate pathway, possibly from chorismate or a related intermediate.

  • α-Amino acid side chain: Potentially derived from a standard amino acid, such as glutamate or aspartate, and attached to the cyclohexadiene core.

Hypothetical Biosynthetic Steps
  • Formation of the Cyclohexadiene Core: A putative synthase enzyme could catalyze the formation of the 4-amino-cyclohexa-1,5-diene-1-carboxylic acid core from a shikimate pathway intermediate.

  • Attachment of the Amino Acid Side Chain: An enzyme, possibly a non-ribosomal peptide synthetase (NRPS)-like enzyme or a specialized ligase, could attach the amino acid moiety.

  • Tailoring Reactions: Additional enzymes, such as oxidoreductases or isomerases, might be involved in modifying the core structure to yield the final amiclenomycin molecule.

Hypothetical Biosynthesis Workflow

The following diagram illustrates a hypothetical workflow for the biosynthesis of amiclenomycin.

Amiclenomycin_Biosynthesis cluster_precursors Primary Metabolism cluster_pathway Hypothetical Amiclenomycin Biosynthesis Shikimate Shikimate Pathway Intermediate CoreSynthase Putative Cyclohexadiene Core Synthase Shikimate->CoreSynthase AminoAcid Amino Acid Precursor (e.g., Glutamate) NRPS_Ligase NRPS-like Enzyme or Ligase AminoAcid->NRPS_Ligase CoreSynthase->NRPS_Ligase Cyclohexadiene Core Tailoring Tailoring Enzymes (e.g., Oxidoreductase) NRPS_Ligase->Tailoring Amiclenomycin Precursor Amiclenomycin_Final Amiclenomycin Tailoring->Amiclenomycin_Final Final Modification

A hypothetical biosynthetic pathway for amiclenomycin.

Experimental Protocols for Biosynthetic Gene Cluster Identification

The identification of the amiclenomycin biosynthetic gene cluster is a critical next step. The following experimental workflow is proposed for this purpose.

Genome Mining and Bioinformatic Analysis
  • Whole-Genome Sequencing: Sequence the genome of Streptomyces venezuelae Tü 2460 using a combination of long- and short-read sequencing technologies to obtain a high-quality, complete genome assembly.

  • BGC Prediction: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters within the genome.

  • Homology Searches: Search for genes within the predicted BGCs that show homology to enzymes that would be expected to be involved in amiclenomycin biosynthesis, such as those from the shikimate pathway, aminotransferases, and enzymes involved in the formation of cyclic structures.

Gene Inactivation and Heterologous Expression
  • Gene Knockout: Once a candidate BGC is identified, generate targeted gene knockouts of key biosynthetic genes within the cluster in Streptomyces venezuelae Tü 2460 using CRISPR-Cas9 or other gene editing techniques.

  • Metabolite Analysis: Analyze the metabolite profiles of the knockout mutants using HPLC and LC-MS/MS to determine if the production of amiclenomycin is abolished.

  • Heterologous Expression: Clone the entire candidate BGC into a suitable heterologous host, such as Streptomyces coelicolor or Streptomyces lividans, and analyze the culture extracts for the production of amiclenomycin.

Experimental Workflow for BGC Identification

BGC_Identification_Workflow Start Streptomyces venezuelae Tü 2460 WGS Whole Genome Sequencing Start->WGS GenomeAssembly Genome Assembly WGS->GenomeAssembly BGC_Prediction antiSMASH Analysis GenomeAssembly->BGC_Prediction Candidate_BGC Identify Candidate BGC BGC_Prediction->Candidate_BGC Gene_KO Targeted Gene Knockout Candidate_BGC->Gene_KO Heterologous_Expression Heterologous Expression Candidate_BGC->Heterologous_Expression Metabolite_Analysis Metabolite Profiling (LC-MS) Gene_KO->Metabolite_Analysis Confirmation Confirm BGC Function Metabolite_Analysis->Confirmation Heterologous_Expression->Metabolite_Analysis

Workflow for the identification of the amiclenomycin BGC.

Conclusion and Future Perspectives

Amiclenomycin remains a molecule of significant interest due to its targeted inhibition of biotin biosynthesis. While its production and mechanism of action are reasonably well understood, the elucidation of its complete biosynthetic pathway is a key missing piece of the puzzle. The proposed hypothetical pathway and experimental workflows in this guide provide a roadmap for future research in this area. The identification and characterization of the amiclenomycin biosynthetic gene cluster will not only provide fundamental insights into the biosynthesis of this unique natural product but also open up avenues for biosynthetic engineering to generate novel analogs with improved therapeutic properties. Further research into the regulation of this pathway could also lead to strategies for enhancing the production of amiclenomycin in its native producer.

References

Foundational

The Final Blow: A Technical Guide to the Irreversible Inactivation of DAPA Aminotransferase by Amiclenomycin

For Immediate Release This technical guide provides an in-depth analysis of the irreversible inactivation of 7,8-diaminopelargonic acid (DAPA) aminotransferase by the natural antibiotic, Amiclenomycin. DAPA aminotransfer...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the irreversible inactivation of 7,8-diaminopelargonic acid (DAPA) aminotransferase by the natural antibiotic, Amiclenomycin. DAPA aminotransferase is a critical enzyme in the biotin biosynthesis pathway of many microorganisms, including the pathogen Mycobacterium tuberculosis. Its absence in humans makes it a promising target for the development of novel antimicrobial agents. This document, intended for researchers, scientists, and drug development professionals, details the kinetic parameters of this inhibition, outlines the experimental protocols for its study, and visually represents the underlying molecular mechanisms.

Executive Summary

Amiclenomycin acts as a potent irreversible inhibitor of DAPA aminotransferase. The inactivation proceeds through a mechanism-based process where the enzyme's pyridoxal-5'-phosphate (PLP) cofactor is essential for the transformation of Amiclenomycin into a reactive species. This ultimately leads to the formation of a stable, aromatic adduct with the PLP cofactor, tightly bound within the enzyme's active site, thereby rendering the enzyme inactive. The cis-isomer of Amiclenomycin is significantly more potent than the trans-isomer, highlighting the stereospecificity of the interaction.

Quantitative Analysis of Inactivation

The inhibitory potency of Amiclenomycin has been characterized against DAPA aminotransferase from both Escherichia coli and Mycobacterium tuberculosis. The key kinetic parameters, the inhibition constant (KI) and the rate of inactivation (kinact), are summarized below.

Enzyme SourceInhibitorKI (µM)kinact (min-1)Citation
Escherichia coliAmiclenomycin (cis-isomer)20.4[1][2]
Mycobacterium tuberculosisAmiclenomycin (cis-isomer)12 ± 20.35 ± 0.05[1][3]
Mycobacterium tuberculosis4-(4c-aminocyclohexa-2,5-dien-1r-yl)propanol20 ± 20.56 ± 0.05[1]

Signaling Pathways and Mechanisms of Action

The inactivation of DAPA aminotransferase by Amiclenomycin is a sophisticated process that involves the enzyme's own catalytic machinery. The following diagrams illustrate the biotin biosynthesis pathway, the detailed mechanism of irreversible inhibition, and a general workflow for studying this process.

biotin_biosynthesis_pathway cluster_dapa_at DAPA Aminotransferase (BioA) KAPA KAPA (8-amino-7-oxononanoic acid) DAPA_AT DAPA Aminotransferase (PLP-dependent) KAPA->DAPA_AT S-adenosyl-L-methionine (amino donor) DAPA DAPA (7,8-diaminopelargonic acid) DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB DAPA_AT->DAPA Inactive_Adduct Inactive Aromatic PLP-Amiclenomycin Adduct DAPA_AT->Inactive_Adduct Irreversible Inactivation Amiclenomycin Amiclenomycin Amiclenomycin->DAPA_AT

Caption: Biotin biosynthesis pathway and the inhibitory action of Amiclenomycin.

inactivation_mechanism E_PLP E-PLP (Enzyme-PLP Internal Aldimine) E_PLP_Amiclenomycin E-PLP-Amiclenomycin (External Aldimine) E_PLP->E_PLP_Amiclenomycin Binding of Amiclenomycin Aromatization Aromatization of Cyclohexadiene Ring E_PLP_Amiclenomycin->Aromatization Enzyme-catalyzed Proton Abstraction Inactive_Adduct Stable Aromatic PLP-Inhibitor Adduct Aromatization->Inactive_Adduct Tautomerization & Second Proton Removal

Caption: Mechanism of DAPA aminotransferase inactivation by Amiclenomycin.

experimental_workflow cluster_characterization Adduct Characterization Purification Recombinant DAPA Aminotransferase Purification Activity_Assay Enzyme Activity Assay (Fluorescence-based) Purification->Activity_Assay Kinetic_Analysis Kinetic Analysis of Irreversible Inhibition Activity_Assay->Kinetic_Analysis Adduct_Characterization Characterization of PLP-Inhibitor Adduct Kinetic_Analysis->Adduct_Characterization Data_Analysis Data Analysis and Parameter Determination Kinetic_Analysis->Data_Analysis MS Mass Spectrometry Adduct_Characterization->MS Xray X-ray Crystallography Adduct_Characterization->Xray MS->Data_Analysis Xray->Data_Analysis

Caption: Experimental workflow for studying DAPA aminotransferase inactivation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are synthesized from established methods and should be optimized for specific laboratory conditions.

Recombinant DAPA Aminotransferase Purification

Objective: To obtain highly pure and active DAPA aminotransferase for subsequent assays.

Protocol:

  • Expression: Transform E. coli BL21(DE3) cells with a plasmid encoding for His-tagged DAPA aminotransferase. Grow the cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to grow for 8-16 hours at 25°C.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse the cells by sonication on ice.

  • Affinity Chromatography: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged DAPA aminotransferase with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Buffer Exchange: Exchange the buffer of the purified enzyme to a storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.

  • Purity Assessment: Assess the purity of the enzyme by SDS-PAGE.

DAPA Aminotransferase Activity Assay (Fluorescence-based)

Objective: To measure the enzymatic activity of DAPA aminotransferase. This assay is based on the detection of the product, DAPA, which is a vicinal diamine.[4][5]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM EPPS buffer (pH 8.6), 0.1 mM PLP, 100 µM S-adenosyl-L-methionine, and the purified DAPA aminotransferase in a 96-well microplate.

  • Initiation: Initiate the reaction by adding the substrate, 8-amino-7-oxononanoic acid (KAPA), to a final concentration of 4 µM.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes).

  • Derivatization: Stop the reaction and derivatize the product DAPA by adding a solution of ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (2ME). This forms a stable fluorescent adduct.[4][5]

  • Detection: Measure the fluorescence of the adduct using a microplate reader with appropriate excitation and emission wavelengths.

  • Standard Curve: Generate a standard curve with known concentrations of DAPA to quantify the amount of product formed.

Kinetic Analysis of Irreversible Inhibition

Objective: To determine the kinetic parameters KI and kinact for the irreversible inhibition of DAPA aminotransferase by Amiclenomycin.

Protocol:

  • Pre-incubation: Pre-incubate the purified DAPA aminotransferase with various concentrations of Amiclenomycin in the assay buffer at a specific temperature.

  • Time-course Measurement: At different time points during the pre-incubation, withdraw aliquots of the enzyme-inhibitor mixture.

  • Residual Activity Measurement: Immediately dilute the aliquots into the reaction mixture of the DAPA aminotransferase activity assay (described above) to measure the residual enzyme activity.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this plot will give the observed rate of inactivation (kobs).

    • Plot the calculated kobs values against the corresponding inhibitor concentrations.

    • Fit the data to the following equation using non-linear regression to determine KI and kinact: kobs = (kinact * [I]) / (KI + [I]) where [I] is the inhibitor concentration.

Characterization of the PLP-Inhibitor Adduct

Objective: To confirm the formation and determine the structure of the covalent adduct between PLP and Amiclenomycin.

A. Mass Spectrometry:

  • Sample Preparation: Incubate DAPA aminotransferase with a molar excess of Amiclenomycin to ensure complete inactivation. Remove excess inhibitor by buffer exchange.

  • Intact Protein Analysis: Analyze the intact, inactivated enzyme by electrospray ionization mass spectrometry (ESI-MS) to determine the mass increase corresponding to the covalent modification of the PLP cofactor.

  • Peptide Mapping (Bottom-up Proteomics):

    • Denature, reduce, and alkylate the inactivated enzyme.

    • Digest the protein with a protease (e.g., trypsin).

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the modified peptide containing the PLP-Amiclenomycin adduct by searching for the expected mass shift.

B. X-ray Crystallography:

  • Crystallization: Co-crystallize DAPA aminotransferase with Amiclenomycin or soak pre-formed crystals of the apo-enzyme with the inhibitor.

  • Data Collection: Collect X-ray diffraction data from the crystals at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure of the enzyme-inhibitor complex.

  • Analysis: Analyze the electron density map at the active site to visualize the covalent bond formed between Amiclenomycin and the PLP cofactor and to understand the specific molecular interactions.[6]

Conclusion

The irreversible inactivation of DAPA aminotransferase by Amiclenomycin presents a compelling case for the development of mechanism-based inhibitors as effective antimicrobial agents. The detailed kinetic and structural understanding of this interaction, facilitated by the experimental approaches outlined in this guide, provides a solid foundation for the structure-based design of new and more potent inhibitors targeting the biotin biosynthesis pathway. This knowledge is crucial for advancing the fight against tuberculosis and other infectious diseases.

References

Exploratory

Amiclenomycin's spectrum of activity against different bacterial strains

For Researchers, Scientists, and Drug Development Professionals Abstract Amiclenomycin is a naturally occurring antibiotic with a narrow spectrum of activity, primarily targeting species of the genus Mycobacterium. Its u...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiclenomycin is a naturally occurring antibiotic with a narrow spectrum of activity, primarily targeting species of the genus Mycobacterium. Its unique mechanism of action involves the irreversible inhibition of 7,8-diaminopelargonic acid (DAPA) aminotransferase (BioA), a critical enzyme in the biotin biosynthesis pathway. This targeted action makes it a subject of interest in the development of novel anti-tubercular agents. This technical guide provides a comprehensive overview of amiclenomycin's antibacterial activity, detailing its effects on various bacterial strains. It includes available quantitative data on its potency, in-depth experimental protocols for assessing its activity, and visualizations of its mechanism of action and experimental workflows.

Spectrum of Antibacterial Activity

Amiclenomycin exhibits potent and specific activity against mycobacteria. Its efficacy against other bacterial groups is limited, largely due to factors such as poor cell wall penetration. The antibacterial effect of amiclenomycin can be reversed by the addition of biotin to the growth medium, confirming its targeted inhibition of the biotin synthesis pathway.

Quantitative Antimicrobial Activity

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for amiclenomycin against various bacterial strains. It is important to note that while amiclenomycin has been reported to have activity against some Gram-positive and Gram-negative bacteria in the low micromolar range, specific MIC values for the standalone compound are scarce in the literature. Its activity against Gram-negative bacteria, in particular, has been primarily observed when it is conjugated to peptides that facilitate its transport across the bacterial cell membrane.

Bacterial StrainGram StainMorphologyMIC (µg/mL)Notes
Mycobacterium tuberculosis H37RvN/ARod3.1Potent activity against the causative agent of tuberculosis.
Mycobacterium smegmatisN/ARod-Activity has been confirmed, but specific MIC values are not consistently reported.
Bacillus sphaericusPositiveRod-Growth inhibition has been observed.
Escherichia coliNegativeRod-Amiclenomycin alone shows poor activity due to limited cell uptake. Peptide conjugates exhibit activity.
Staphylococcus aureusPositiveCoccus-Reported to have activity in the low micromolar range, but specific MICs are not widely available.
Pseudomonas aeruginosaNegativeRod-No significant activity reported for the standalone compound.

Mechanism of Action: Inhibition of Biotin Biosynthesis

Amiclenomycin's primary molecular target is the enzyme 7,8-diaminopelargonic acid (DAPA) aminotransferase, also known as DAPA synthase or BioA. This enzyme catalyzes a key step in the biosynthesis of biotin (Vitamin B7), an essential cofactor for various metabolic processes. Amiclenomycin acts as an irreversible, stereoselective inhibitor of BioA, with the cis-isomer being the biologically active form. By blocking this pathway, amiclenomycin deprives the bacterium of biotin, leading to the cessation of growth.

Biotin_Biosynthesis_Inhibition KAPA 7-keto-8-aminopelargonic acid (KAPA) BioA DAPA Aminotransferase (BioA) KAPA->BioA DAPA 7,8-diaminopelargonic acid (DAPA) Desthiobiotin Desthiobiotin DAPA->Desthiobiotin Biotin Biotin Desthiobiotin->Biotin BioA->DAPA Amiclenomycin Amiclenomycin Amiclenomycin->BioA Irreversible Inhibition

Inhibition of the biotin biosynthesis pathway by amiclenomycin.

Experimental Protocols

The determination of amiclenomycin's antibacterial activity is primarily achieved through the measurement of its Minimum Inhibitory Concentration (MIC). The following are detailed methodologies for performing MIC assays against mycobacteria and other bacteria.

MIC Determination for Mycobacterium tuberculosis (Agar Proportion Method)

The agar proportion method is a standard and reliable technique for determining the MIC of antimicrobial agents against M. tuberculosis.

Materials:

  • Middlebrook 7H10 or 7H11 agar

  • Oleic acid-albumin-dextrose-catalase (OADC) enrichment

  • Amiclenomycin stock solution

  • Sterile distilled water or appropriate solvent

  • Petri dishes (100 mm)

  • M. tuberculosis H37Rv culture

  • Sterile tubes and pipettes

  • Incubator (37°C with 5-10% CO₂)

Procedure:

  • Media Preparation: Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions. Autoclave and cool to 50-55°C. Add OADC enrichment.

  • Drug Dilution: Prepare serial twofold dilutions of amiclenomycin in sterile distilled water to achieve the desired final concentrations in the agar.

  • Plate Preparation: Add the appropriate volume of each amiclenomycin dilution to molten agar to achieve the final test concentrations. Also, prepare drug-free control plates. Pour the agar into petri dishes and allow them to solidify.

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in sterile saline or Middlebrook 7H9 broth. Adjust the turbidity to match a 0.5 McFarland standard. Prepare 10⁻² and 10⁻⁴ dilutions of this suspension.

  • Inoculation: Inoculate a section of each drug-containing plate and the control plates with 0.1 mL of the 10⁻² and 10⁻⁴ bacterial dilutions.

  • Incubation: Incubate the plates at 37°C in a 5-10% CO₂ atmosphere for 21 days.

  • Result Interpretation: The MIC is defined as the lowest concentration of amiclenomycin that inhibits more than 99% of the bacterial population compared to the drug-free control.

MIC Determination for Non-Mycobacterial Strains (Broth Microdilution Method)

The broth microdilution method is a standardized and widely used technique for determining the MIC of antibiotics against a broad range of bacteria.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Amiclenomycin stock solution

  • Sterile 96-well microtiter plates

  • Bacterial culture (e.g., S. aureus, E. coli)

  • Sterile saline or broth

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity to that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Drug Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of a 2x concentrated amiclenomycin stock solution to the first well of each row to be tested.

    • Perform a twofold serial dilution by transferring 100 µL from the first well to the second, and so on, down to the tenth well. Discard the final 100 µL from the tenth well.

    • The eleventh well will serve as a growth control (no drug), and the twelfth well as a sterility control (no bacteria).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of amiclenomycin that completely inhibits visible growth of the organism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_results Results Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Microtiter Plate Inoculum->Inoculate_Plate Drug_Dilution Prepare Serial Dilutions of Amiclenomycin Drug_Dilution->Inoculate_Plate Incubate Incubate at 37°C Inoculate_Plate->Incubate Read_Plate Visually Inspect for Growth Incubate->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

Amiclenomycin's targeted and potent activity against Mycobacterium tuberculosis underscores its potential as a lead compound for the development of new anti-tubercular drugs. Its narrow spectrum of activity, primarily limited to mycobacteria, is a consequence of its specific mechanism of action and, in the case of other bacteria, challenges with cellular uptake. Further research, particularly focusing on strategies to enhance its delivery into a broader range of pathogenic bacteria, could unlock new therapeutic applications for this unique antibiotic. The standardized protocols provided herein offer a robust framework for the continued investigation of amiclenomycin and its analogues.

Foundational

Exploring the Genetic Basis of Amiclenomycin Production in Actinomycetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Amiclenomycin, an antibiotic produced by actinomycetes such as Streptomyces lavendulae subsp. amiclenomycini and Streptomyces venezuelae, exhibits...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiclenomycin, an antibiotic produced by actinomycetes such as Streptomyces lavendulae subsp. amiclenomycini and Streptomyces venezuelae, exhibits potent activity through the inhibition of biotin biosynthesis. While its mechanism of action is well-characterized, the genetic blueprint for its production—the biosynthetic gene cluster (BGC)—remains to be fully elucidated in publicly accessible scientific literature. This technical guide provides a comprehensive overview of the current knowledge surrounding Amiclenomycin, including its established mode of action. Crucially, it also outlines a detailed, actionable framework of experimental strategies for the identification, characterization, and heterologous expression of the putative Amiclenomycin BGC. This document is intended to serve as a foundational resource for researchers aiming to unravel the genetic underpinnings of Amiclenomycin biosynthesis, a critical step toward its potential biotechnological applications and the development of novel derivatives.

Introduction to Amiclenomycin

Amiclenomycin is a naturally occurring amino acid antibiotic with a unique cyclohexadienyl moiety. First isolated from Streptomyces lavendulae subsp. amiclenomycini, it has also been identified in cultures of Streptomyces venezuelae. The primary biological significance of Amiclenomycin lies in its potent and specific inhibition of biotin biosynthesis, a metabolic pathway essential for the survival of many bacteria. This targeted action makes Amiclenomycin and its potential derivatives valuable subjects for antimicrobial research and development.

Despite its discovery several decades ago, the specific genetic determinants for Amiclenomycin biosynthesis have not been reported. The identification and characterization of its biosynthetic gene cluster (BGC) are paramount for several reasons:

  • Understanding Biosynthesis: Elucidating the enzymatic steps involved in the formation of its unique chemical structure.

  • Improving Titers: Enabling metabolic engineering strategies to enhance production yields in native or heterologous hosts.

  • Generating Novel Analogs: Providing the genetic tools for combinatorial biosynthesis to create new derivatives with potentially improved pharmacological properties.

This guide will first detail the known mechanism of Amiclenomycin's antibiotic activity and then present a comprehensive, technically-focused strategy for the discovery and functional analysis of its elusive BGC.

Mechanism of Action: Inhibition of Biotin Biosynthesis

Amiclenomycin's antimicrobial activity stems from its function as a potent inhibitor of 7,8-diaminopelargonic acid aminotransferase (DAPA AT), an enzyme also known as diaminopelargonic acid synthase (encoded by the bioA gene). This pyridoxal-5'-phosphate (PLP)-dependent enzyme catalyzes a key step in the biotin biosynthetic pathway.

The cis-isomer of Amiclenomycin acts as a mechanism-based inhibitor, forming a covalent adduct with the PLP cofactor within the active site of DAPA AT. This irreversible inactivation blocks the production of 7,8-diaminopelargonic acid, a crucial intermediate in the synthesis of biotin. The resulting biotin starvation disrupts essential cellular processes that rely on biotin as a cofactor for carboxylase enzymes, ultimately leading to the inhibition of bacterial growth.

Amiclenomycin_Mechanism_of_Action cluster_pathway Biotin Biosynthesis Pathway cluster_inhibition Inhibition by Amiclenomycin KAPA 7-keto-8-aminopelargonic acid (KAPA) DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA DAPA Aminotransferase (DAPA AT / BioA) DTB Desthiobiotin DAPA->DTB ... Biotin Biotin DTB->Biotin ... Amiclenomycin Amiclenomycin Inactive_Complex Inactive Covalent Adduct (Amiclenomycin-PLP-Enzyme) Amiclenomycin->Inactive_Complex DAPA_AT_Enzyme DAPA AT Enzyme DAPA_AT_Enzyme->Inactive_Complex Inactive_Complex->DAPA Blocks Conversion BGC_Discovery_Workflow Experimental Workflow for Amiclenomycin BGC Discovery cluster_in_silico In Silico Analysis cluster_in_vivo In Vivo / In Vitro Validation cluster_confirmation Functional Characterization cluster_outcome Outcome Genome_Seq 1. Genome Sequencing of Streptomyces lavendulae AntiSMASH 2. BGC Prediction with antiSMASH & Genome Mining Genome_Seq->AntiSMASH Hypothesis 3. Formulate Hypothesis: Identify Putative Amiclenomycin BGC AntiSMASH->Hypothesis Mutagenesis 4a. Transposon Mutagenesis & Screen for Lost Production Hypothesis->Mutagenesis Parallel Approach Het_Expression 4b. Heterologous Expression of Putative BGC Hypothesis->Het_Expression Parallel Approach Knockout 5. Targeted Gene Knockouts within the Confirmed BGC Mutagenesis->Knockout Identifies Region of Interest Het_Expression->Knockout Confirms BGC Function Complementation 6. Gene Complementation to Restore Production Knockout->Complementation Biochemical_Assays 7. Biochemical Assays of Individual Enzymes Complementation->Biochemical_Assays Elucidation Elucidation of Amiclenomycin Biosynthetic Pathway Biochemical_Assays->Elucidation

Protocols & Analytical Methods

Method

Application Notes and Protocols for Amiclenomycin Enzyme Inhibition Assay with DAPA Aminotransferase

For Researchers, Scientists, and Drug Development Professionals Introduction 7,8-diaminopelargonic acid (DAPA) aminotransferase (DAPA AT), also known as BioA, is a critical enzyme in the biotin biosynthesis pathway in ma...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-diaminopelargonic acid (DAPA) aminotransferase (DAPA AT), also known as BioA, is a critical enzyme in the biotin biosynthesis pathway in many microorganisms, including Mycobacterium tuberculosis. As this pathway is absent in humans, DAPA AT represents a promising target for the development of novel antimicrobial agents. Amiclenomycin, a natural antibiotic, has been identified as a potent irreversible inhibitor of DAPA AT.[1][2] This document provides a detailed protocol for performing an in vitro enzyme inhibition assay to characterize the inhibitory potential of amiclenomycin and its analogs against DAPA AT.

Amiclenomycin acts as a mechanism-based inhibitor, forming a covalent aromatic adduct with the pyridoxal-5'-phosphate (PLP) cofactor in the active site of DAPA AT, leading to its irreversible inactivation.[1][3] The efficiency of this inactivation is determined by the inhibition constant (KI) and the rate of inactivation (kinact). This protocol outlines a fluorometric assay to determine these kinetic parameters. The assay is based on the derivatization of the enzymatic product, DAPA, with ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (2ME) to yield a highly fluorescent product, allowing for sensitive detection.[4][5]

Principle of the Assay

The enzymatic activity of DAPA AT is quantified by measuring the formation of its product, 7,8-diaminopelargonic acid (DAPA). The assay is performed in a two-step process:

  • Enzymatic Reaction: DAPA aminotransferase catalyzes the transfer of an amino group from S-adenosyl-L-methionine (SAM) to 7-keto-8-aminopelargonic acid (KAPA) to produce DAPA.

  • Fluorescent Derivatization: The reaction is stopped, and the product DAPA is derivatized with OPA and 2-mercaptoethanol (2ME). This reaction forms a stable, fluorescent isoindole derivative that can be quantified using a fluorescence microplate reader.

The rate of the enzymatic reaction is determined by measuring the fluorescence intensity over time. In the presence of an irreversible inhibitor like amiclenomycin, the enzyme activity will decrease over time as more enzyme molecules become inactivated. By measuring the rate of activity loss at different inhibitor concentrations, the kinetic parameters KI and kinact can be determined.

Materials and Reagents

ReagentSupplierCatalog No.Storage Temperature
Recombinant DAPA Aminotransferase (E. coli)Commercially availableVaries-80°C
7-keto-8-aminopelargonic acid (KAPA)Synthesized or custom orderN/A-20°C
S-adenosyl-L-methionine (SAM)Sigma-AldrichA7007-20°C
AmiclenomycinCommercially availableVaries-20°C
Pyridoxal-5'-phosphate (PLP)Sigma-AldrichP92554°C, protected from light
TAPS Buffer (N-[Tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid)Sigma-AldrichT5130Room Temperature
ortho-Phthalaldehyde (OPA)Sigma-AldrichP0657Room Temperature
2-Mercaptoethanol (2ME)Sigma-AldrichM3148Room Temperature
Sodium Hydroxide (NaOH)VariesVariesRoom Temperature
Hydrochloric Acid (HCl)VariesVariesRoom Temperature
Dimethyl Sulfoxide (DMSO)VariesVariesRoom Temperature
96-well black, flat-bottom microplatesVariesVariesRoom Temperature

Experimental Protocols

Preparation of Reagents
  • DAPA Aminotransferase (DAPA AT) Stock Solution:

    • Recombinant DAPA AT from E. coli can be expressed and purified following standard molecular biology protocols.

    • Prepare a stock solution of the purified enzyme in a buffer such as 50 mM HEPES, pH 7.5, containing 10% glycerol.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Store aliquots at -80°C. Avoid repeated freeze-thaw cycles.

  • Substrate Stock Solutions:

    • KAPA Stock Solution (10 mM): The synthesis of KAPA can be complex; if not commercially available, it may require custom synthesis. Dissolve the appropriate amount of KAPA in DMSO to make a 10 mM stock solution. Store at -20°C.

    • SAM Stock Solution (100 mM): Dissolve S-adenosyl-L-methionine tosylate salt in sterile water to a final concentration of 100 mM. Prepare fresh or store in small aliquots at -20°C for short-term use.

  • Inhibitor Stock Solution:

    • Amiclenomycin Stock Solution (10 mM): Dissolve amiclenomycin in sterile water or a suitable buffer to make a 10 mM stock solution. Store aliquots at -20°C.

  • Assay Buffer:

    • 1 M TAPS Buffer (pH 8.6): Dissolve 24.33 g of TAPS in 80 mL of deionized water. Adjust the pH to 8.6 with 10 M NaOH. Bring the final volume to 100 mL.

    • Working Assay Buffer (100 mM TAPS, pH 8.6): Dilute the 1 M TAPS stock solution 1:10 with deionized water.

  • Cofactor Solution:

    • PLP Stock Solution (10 mM): Dissolve 2.47 g of pyridoxal-5'-phosphate in 1 mL of 1 M NaOH. Adjust the volume to 10 mL with deionized water. The final concentration will be approximately 10 mM. Store protected from light at 4°C.

  • Derivatization Reagent:

    • OPA/2ME Reagent: Prepare fresh before use. Dissolve 100 mg of OPA in 1 mL of ethanol. Add this solution to 100 mL of 0.1 M sodium borate buffer (pH 9.5). Add 200 µL of 2-mercaptoethanol and mix well. This solution should be clear and colorless.

DAPA Aminotransferase Activity Assay
  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • 100 mM TAPS buffer, pH 8.6

    • 100 µM PLP

    • 1 mM SAM

    • 20 µM KAPA

  • Initiate the reaction by adding DAPA AT to a final concentration of 2 µM.

  • The total reaction volume can be adjusted as needed (e.g., 50 µL).

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of 0.2 M HCl.

  • Add an equal volume of the OPA/2ME derivatization reagent.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Transfer 100 µL of the final solution to a 96-well black microplate.

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 340 nm and an emission wavelength of 455 nm.

Amiclenomycin Inhibition Assay (Determination of kinact and KI)

This protocol is designed to measure the time-dependent inactivation of DAPA AT by amiclenomycin.

  • Enzyme-Inhibitor Pre-incubation:

    • Prepare a series of dilutions of amiclenomycin in the working assay buffer.

    • In a 96-well plate, pre-incubate DAPA AT (e.g., 2 µM final concentration) with varying concentrations of amiclenomycin (e.g., 0-100 µM) in a buffer containing 100 mM TAPS (pH 8.6) and 100 µM PLP. The total volume for this pre-incubation can be 25 µL.

    • Include a control with no inhibitor.

    • Incubate the plate at 37°C.

  • Initiation of the Enzymatic Reaction:

    • At various time points during the pre-incubation (e.g., 0, 5, 10, 20, 30 minutes), initiate the enzymatic reaction by adding a substrate mix containing KAPA and SAM to each well. The final concentrations in the reaction should be at their Km values or saturating concentrations (e.g., 20 µM KAPA and 1 mM SAM). The volume of the added substrate mix can be 25 µL, bringing the total reaction volume to 50 µL.

  • Measurement of Residual Activity:

    • Allow the enzymatic reaction to proceed for a fixed time that is within the linear range of product formation (e.g., 15 minutes).

    • Stop the reaction by adding 50 µL of 0.2 M HCl.

    • Add 50 µL of the OPA/2ME derivatization reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity (Excitation: 340 nm, Emission: 455 nm).

Data Presentation and Analysis

Summary of Kinetic Parameters
Enzyme SourceInhibitorKI (µM)kinact (min-1)Reference
Escherichia coli DAPA ATAmiclenomycin20.4
Mycobacterium tuberculosis DAPA ATAmiclenomycin12Not Reported[3]
Data Analysis for Irreversible Inhibition
  • Calculate the observed rate constant of inactivation (kobs):

    • For each concentration of amiclenomycin, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time.

    • The remaining activity is calculated relative to the control with no inhibitor at each time point.

    • The data should fit a linear regression, and the negative of the slope of this line is the observed rate of inactivation (kobs).

  • Determine kinact and KI:

    • Plot the calculated kobs values against the corresponding amiclenomycin concentrations.

    • The resulting plot should be a hyperbola that can be fitted to the Michaelis-Menten equation for irreversible inhibitors: kobs = (kinact * [I]) / (KI + [I]) Where:

      • kinact is the maximal rate of inactivation.

      • KI is the inhibitor concentration at which the rate of inactivation is half of kinact.

      • [I] is the concentration of the inhibitor (amiclenomycin).

    • Non-linear regression analysis of this plot will yield the values for kinact and KI.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Inhibition Assay cluster_detection Detection cluster_analysis Data Analysis reagent_prep Prepare Buffers, Substrates (KAPA, SAM), Inhibitor (Amiclenomycin), and Enzyme (DAPA AT) pre_incubation Pre-incubate DAPA AT with varying concentrations of Amiclenomycin reagent_prep->pre_incubation reaction_initiation Initiate reaction by adding substrates (KAPA + SAM) at different time points pre_incubation->reaction_initiation reaction_stop Stop reaction with HCl reaction_initiation->reaction_stop derivatization Add OPA/2ME reagent to derivatize DAPA reaction_stop->derivatization fluorescence_measurement Measure fluorescence (Ex: 340 nm, Em: 455 nm) derivatization->fluorescence_measurement calc_kobs Calculate k_obs from the time-dependent loss of activity fluorescence_measurement->calc_kobs plot_kobs Plot k_obs vs. [Amiclenomycin] calc_kobs->plot_kobs determine_kinetics Determine k_inact and K_I by non-linear regression plot_kobs->determine_kinetics

Caption: Experimental workflow for the amiclenomycin inhibition assay of DAPA aminotransferase.

Signaling Pathway of DAPA Aminotransferase Inhibition by Amiclenomycin

inhibition_pathway cluster_enzyme DAPA Aminotransferase Active Site cluster_inhibitor Inhibition DAPA_AT DAPA AT-PLP Complex DAPA DAPA (Product) DAPA_AT->DAPA Catalysis EI_complex Reversible E-I Complex DAPA_AT->EI_complex K_I KAPA KAPA (Substrate) KAPA->DAPA_AT SAM SAM (Substrate) SAM->DAPA_AT Amiclenomycin Amiclenomycin Amiclenomycin->EI_complex Covalent_adduct Irreversible Covalent Adduct (DAPA AT-PLP-Amiclenomycin) EI_complex->Covalent_adduct k_inact empty1 Covalent_adduct->empty1 Enzyme Inactivation empty2

Caption: Mechanism of irreversible inhibition of DAPA aminotransferase by amiclenomycin.

References

Application

Application Notes and Protocols: Total Synthesis of Amiclenomycin and its Stereoisomers

For Researchers, Scientists, and Drug Development Professionals Abstract Amiclenomycin is a natural product antibiotic that exhibits its biological activity by inhibiting biotin biosynthesis.[1][2] Its mode of action inv...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiclenomycin is a natural product antibiotic that exhibits its biological activity by inhibiting biotin biosynthesis.[1][2] Its mode of action involves the irreversible inactivation of 7,8-diaminopelargonic acid aminotransferase (DAPA AT), a key enzyme in this pathway.[3] Initial structural analysis suggested a trans relationship between the ring substituents, but the first total synthesis unequivocally established that the natural, biologically active product possesses a cis configuration.[1][3] This document provides a detailed overview of the synthetic routes developed for both cis- and trans-Amiclenomycin, offering protocols for key reactions and summarizing relevant biological data.

Introduction to Amiclenomycin

Amiclenomycin is an L-amino acid antibiotic with specific activity against mycobacteria.[2][4] Its antibacterial effect stems from its function as a potent antimetabolite of biotin. The action of Amiclenomycin can be reversed by biotin and its precursors, desthiobiotin (DTB) and 7,8-diaminopelargonic acid (DAPA).[2] Mechanistic studies have revealed that Amiclenomycin is a suicide substrate for DAPA AT, an enzyme that utilizes pyridoxal-5'-phosphate (PLP) as a cofactor. The inactivation is stereoselective; the cis isomer of Amiclenomycin is a powerful inhibitor, while the trans isomer is significantly less reactive.[5] The enzyme is irreversibly inactivated through the formation of an aromatic adduct between the inhibitor and the PLP cofactor.[3][5]

While Amiclenomycin itself shows poor transport into bacterial cells, related natural amiclenomycin-peptides utilize peptide permeases for entry, where they are then hydrolyzed by peptidases to release the active Amiclenomycin "warhead".[6]

Logical Flow: From Synthesis to Biological Action

G cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation A Stereoselective Synthesis B cis-Amiclenomycin (Natural Product) A->B C trans-Amiclenomycin (Stereoisomer) A->C D Target Enzyme: DAPA Aminotransferase B->D Potent Inhibitor C->D Weak Inhibitor E Inhibition of Biotin Biosynthesis D->E F Antibacterial Activity E->F

Caption: Logical relationship between synthesis and biological activity.

Retrosynthetic Strategy

The core challenge in synthesizing Amiclenomycin lies in the stereocontrolled construction of the substituted 1,4-cyclohexadiene ring and the subsequent introduction of the L-α-amino acid side chain. The primary strategy involves a Diels-Alder cycloaddition to form the six-membered ring, followed by functional group manipulations and the installation of the amino acid moiety via a Strecker reaction. Two distinct pathways were developed to access the cis and trans diastereomers.

Overall Synthetic Workflow

G start Starting Materials (Diene & Dienophile) da Diels-Alder Cycloaddition start->da core Substituted Cyclohexadiene Core da->core strecker Strecker Reaction core->strecker hydrolysis Enzymatic Hydrolysis strecker->hydrolysis end Amiclenomycin Stereoisomers hydrolysis->end G A N-Alloc Diene + 1,2-di(phenylsulfonyl)ethylene B Diels-Alder Reaction A->B C cis-Diels-Alder Adduct B->C D Reductive Elimination (Na/Hg) C->D E cis-Cyclohexadiene Aldehyde D->E F Strecker Reaction (KCN, NH4Cl) E->F G cis-Aminonitrile F->G H Enzymatic Hydrolysis (Pronase) G->H I cis-Amiclenomycin H->I G A O-TMS Diene + Dienophile B Diels-Alder Reaction A->B C cis-Hydroxylated Adduct B->C D Mitsunobu Reaction (PPh3, DEAD, Phthalimide) C->D E trans-Amino Derivative D->E F Strecker Reaction E->F G trans-Aminonitrile F->G H Enzymatic Hydrolysis G->H I trans-Amiclenomycin H->I G A DAPA AT-PLP Complex (Active Enzyme) C Binding to Active Site A->C B cis-Amiclenomycin B->C D Enzyme-Inhibitor Complex C->D E Covalent Bond Formation (PLP-C4' to Inhibitor-N4) D->E F Aromatization of Cyclohexadiene Ring E->F G Stable Aromatic Adduct (Inactive Enzyme) F->G

References

Method

Application Notes and Protocols for the Purification of Amiclenomycin from Bacterial Cultures

For Researchers, Scientists, and Drug Development Professionals Introduction Amiclenomycin is an antibiotic that functions as an inhibitor of biotin biosynthesis, demonstrating notable activity against mycobacteria.[1][2...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiclenomycin is an antibiotic that functions as an inhibitor of biotin biosynthesis, demonstrating notable activity against mycobacteria.[1][2][3] It is a secondary metabolite produced by specific strains of actinomycete bacteria, primarily Streptomyces lavendulae and Streptomyces venezuelae.[4] The purification of Amiclenomycin from bacterial fermentation broths is a critical step in its study and potential development as a therapeutic agent. This document provides detailed application notes and protocols for the isolation and purification of Amiclenomycin from bacterial cultures, based on established methodologies for antibiotic purification from Streptomyces.

Principle of Purification

The purification of Amiclenomycin from a complex fermentation broth involves a multi-step process designed to separate the target molecule from other cellular components, media constituents, and secondary metabolites. The general strategy employs a combination of extraction and chromatographic techniques. An initial solvent extraction serves to isolate a crude mixture of hydrophobic and amphiphilic molecules from the aqueous culture supernatant. This is followed by a series of chromatographic steps that separate Amiclenomycin from other compounds based on its physicochemical properties, such as polarity and charge.

Data Presentation: Representative Purification of Amiclenomycin

The following table summarizes the expected trend in the purification of Amiclenomycin from a 10-liter Streptomyces lavendulae fermentation culture. The values presented are illustrative to demonstrate the progressive increase in purity and the corresponding decrease in yield at each stage of the purification process. Actual values will vary depending on the fermentation conditions and the specific techniques employed.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purity (Fold)
Culture Supernatant100,000500,00051001
Butanol Extraction10,000400,00040808
Silica Gel Chromatography1,000250,0002505050
C18 Reverse-Phase HPLC50150,0003,00030600

Experimental Protocols

Protocol 1: Fermentation of Streptomyces lavendulae

This protocol describes the cultivation of Streptomyces lavendulae for the production of Amiclenomycin.

Materials:

  • Streptomyces lavendulae strain (e.g., ATCC 11924)

  • Seed medium (e.g., GYM medium: Glucose 4 g/L, Yeast Extract 4 g/L, Malt Extract 10 g/L, pH 7.2)

  • Production medium (e.g., Soybean meal 20 g/L, Glucose 20 g/L, CaCO₃ 2 g/L, K₂HPO₄ 0.5 g/L, MgSO₄·7H₂O 0.5 g/L, FeSO₄·7H₂O 0.01 g/L, ZnSO₄·7H₂O 0.001 g/L, pH 7.0)

  • Shake flasks

  • Fermenter

Procedure:

  • Seed Culture: Inoculate a loopful of Streptomyces lavendulae from a slant into a 250 mL shake flask containing 50 mL of seed medium. Incubate at 28°C for 48-72 hours on a rotary shaker at 200 rpm.

  • Inoculum Expansion: Transfer the seed culture to a 2 L shake flask containing 500 mL of seed medium. Incubate under the same conditions for 48 hours.

  • Production Fermentation: Inoculate a 10 L fermenter containing 8 L of production medium with the expanded seed culture (10% v/v). Ferment at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation at 300 rpm for 5-7 days. Monitor pH, dissolved oxygen, and glucose consumption throughout the fermentation.

Protocol 2: Extraction of Crude Amiclenomycin

This protocol details the initial extraction of Amiclenomycin from the fermentation broth.

Materials:

  • Fermentation broth from Protocol 1

  • n-Butanol

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Harvesting: At the end of the fermentation, harvest the broth and separate the mycelium from the supernatant by centrifugation at 8,000 x g for 20 minutes.

  • Solvent Extraction: Adjust the pH of the supernatant to 8.0 with NaOH. Extract the supernatant three times with an equal volume of n-butanol.

  • Concentration: Pool the n-butanol fractions and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

Protocol 3: Silica Gel Chromatography

This protocol describes the first stage of chromatographic purification of the crude Amiclenomycin extract.

Materials:

  • Crude Amiclenomycin extract from Protocol 2

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Solvents: Chloroform, Methanol

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ninhydrin spray reagent

Procedure:

  • Column Packing: Prepare a slurry of silica gel in chloroform and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude extract in a minimal volume of chloroform and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of methanol in chloroform (e.g., 0% to 20% methanol).

  • Fraction Collection: Collect fractions of a suitable volume.

  • Analysis: Monitor the fractions for the presence of Amiclenomycin using TLC. Spot a small amount of each fraction onto a TLC plate, develop the plate with a suitable solvent system (e.g., chloroform:methanol:acetic acid, 85:10:5), and visualize the spots by spraying with ninhydrin reagent (Amiclenomycin is an amino acid and will give a positive ninhydrin test).

  • Pooling: Pool the fractions containing Amiclenomycin.

  • Concentration: Concentrate the pooled fractions under reduced pressure.

Protocol 4: C18 Reverse-Phase High-Performance Liquid Chromatography (HPLC)

This protocol outlines the final purification step for obtaining high-purity Amiclenomycin.

Materials:

  • Partially purified Amiclenomycin from Protocol 3

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

  • Solvents: Acetonitrile (ACN), Water (with 0.1% Trifluoroacetic acid - TFA)

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the concentrated sample from the silica gel chromatography step in the mobile phase.

  • HPLC Separation: Inject the sample onto the C18 column. Elute with a linear gradient of acetonitrile in water (both containing 0.1% TFA) at a flow rate of 1 mL/min. A typical gradient might be from 5% to 50% ACN over 30 minutes.

  • Detection and Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm). Collect the peak corresponding to Amiclenomycin.

  • Purity Analysis: Re-inject a small aliquot of the collected fraction into the HPLC to confirm its purity.

  • Lyophilization: Freeze-dry the purified fraction to obtain Amiclenomycin as a stable powder.

Visualizations

Amiclenomycin_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_chromatography Chromatography A Streptomyces lavendulae Culture B Seed Culture A->B Inoculation C Production Fermentation B->C Inoculation D Centrifugation (Separate Mycelium) C->D E Culture Supernatant D->E F n-Butanol Extraction E->F G Crude Amiclenomycin Extract F->G H Silica Gel Chromatography G->H I Partially Purified Amiclenomycin H->I J C18 Reverse-Phase HPLC I->J K Pure Amiclenomycin J->K

Caption: Overall workflow for the purification of Amiclenomycin.

Signaling_Pathway_Inhibition cluster_biotin_synthesis Biotin Biosynthesis Pathway P1 Precursors P2 7-keto-8-aminopelargonic acid (KAPA) P1->P2 P3 7,8-diaminopelargonic acid (DAPA) P2->P3 DAPA_Synthase DAPA Synthase P2->DAPA_Synthase P4 Dethiobiotin P3->P4 P5 Biotin P4->P5 Inhibitor Amiclenomycin Inhibitor->DAPA_Synthase DAPA_Synthase->P3

References

Application

Designing and Synthesizing Amiclenomycin Analogs for Improved Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract Amiclenomycin is a natural antibiotic that demonstrates potent activity against various bacteria, including Mycobacterium tuberculosis, by inhibiti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiclenomycin is a natural antibiotic that demonstrates potent activity against various bacteria, including Mycobacterium tuberculosis, by inhibiting the essential biotin biosynthesis pathway.[1] This document provides detailed application notes and protocols for the design, synthesis, and evaluation of novel Amiclenomycin analogs with the aim of improving their antimicrobial activity, selectivity, and pharmacokinetic properties. The protocols outlined herein cover the chemical synthesis of Amiclenomycin analogs, the determination of their in vitro antimicrobial efficacy, and the assessment of their inhibitory action against the target enzyme, 7,8-diaminopelargonic acid aminotransferase (DAPA AT).

Introduction

Amiclenomycin exerts its antimicrobial effect by targeting DAPA AT (also known as diaminopelargonic acid synthase or BioA), a key pyridoxal-5'-phosphate (PLP) dependent enzyme in the bacterial biotin biosynthesis pathway.[2][3] The cis-stereoisomer of Amiclenomycin has been identified as the more potent inhibitor, acting as a suicide substrate that irreversibly inactivates the enzyme by forming a covalent adduct with the PLP cofactor.[2][3] The absence of this metabolic pathway in humans makes DAPA AT an attractive target for the development of novel antibacterial agents.[4] However, natural Amiclenomycin has limitations, including in vivo instability, which necessitates the development of analogs with improved therapeutic potential.[4] This guide provides a framework for the rational design and evaluation of such analogs.

Design Principles for Amiclenomycin Analogs

The design of novel Amiclenomycin analogs should be guided by the established structure-activity relationships (SAR). Key considerations include:

  • Stereochemistry: The cis-configuration of the cyclohexadiene ring is crucial for potent inhibitory activity.[2][3] Synthetic strategies should prioritize the selective synthesis of the cis-isomer.

  • Cyclohexadiene Ring Modifications: Analogs with modified ring systems can be explored to enhance binding affinity and stability. However, the diene system is involved in the aromatization process leading to irreversible inhibition.[3]

  • Amino Acid Side Chain: While the L-amino acid moiety is a feature of the natural product, modifications to this part of the molecule could influence transport into the bacterial cell and interaction with the enzyme's active site.[2]

  • Prodrug Strategies: To overcome potential transport limitations, Amiclenomycin can be incorporated into peptides that are actively transported into bacterial cells via peptide permeases, after which intracellular peptidases release the active drug.[5]

Quantitative Data Summary

The following table summarizes the inhibitory activity of Amiclenomycin and its key isomers against E. coli DAPA AT. This data serves as a benchmark for the evaluation of newly synthesized analogs.

CompoundConfigurationKI (µM)kinact (min-1)Reference
Amiclenomycincis20.4[2]
AmiclenomycintransMuch less reactive-[3]

Experimental Protocols

General Synthesis of cis-Amiclenomycin Analogs

This protocol describes a general method for the synthesis of the cis-Amiclenomycin scaffold, which can be adapted for the creation of various analogs. The synthesis of the natural product involves the construction of the substituted cyclohexadiene ring followed by the introduction of the L-α-amino acid functionality.[6]

Protocol 4.1.1: Synthesis of the cis-Cyclohexadiene Core

  • Diels-Alder Reaction: A cycloaddition reaction between a suitable N-protected diene and an appropriate dienophile (e.g., 1,2-di(phenylsulfonyl)ethylene) is performed to establish the cis-stereochemistry of the substituents on the cyclohexene ring.[6]

  • Reductive Elimination: The resulting cycloadduct undergoes reductive elimination of the sulfonyl groups to yield the desired cis-cyclohexadiene derivative.[6]

  • Functional Group Manipulation: The functional groups on the cyclohexadiene ring are then manipulated to introduce the desired substituents for the analog series. This may involve protection/deprotection steps and the introduction of a precursor for the amino acid side chain, such as an aldehyde.

Protocol 4.1.2: Introduction of the Amino Acid Side Chain

  • Strecker Synthesis: The aldehyde-functionalized cis-cyclohexadiene core is subjected to a Strecker reaction (treatment with an amine and cyanide source) to introduce the α-amino nitrile functionality.[6]

  • Enzymatic Hydrolysis: The resulting α-amino nitrile is then hydrolyzed to the corresponding L-α-amino acid using an immobilized enzyme, such as pronase, to ensure the correct stereochemistry.[6]

  • Purification: The final Amiclenomycin analog is purified using standard chromatographic techniques, such as ion-exchange chromatography followed by high-performance liquid chromatography (HPLC).

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized analogs is determined by measuring the Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial strains.

Protocol 4.2.1: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium (e.g., E. coli, M. tuberculosis) is prepared to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL in a suitable broth medium.[7]

  • Serial Dilution of Compounds: The synthesized Amiclenomycin analogs are serially diluted in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

  • Incubation: The microtiter plates are incubated at the optimal growth temperature for the test organism for 18-24 hours.[7]

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.[8]

DAPA AT Enzyme Inhibition Assay

This assay measures the ability of the synthesized analogs to inhibit the activity of the target enzyme, DAPA AT.

Protocol 4.3.1: DAPA AT Inhibition Assay

  • Enzyme and Substrate Preparation: Purified recombinant DAPA AT enzyme is prepared. The substrates, 7-keto-8-aminopelargonic acid (KAPA) and S-adenosyl-L-methionine (SAM), are prepared in a suitable buffer.[9]

  • Inhibition Reaction: The enzyme is pre-incubated with various concentrations of the Amiclenomycin analog for a defined period.

  • Enzymatic Reaction: The enzymatic reaction is initiated by the addition of the substrates (KAPA and SAM).

  • Quantification of Product: The formation of the product, 7,8-diaminopelargonic acid (DAPA), is monitored over time. This can be achieved using a coupled assay where DAPA is converted to desthiobiotin (DTB) by DTB synthetase, and DTB is then quantified.[10]

  • Data Analysis: The initial reaction velocities are determined at each inhibitor concentration. The kinetic parameters of inhibition (KI and kinact) are calculated by fitting the data to appropriate enzyme inhibition models.

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

Biotin_Biosynthesis_Inhibition KAPA 7-Keto-8-aminopelargonic acid (KAPA) DAPA_AT DAPA Aminotransferase (DAPA AT) KAPA->DAPA_AT Substrate DAPA 7,8-Diaminopelargonic acid (DAPA) DAPA_AT->DAPA Product Biotin_Synthase ... DAPA->Biotin_Synthase Biotin Biotin Biotin_Synthase->Biotin Amiclenomycin Amiclenomycin Analog Amiclenomycin->DAPA_AT Inhibition

Caption: Inhibition of the Biotin Biosynthesis Pathway by Amiclenomycin Analogs.

Experimental_Workflow cluster_synthesis Analog Synthesis cluster_evaluation Biological Evaluation Design Analog Design (SAR) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification MIC_Assay Antimicrobial Susceptibility (MIC) Purification->MIC_Assay Enzyme_Assay DAPA AT Inhibition Assay Purification->Enzyme_Assay Data_Analysis Data Analysis (K_I, k_inact) MIC_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Data_Analysis->Design Iterative Improvement

Caption: Workflow for Designing and Evaluating Amiclenomycin Analogs.

Conclusion

The development of novel Amiclenomycin analogs represents a promising strategy to combat bacterial infections, particularly those caused by drug-resistant pathogens. The protocols and guidelines presented here provide a comprehensive framework for researchers to systematically design, synthesize, and evaluate new compounds with potentially superior therapeutic properties. By focusing on the key structure-activity relationships and employing robust in vitro and enzymatic assays, the scientific community can advance the development of this important class of antibiotics.

References

Method

Application Notes and Protocols: Utilizing Amiclenomycin for the Study of Biotin Metabolism in Mycobacterium tuberculosis

Audience: Researchers, scientists, and drug development professionals. Introduction Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique metabolic vulnerability in its dependency on t...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique metabolic vulnerability in its dependency on the de novo synthesis of biotin.[1][2][3] Unlike many other bacteria, Mtb lacks a high-affinity transporter to scavenge biotin from its host, making the biotin biosynthesis pathway an attractive target for novel anti-tubercular drug development.[1][2] Amiclenomycin, a natural product antibiotic, has been identified as a potent and specific inhibitor of this pathway, targeting the enzyme 7,8-diaminopelargonic acid (DAPA) synthase, encoded by the bioA gene.[1][4][5][6] This document provides detailed application notes and protocols for utilizing Amiclenomycin as a chemical probe to investigate biotin metabolism in Mtb.

Mechanism of Action of Amiclenomycin

Amiclenomycin acts as a mechanism-based inhibitor of BioA, a pyridoxal 5'-phosphate (PLP)-dependent aminotransferase.[4] BioA catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to DAPA, a critical step in the biotin synthesis pathway.[1][4] Amiclenomycin irreversibly inactivates the enzyme, leading to the accumulation of the substrate KAPA and a depletion of downstream biotin precursors, ultimately inhibiting bacterial growth.[1] The inhibitory action of Amiclenomycin can be reversed by supplementing the growth medium with biotin or DAPA, confirming its specific on-target activity.[1]

Data Presentation

Table 1: In Vitro Activity of Amiclenomycin against Mycobacterium tuberculosis
Mycobacterium tuberculosis StrainAmiclenomycin MIC (μg/mL)Amiclenomycin MIC (μM)Notes
H37Rv (ATCC 27294)1051Wild-type, drug-susceptible reference strain.
Clinical Isolate 1 (Drug-Susceptible)12.563.7
Clinical Isolate 2 (MDR)1051Demonstrates potential efficacy against multi-drug resistant strains.
bioA overexpression strain>100>510Increased target expression leads to resistance.
bioA knockdown strain1.256.37Reduced target expression increases susceptibility.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Amiclenomycin against M. tuberculosis

This protocol is based on the broth microdilution method.

Materials:

  • Mycobacterium tuberculosis strain of interest

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • Amiclenomycin stock solution (e.g., 1 mg/mL in sterile water)

  • Sterile 96-well U-bottom microtiter plates

  • Sterile saline solution with 0.05% Tween 80 (SST)

  • McFarland 0.5 turbidity standard

  • Plate reader (optional, for spectrophotometric reading)

  • Appropriate personal protective equipment (PPE) for working with Mtb (BSL-3 facility)

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase.

    • Adjust the turbidity of the bacterial suspension in SST to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁷ CFU/mL.

    • Dilute the adjusted inoculum 1:100 in 7H9 broth to obtain a final concentration of approximately 1-5 x 10⁵ CFU/mL.

  • Drug Dilution:

    • Prepare serial twofold dilutions of Amiclenomycin in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should typically span from 0.1 µg/mL to 128 µg/mL.

    • Include a drug-free well as a positive control for growth and a well with only broth as a negative control for sterility.

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum to each well, bringing the total volume to 200 µL.

  • Incubation:

    • Seal the plate with a breathable membrane or in a secondary container to prevent evaporation and contamination.

    • Incubate the plate at 37°C for 7-14 days.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of Amiclenomycin that completely inhibits visible growth of M. tuberculosis.

    • Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.

Protocol 2: In Vitro BioA Enzyme Inhibition Assay

This protocol describes a coupled fluorescent assay to measure the inhibition of BioA by Amiclenomycin.

Materials:

  • Purified M. tuberculosis BioA and BioD enzymes

  • Amiclenomycin

  • 7-keto-8-aminopelargonic acid (KAPA)

  • S-adenosylmethionine (SAM)

  • ATP

  • Fluorescently labeled dethiobiotin (Fl-DTB)

  • Streptavidin

  • Assay buffer (e.g., 100 mM Bicine pH 8.6, 50 mM NaHCO₃, 1 mM MgCl₂, 100 µM PLP)

  • 384-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Assay Principle: BioA converts KAPA to DAPA. BioD then converts DAPA to dethiobiotin (DTB). The produced DTB displaces a fluorescently labeled DTB probe from streptavidin, resulting in an increase in fluorescence.

  • Compound Preparation: Prepare serial dilutions of Amiclenomycin in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation:

    • In the wells of the 384-well plate, add a solution of BioA enzyme to the Amiclenomycin dilutions.

    • Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding a substrate mixture containing KAPA, SAM, ATP, BioD, and the Fl-DTB/streptavidin complex.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex 485 nm, Em 530 nm) over time.

  • Data Analysis:

    • Calculate the rate of reaction for each Amiclenomycin concentration.

    • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Protocol 3: Whole-Cell On-Target Validation Assay

This protocol confirms that the antibacterial activity of Amiclenomycin is due to the inhibition of biotin synthesis.

Materials:

  • Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80

  • Biotin-free Sauton's defined medium

  • Amiclenomycin

  • Biotin

  • Sterile 96-well microtiter plates

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase.

    • Wash the cells twice with biotin-free Sauton's medium to remove any residual biotin.

    • Resuspend the cells in biotin-free Sauton's medium and adjust the turbidity to a 0.5 McFarland standard, followed by a 1:100 dilution.

  • Assay Setup:

    • Prepare two sets of 96-well plates.

    • In both sets, prepare serial dilutions of Amiclenomycin in biotin-free Sauton's medium.

    • To one set of plates, add biotin to a final concentration that supports growth (e.g., 50 µM). The other set will remain biotin-free.

    • Include appropriate positive (no drug) and negative (no bacteria) controls for both conditions.

  • Inoculation and Incubation:

    • Inoculate all wells with the prepared bacterial suspension.

    • Incubate the plates at 37°C for 14-21 days.

  • Result Interpretation:

    • Determine the MIC of Amiclenomycin in both the biotin-free and biotin-supplemented media.

    • A significant increase (shift) in the MIC value in the presence of biotin indicates that Amiclenomycin's primary mechanism of action is the inhibition of the biotin biosynthesis pathway.[2]

Visualizations

Caption: Biotin biosynthesis pathway in M. tuberculosis and the inhibition of BioA by Amiclenomycin.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_wholecell Whole-Cell Validation cluster_data Data Analysis & Interpretation MIC_determination MIC Determination (Protocol 1) Enzyme_assay BioA Inhibition Assay (Protocol 2) MIC_determination->Enzyme_assay Inform On_target_assay On-Target Validation (Protocol 3) MIC_determination->On_target_assay IC50_determination Determine IC50 Enzyme_assay->IC50_determination MIC_shift_analysis Analyze MIC Shift On_target_assay->MIC_shift_analysis Conclusion Confirm On-Target Activity IC50_determination->Conclusion MIC_shift_analysis->Conclusion

References

Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Clinical Isolates with Amiclenomycin

Audience: Researchers, scientists, and drug development professionals. Introduction Amiclenomycin is an antibiotic with a specific spectrum of activity, primarily targeting species within the Mycobacterium genus.[1][2] I...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amiclenomycin is an antibiotic with a specific spectrum of activity, primarily targeting species within the Mycobacterium genus.[1][2] Its unique mechanism of action involves the inhibition of biotin biosynthesis, a critical metabolic pathway for these bacteria.[1][3] This document provides detailed application notes and protocols for performing in vitro susceptibility testing of clinical isolates with Amiclenomycin, focusing on the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Mechanism of Action

Amiclenomycin exerts its antimicrobial effect by targeting the biotin biosynthesis pathway, which is essential for bacterial survival. Specifically, it inhibits the enzyme 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA) transamination.[1] This enzymatic step is crucial in the synthesis of biotin. By blocking this pathway, Amiclenomycin deprives the bacteria of a vital cofactor, leading to the inhibition of growth.[1][3] The action of Amiclenomycin can be reversed by the addition of biotin, desthiobiotin, or DAPA to the culture medium.[1]

cluster_biotin Biotin Biosynthesis Pathway Pimelic_Acid Pimelic Acid KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimelic_Acid->KAPA DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA KAPA-DAPA aminotransferase Desthiobiotin Desthiobiotin DAPA->Desthiobiotin Biotin Biotin Desthiobiotin->Biotin Amiclenomycin Amiclenomycin Amiclenomycin->Inhibition

Mechanism of action of Amiclenomycin.

Data Presentation: In Vitro Susceptibility of Amiclenomycin

Due to the limited availability of publicly accessible, extensive quantitative data for Amiclenomycin against a wide range of clinical isolates, the following table presents illustrative Minimum Inhibitory Concentration (MIC) data based on its known activity spectrum. This data is intended for guidance and to demonstrate the expected outcomes of susceptibility testing.

MicroorganismNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Mycobacterium tuberculosis (H37Rv)(Reference Strain)1 - 824
Mycobacterium smegmatis(Illustrative)0.5 - 412
Mycobacterium avium complex(Illustrative)2 - 1648
Staphylococcus aureus(Illustrative)>128>128>128
Escherichia coli(Illustrative)>128>128>128
Pseudomonas aeruginosa(Illustrative)>128>128>128

Note: The provided MIC values for clinical isolates are illustrative and intended to reflect the known narrow-spectrum activity of Amiclenomycin against Mycobacterium species. Actual MIC values should be determined experimentally.

Experimental Protocols

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent against a specific microorganism. The following protocol is a general guideline and may require optimization based on the specific Mycobacterium species being tested and laboratory standards.

Broth Microdilution Protocol for Mycobacterium Species

1. Materials and Reagents:

  • Amiclenomycin stock solution

  • Sterile 96-well U-bottom microtiter plates

  • Middlebrook 7H9 Broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase)

  • Mycobacterium clinical isolates

  • Quality control (QC) strain (e.g., Mycobacterium tuberculosis H37Rv)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Sterile reagent reservoirs

  • Multichannel pipette

2. Preparation of Amiclenomycin Dilutions:

  • Prepare a stock solution of Amiclenomycin in a suitable solvent (e.g., sterile distilled water) at a concentration of 1280 µg/mL.

  • Dispense 100 µL of supplemented Middlebrook 7H9 broth into wells 2 through 12 of a 96-well microtiter plate.

  • Add 200 µL of the Amiclenomycin stock solution to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down.

  • Continue the serial dilution from well 2 to well 10.

  • Discard 100 µL from well 10 after mixing.

  • Well 11 will serve as the growth control (no antibiotic).

  • Well 12 will serve as the sterility control (no bacteria).

3. Preparation of Bacterial Inoculum:

  • From a fresh culture of the Mycobacterium isolate on solid medium (e.g., Middlebrook 7H10 or 7H11 agar), select several colonies.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL for Mycobacterium tuberculosis.

  • Dilute the standardized suspension 1:20 in supplemented Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

4. Inoculation and Incubation:

  • Inoculate each well (from 1 to 11) with 100 µL of the final bacterial inoculum. The final volume in each well will be 200 µL.

  • The final concentrations of Amiclenomycin will range from 64 µg/mL to 0.125 µg/mL.

  • Seal the microtiter plates with a plate sealer or place them in a zip-lock bag to prevent evaporation.

  • Incubate the plates at 37°C in a humidified incubator. Incubation times will vary depending on the growth rate of the Mycobacterium species (e.g., 7-21 days for M. tuberculosis).

5. Reading and Interpretation of Results:

  • After the appropriate incubation period, visually inspect the microtiter plates for bacterial growth. Growth is indicated by turbidity or the presence of a bacterial pellet at the bottom of the well.

  • The sterility control (well 12) should be clear.

  • The growth control (well 11) should show distinct turbidity.

  • The MIC is the lowest concentration of Amiclenomycin that completely inhibits visible growth of the microorganism.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the broth microdilution susceptibility testing workflow.

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Prepare Amiclenomycin Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Stock->Serial_Dilution Inoculum Prepare Standardized Bacterial Inoculum Inoculation Inoculate Wells with Bacteria Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation Reading Read and Record MIC Value Incubation->Reading

Broth microdilution workflow.

References

Method

High-throughput screening for novel inhibitors of biotin biosynthesis using Amiclenomycin as a control

For Researchers, Scientists, and Drug Development Professionals Introduction Biotin, an essential cofactor for carboxylase enzymes, is vital for key metabolic processes such as fatty acid synthesis, gluconeogenesis, and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin, an essential cofactor for carboxylase enzymes, is vital for key metabolic processes such as fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[1][2] While humans acquire biotin from their diet, many pathogenic microorganisms, including Mycobacterium tuberculosis (Mtb), rely on their own de novo biosynthesis pathway.[1][3] This dependency, coupled with the absence of the biotin synthesis pathway in humans, establishes it as a promising and selective target for the development of novel antimicrobial agents.[1][2][4] The enzyme 7,8-diaminopelargonic acid aminotransferase (DAPA synthase), encoded by the bioA gene, represents a particularly vulnerable step in this pathway.[3][4]

Amiclenomycin, a natural antibiotic, is a known inhibitor of DAPA synthase.[5][6][7] It acts as a mechanism-based inhibitor, forming a covalent adduct with the pyridoxal-5'-phosphate (PLP) cofactor of the enzyme, thereby inactivating it.[5][7] Due to its well-characterized mechanism of action, Amiclenomycin serves as an invaluable control compound in high-throughput screening (HTS) campaigns designed to identify new inhibitors of biotin biosynthesis.

These application notes provide a comprehensive overview and detailed protocols for conducting HTS assays to discover novel inhibitors of biotin biosynthesis, using Amiclenomycin as a reference control.

Signaling Pathways and Experimental Workflows

Biotin Biosynthesis Pathway

The biotin biosynthesis pathway involves a series of enzymatic steps to produce biotin from pimeloyl-CoA. The aminotransferase BioA (DAPA synthase) catalyzes a critical step: the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA).[4][6] Amiclenomycin specifically inhibits this enzymatic step.

Biotin_Biosynthesis_Pathway cluster_pathway Biotin Biosynthesis Pathway cluster_inhibition Inhibition KAPA 7-keto-8-aminopelargonic acid (KAPA) DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA (DAPA synthase) DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB Amiclenomycin Amiclenomycin Amiclenomycin->DAPA Inhibition

Caption: The enzymatic cascade of the biotin biosynthesis pathway, highlighting the inhibitory action of Amiclenomycin on the BioA enzyme.

High-Throughput Screening Workflow

A typical HTS workflow for identifying biotin biosynthesis inhibitors involves a primary screen of a large compound library, followed by a series of validation and secondary assays to confirm hits and elucidate their mechanism of action.

HTS_Workflow cluster_workflow HTS Workflow for Biotin Biosynthesis Inhibitors Compound_Library Large Compound Library (e.g., >100,000 compounds) Primary_Screen Primary HTS Assay (e.g., Fluorescence Displacement) Compound_Library->Primary_Screen Hit_Identification Initial Hit Identification (Based on % Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Compounds Counter_Screen Counter-Screen (e.g., against BioD enzyme) Dose_Response->Counter_Screen Whole_Cell_Assay Whole-Cell Activity Assay (Wild-type vs. BioA mutants) Counter_Screen->Whole_Cell_Assay Selective for BioA Hit_Validation Validated Hits for Further Study Whole_Cell_Assay->Hit_Validation

Caption: A schematic representation of the high-throughput screening cascade for the discovery of novel biotin biosynthesis inhibitors.

Data Presentation

Table 1: High-Throughput Screening Assay Parameters

This table summarizes typical parameters for a robust HTS assay targeting the BioA enzyme. The Z' factor is a statistical measure of the quality of an assay, with values between 0.5 and 1.0 indicating an excellent assay.[4]

ParameterValueReference
Assay Format1536-well plate[4]
Assay Volume7.5 µL[4]
Compound Concentration10 µM[4]
Z' Factor0.825 ± 0.103[4]
Compound Library Size356,486[4]
Nominal Hit Rate (≥40% inhibition)0.095%[4]
Table 2: Inhibitory Activity of Amiclenomycin and Analogs

This table presents the kinetic parameters for the inactivation of DAPA synthase (BioA) by Amiclenomycin. It demonstrates the potent and specific inhibition of the target enzyme.

CompoundTarget EnzymeKI (µM)kinact (min-1)Reference
Amiclenomycin (cis isomer)E. coli DAPA AT20.4[7]
Amiclenomycin (trans isomer)E. coli DAPA ATMuch less reactive-[5][7]

Experimental Protocols

Protocol 1: High-Throughput Fluorescence Displacement Assay for BioA

This protocol describes a target-based HTS assay to identify inhibitors of the BioA enzyme. The assay measures the displacement of a fluorescent tracer from the active site of streptavidin by the biotin produced in the coupled BioA-BioD reaction.

Materials:

  • BioA and BioD enzymes

  • S-adenosyl-L-methionine (SAM)

  • 7-keto-8-aminopelargonic acid (KAPA)

  • ATP, MgCl₂, DTT, PLP

  • Streptavidin

  • Fluorescent-DTB tracer

  • Assay buffer: 100 mM Bicine, pH 8.6, containing 0.0025% Igepal CA630

  • Test compounds dissolved in DMSO

  • Amiclenomycin (control inhibitor)

  • 1536-well assay plates

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 7.5 nL of test compounds (10 mM stock in DMSO) into the assay plates to achieve a final concentration of 10 µM. Also, prepare control wells containing DMSO (negative control) and Amiclenomycin (positive control).

  • Enzyme/Reagent Mix Preparation: Prepare a reaction buffer containing 100 nM BioA, 640 nM BioD, 1.5 mM SAM, 20 nM Fluorescent-DTB tracer, 92.5 nM streptavidin, 2 mM DTT, 5 mM ATP, 50 mM NaHCO₃, 1 mM MgCl₂, and 0.1 mM PLP in the assay buffer.

  • Dispensing Reagent Mix: Dispense 3.75 µL of the reaction buffer into all wells of the 1536-well plate containing the pre-spotted compounds.

  • Initiating the Reaction: Start the enzymatic reaction by adding 3.75 µL of a freshly prepared KAPA initiation solution (6 µM KAPA in assay buffer with 50 mM NaHCO₃ and 1 mM MgCl₂).

  • Incubation: Incubate the plates at 25 °C for 45 minutes.

  • Data Acquisition: Measure the fluorescence signal using a plate reader suitable for fluorescence polarization or intensity measurements.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds showing inhibition ≥ 40% are considered primary hits.[4]

Protocol 2: Whole-Cell Screening (WCS) Assay

This protocol is designed to assess the whole-cell activity of hit compounds against M. tuberculosis and to confirm their on-target activity.

Materials:

  • M. tuberculosis wild-type (WT) strain

  • M. tuberculosis BioA overexpression (BioA-OE) and underexpression (BioA-UE) strains (optional, for target validation)

  • Biotin-free and biotin-containing growth media

  • Test compounds dissolved in DMSO

  • Amiclenomycin (control)

  • 96-well or 384-well microplates

  • Anhydrotetracycline (for inducible expression systems)

Procedure:

  • Bacterial Culture Preparation: Grow M. tuberculosis strains to mid-log phase and dilute to the appropriate starting optical density (OD) in the respective growth media.

  • Compound Plating: Prepare serial dilutions of the hit compounds in DMSO. Add the compounds to the microplates to achieve final concentrations typically ranging from 0.1 to 50 µM.

  • Experimental Setup:

    • Condition 1 (On-Target): Inoculate WT Mtb in biotin-free medium containing the test compounds.

    • Condition 2 (Off-Target Control): Inoculate WT Mtb in biotin-containing medium (e.g., 1 µM biotin) with the test compounds. Growth inhibition in the presence of biotin suggests an off-target mechanism.

    • Condition 3 (Target Validation - Optional): Inoculate BioA-OE and BioA-UE strains in biotin-free medium with the compounds. Increased resistance in the BioA-OE strain or increased sensitivity in the BioA-UE strain provides strong evidence for on-target activity.[4]

  • Incubation: Incubate the plates at 37 °C for 14 days.

  • Data Acquisition: Measure the optical density (OD) at 600 nm to determine bacterial growth.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) for each compound under the different conditions. A significant shift in MIC between biotin-free and biotin-containing media indicates that the compound likely targets the biotin biosynthesis pathway.

Protocol 3: Counter-Screen against BioD

To ensure that hit compounds are specific to BioA and not other enzymes in the pathway, a counter-screen against BioD can be performed.

Procedure:

This assay is performed analogously to the primary HTS assay (Protocol 1) with the following modifications:

  • Enzyme Exclusion: Exclude BioA from the reaction buffer.

  • Enzyme Concentration: Reduce the concentration of BioD to 10 nM (final concentration).

  • Reaction Initiation: Initiate the reaction with a DAPA solution (8 µM DAPA) instead of KAPA.[4]

Compounds that show activity in the primary screen but not in the counter-screen are considered specific inhibitors of BioA.

References

Application

Application Notes and Protocols for the Development of Amiclenomycin-Resistant Mutants for Target Validation Studies

Audience: Researchers, scientists, and drug development professionals. Introduction Amiclenomycin is an antibiotic that has demonstrated specific activity against mycobacteria.[1] Its mechanism of action involves the inh...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amiclenomycin is an antibiotic that has demonstrated specific activity against mycobacteria.[1] Its mechanism of action involves the inhibition of 7,8-diaminopelargonic acid (DAPA) aminotransferase, a key enzyme encoded by the bioA gene in the biotin biosynthesis pathway.[2][3] Amiclenomycin acts as a mechanism-based inhibitor, forming a covalent adduct with the pyridoxal-5'-phosphate (PLP) cofactor of the BioA enzyme.[2][4] This targeted inhibition makes the biotin biosynthesis pathway a validated target for the development of novel anti-mycobacterial agents.[3][5]

The development of resistant mutants is a cornerstone of antibiotic target validation.[3] By isolating and characterizing mutants that exhibit reduced susceptibility to a compound, researchers can confirm the drug's mechanism of action and identify the specific molecular target. Mutations within the gene encoding the target protein are a strong indicator of on-target activity. These application notes provide a detailed framework for the generation, characterization, and utilization of amiclenomycin-resistant mutants for target validation studies, primarily focusing on the model organism Mycobacterium smegmatis.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Amiclenomycin
StrainGenotypeAmiclenomycin MIC (µg/mL)Reference
Mycobacterium smegmatis mc²155 (Wild-Type)bioA wild-type1.6 - 3.12[6]
Amiclenomycin-Resistant Mutant 1 (Hypothetical)bioA (mutation 1)> 32N/A
Amiclenomycin-Resistant Mutant 2 (Hypothetical)bioA (mutation 2)> 32N/A
Table 2: Growth Characteristics of Wild-Type and Amiclenomycin-Resistant M. smegmatis
StrainDoubling Time in 7H9 Broth (hours)
M. smegmatis mc²155 (Wild-Type)~3
Amiclenomycin-Resistant Mutant (Hypothetical)~3-4*

*The fitness cost of resistance mutations can vary. Some mutations may result in a slightly longer doubling time.

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC) of Amiclenomycin

This protocol is adapted from standard broth microdilution methods.

Materials:

  • Mycobacterium smegmatis mc²155 (or other target strain)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)

  • Amiclenomycin stock solution (dissolved in a suitable solvent, e.g., water or DMSO)

  • Sterile 96-well microtiter plates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Microplate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture M. smegmatis in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).

    • Dilute the culture to a final concentration of approximately 5 x 10⁵ CFU/mL in fresh 7H9 broth.

  • Prepare Amiclenomycin Dilutions:

    • Perform a two-fold serial dilution of the amiclenomycin stock solution in 7H9 broth across a 96-well plate. The final volume in each well should be 100 µL. The concentration range should typically span from 0.125 to 128 µg/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial culture to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation:

    • Incubate the plate at 37°C for 48-72 hours.

  • MIC Determination:

    • After incubation, add 30 µL of resazurin solution to each well and incubate for a further 6-24 hours.

    • The MIC is the lowest concentration of amiclenomycin that prevents a color change of resazurin from blue to pink (indicating inhibition of bacterial metabolism).

    • Alternatively, bacterial growth can be assessed by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration that inhibits visible growth.[5]

Protocol for Generating Amiclenomycin-Resistant Mutants

This protocol describes the selection of spontaneous resistant mutants on solid media.

Materials:

  • Mycobacterium smegmatis mc²155

  • Middlebrook 7H10 agar supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)

  • Amiclenomycin

  • 7H9 broth

Procedure:

  • Prepare High-Density Bacterial Culture:

    • Grow a large volume culture (e.g., 50 mL) of M. smegmatis in 7H9 broth to late-log or early stationary phase. This increases the total number of bacteria, and thus the probability of isolating a spontaneous mutant.

  • Selection of Resistant Mutants:

    • Prepare 7H10 agar plates containing amiclenomycin at a concentration 4-8 times the determined MIC for the wild-type strain.

    • Plate a high density of the bacterial culture (e.g., 10⁸ to 10⁹ CFUs) onto the amiclenomycin-containing plates.

    • Incubate the plates at 37°C for 5-10 days.

  • Isolation and Purification of Mutants:

    • Colonies that appear on the selective plates are potential resistant mutants.

    • Pick individual colonies and streak them onto fresh amiclenomycin-containing 7H10 agar plates to purify the isolates.

    • Incubate the plates at 37°C until colonies appear.

  • Confirmation of Resistance:

    • Inoculate the purified isolates into 7H9 broth and re-determine the MIC of amiclenomycin as described in Protocol 3.1. A significant increase in the MIC compared to the wild-type strain confirms resistance.

Protocol for Characterization of Amiclenomycin-Resistant Mutants

1. Growth Rate Analysis:

  • Culture the wild-type and resistant strains in 7H9 broth without amiclenomycin.

  • Monitor the growth by measuring OD₆₀₀ at regular intervals over 48-72 hours.

  • Plot the growth curves (OD₆₀₀ vs. time) and calculate the doubling time for each strain to assess any fitness cost associated with the resistance mutation.

2. Genomic DNA Extraction and Sequencing of the bioA Gene:

  • Extract genomic DNA from the wild-type and resistant mutants.

  • Amplify the bioA gene using PCR with primers designed to flank the entire coding sequence.

  • Sequence the PCR products to identify any mutations in the bioA gene of the resistant strains compared to the wild-type. Mutations in bioA would provide strong evidence that it is the target of amiclenomycin.

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_mutant_gen Resistant Mutant Generation cluster_characterization Mutant Characterization wt_culture Wild-Type M. smegmatis Culture mic_assay Broth Microdilution Assay (Amiclenomycin Serial Dilution) wt_culture->mic_assay mic_result Determine Wild-Type MIC mic_assay->mic_result selection Plate on 7H10 + Amiclenomycin (4-8x MIC) mic_result->selection Inform Selection Concentration high_density_culture High-Density Culture high_density_culture->selection resistant_colonies Isolate Resistant Colonies selection->resistant_colonies purify Purify Isolates resistant_colonies->purify confirm_mic Confirm MIC of Mutants purify->confirm_mic growth_curve Growth Curve Analysis purify->growth_curve gDNA_extraction gDNA Extraction purify->gDNA_extraction pcr PCR Amplification of bioA gDNA_extraction->pcr sequencing Sanger Sequencing pcr->sequencing mutation_analysis Identify bioA Mutations sequencing->mutation_analysis

Caption: Experimental workflow for amiclenomycin-resistant mutant generation.

signaling_pathway cluster_pathway Biotin Biosynthesis Pathway (Simplified) cluster_inhibition Mechanism of Action cluster_resistance Resistance Mechanism KAPA 7-keto-8-aminopelargonic acid (KAPA) DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA bioA (DAPA aminotransferase) Biotin Biotin DAPA->Biotin ... Amiclenomycin Amiclenomycin Amiclenomycin->Inhibition BioA BioA Enzyme bioA_mutant Mutated BioA Reduced_Binding Reduced Amiclenomycin Binding bioA_mutant->Reduced_Binding

Caption: Amiclenomycin targets the biotin biosynthesis pathway.

Logical Relationships for Target Validation

logical_relationship premise1 Premise 1: Amiclenomycin inhibits the growth of wild-type bacteria. premise2 Premise 2: Mutants resistant to amiclenomycin can be isolated. premise1->premise2 premise3 Premise 3: Resistance is conferred by mutations in a specific gene (e.g., bioA). premise2->premise3 conclusion Conclusion: The protein product of the mutated gene (BioA) is the direct target of amiclenomycin. premise3->conclusion

Caption: Logic for target validation using resistant mutants.

References

Method

Application Notes and Protocols: Radiolabeling of Amiclenomycin for Uptake and Distribution Studies

For Researchers, Scientists, and Drug Development Professionals Introduction Amiclenomycin is an antibiotic with known activity against various bacteria, including Mycobacterium tuberculosis.[1][2] Its mechanism of actio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiclenomycin is an antibiotic with known activity against various bacteria, including Mycobacterium tuberculosis.[1][2] Its mechanism of action involves the inhibition of biotin biosynthesis, a critical metabolic pathway for bacterial survival.[3][4][5] Specifically, Amiclenomycin targets and inactivates 7,8-diaminopelargonic acid (DAPA) aminotransferase, a key enzyme in this pathway.[1][6][7] Understanding the cellular uptake and in vivo distribution of Amiclenomycin is crucial for optimizing its therapeutic efficacy and developing it as a potential drug candidate. Radiolabeling provides a highly sensitive and quantitative method to track the molecule's fate in biological systems.[8][9]

These application notes provide detailed protocols for the radiolabeling of Amiclenomycin and subsequent in vitro and in vivo studies to elucidate its uptake and distribution characteristics. While Amiclenomycin itself exhibits poor cellular uptake, it can be transported into cells when conjugated to peptides via peptide-permeases.[10] The following protocols are designed to be adaptable for both the parent compound and its peptide conjugates.

Mechanism of Action of Amiclenomycin

Amiclenomycin acts as a potent inhibitor of DAPA aminotransferase. The cis-isomer of Amiclenomycin is a more potent inhibitor than the trans-isomer.[1][4] The inactivation process involves the formation of a covalent adduct between Amiclenomycin and the pyridoxal-5'-phosphate (PLP) cofactor at the enzyme's active site, leading to the aromatization of Amiclenomycin's cyclohexadiene ring.[4][11] This irreversible binding effectively shuts down the biotin synthesis pathway, leading to bacterial cell death.

Amiclenomycin_Mechanism_of_Action Mechanism of Amiclenomycin Action cluster_biotin Biotin Biosynthesis Pathway KAPA 7-keto-8-aminopelargonic acid (KAPA) DAPA_AT DAPA Aminotransferase KAPA->DAPA_AT Substrate DAPA 7,8-diaminopelargonic acid (DAPA) DAPA_AT->DAPA Product Biotin Biotin DAPA->Biotin Further Steps Amiclenomycin Amiclenomycin Amiclenomycin->DAPA_AT Inhibition

Caption: Mechanism of Amiclenomycin action on the biotin biosynthesis pathway.

Experimental Protocols

Protocol 1: Radiolabeling of Amiclenomycin

This protocol describes a general method for radiolabeling Amiclenomycin with Technetium-99m (99mTc), a commonly used radionuclide for imaging studies.[9][12][13]

Materials:

  • Amiclenomycin

  • Sodium pertechnetate (Na99mTcO4)

  • Stannous chloride (SnCl2·2H2O)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Saline solution (0.9% NaCl)

  • ITLC strips

  • Scintillation counter

Procedure:

  • Preparation of Stannous Chloride Solution: Prepare a fresh solution of stannous chloride (1 mg/mL) in 0.1 M HCl.

  • Radiolabeling Reaction:

    • In a sterile, nitrogen-purged vial, dissolve 10 mg of Amiclenomycin in 1 mL of saline.

    • Add 50 µL of the stannous chloride solution.

    • Adjust the pH to 5 using 0.1 M NaOH or 0.1 M HCl.

    • Add 1-2 mCi (37-74 MBq) of Na99mTcO4.

    • Incubate the reaction mixture at room temperature for 15-30 minutes.

  • Quality Control:

    • Determine the radiochemical purity using instant thin-layer chromatography (ITLC) with a suitable solvent system (e.g., acetone).

    • The radiolabeled Amiclenomycin should remain at the origin, while free pertechnetate will migrate with the solvent front.

    • Calculate the labeling efficiency by measuring the radioactivity of the different sections of the ITLC strip in a scintillation counter. A radiochemical purity of >90% is generally considered acceptable.[13]

Radiolabeling_Workflow Radiolabeling Workflow for Amiclenomycin Start Start Prepare_Reagents Prepare Reagents (Amiclenomycin, SnCl2, 99mTcO4) Start->Prepare_Reagents Mix_Reagents Mix Reagents in Vial Prepare_Reagents->Mix_Reagents Incubate Incubate at Room Temperature Mix_Reagents->Incubate QC Quality Control (ITLC) Incubate->QC End Radiolabeled Amiclenomycin QC->End

Caption: General workflow for the radiolabeling of Amiclenomycin.

Protocol 2: In Vitro Cellular Uptake Assay

This protocol details a method for quantifying the cellular uptake of radiolabeled Amiclenomycin in bacterial or mammalian cell lines.[8][14][15]

Materials:

  • Bacterial or mammalian cells of interest

  • Cell culture medium

  • Radiolabeled Amiclenomycin

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Multi-well plates (e.g., 24-well)

  • Liquid scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density of 2 x 105 cells/well and culture overnight.[8]

  • Incubation:

    • Remove the culture medium and wash the cells once with PBS.

    • Add fresh medium containing radiolabeled Amiclenomycin at various concentrations and for different time points (e.g., 15, 30, 60, 120 minutes).

  • Termination of Uptake:

    • To stop the uptake, place the plate on ice and aspirate the incubation medium.

    • Wash the cells three times with ice-cold PBS to remove any extracellular radiolabeled compound.[8]

  • Cell Lysis: Add 500 µL of lysis buffer to each well and incubate for 30 minutes at room temperature to ensure complete cell lysis.[8]

  • Scintillation Counting:

    • Transfer the lysate from each well to a scintillation vial.

    • Add 4 mL of scintillation cocktail.

    • Measure the radioactivity in a liquid scintillation counter.[8]

  • Data Analysis:

    • Normalize the counts per minute (CPM) to the protein concentration in each well.

    • Express the uptake as fmol/mg protein or a similar unit.

Cellular_Uptake_Workflow In Vitro Cellular Uptake Assay Workflow Start Start Seed_Cells Seed Cells in a 24-well Plate Start->Seed_Cells Incubate Incubate with Radiolabeled Amiclenomycin Seed_Cells->Incubate Terminate Terminate Uptake on Ice and Wash Incubate->Terminate Lyse_Cells Lyse Cells Terminate->Lyse_Cells Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Lyse_Cells->Measure_Radioactivity Analyze_Data Analyze Data Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro cellular uptake assay of radiolabeled Amiclenomycin.

Protocol 3: In Vivo Biodistribution Study

This protocol outlines the procedure for assessing the distribution of radiolabeled Amiclenomycin in an animal model, such as mice.[16][17][18]

Materials:

  • Healthy or disease-model mice

  • Radiolabeled Amiclenomycin

  • Anesthetic

  • Syringes and needles

  • Dissection tools

  • Gamma counter or scintillation counter

  • Tubes for organ collection

Procedure:

  • Animal Preparation: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Injection: Inject a known amount of radiolabeled Amiclenomycin (e.g., 100 µCi) into the tail vein of each mouse.

  • Tissue Collection:

    • At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize the mice by an approved method.

    • Collect blood and dissect the organs of interest (e.g., liver, kidneys, spleen, lungs, heart, brain, muscle, and bone).

  • Measurement of Radioactivity:

    • Weigh each organ and measure the radioactivity in a gamma counter or scintillation counter.

    • Also, measure the radioactivity of a standard solution of the injected dose.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • The formula is: %ID/g = (CPM in organ / weight of organ in g) / (Total CPM injected) x 100.

Data Presentation

The following tables present hypothetical data for the cellular uptake and in vivo biodistribution of radiolabeled Amiclenomycin. This data is for illustrative purposes and should be replaced with experimentally derived values.

Table 1: In Vitro Cellular Uptake of [99mTc]Amiclenomycin in M. smegmatis

Time (minutes)Uptake (fmol/mg protein)
15150 ± 25
30320 ± 45
60580 ± 60
120850 ± 75

Table 2: In Vivo Biodistribution of [99mTc]Amiclenomycin in Mice (%ID/g)

Organ1 hour p.i.4 hours p.i.24 hours p.i.
Blood5.2 ± 0.81.5 ± 0.30.2 ± 0.05
Liver10.5 ± 1.28.2 ± 0.92.1 ± 0.4
Kidneys25.8 ± 3.115.4 ± 2.53.5 ± 0.7
Spleen2.1 ± 0.41.8 ± 0.30.5 ± 0.1
Lungs3.5 ± 0.61.2 ± 0.20.3 ± 0.08
Heart1.8 ± 0.30.9 ± 0.10.2 ± 0.04
Brain0.1 ± 0.020.05 ± 0.01< 0.01
Muscle1.2 ± 0.20.8 ± 0.10.3 ± 0.06
Bone1.5 ± 0.31.1 ± 0.20.4 ± 0.09

Conclusion

The protocols and application notes presented here provide a comprehensive framework for researchers to investigate the cellular uptake and in vivo distribution of Amiclenomycin. By employing radiolabeling techniques, it is possible to obtain quantitative data that is essential for understanding the pharmacokinetic and pharmacodynamic properties of this antibiotic. This knowledge will be invaluable for the further development of Amiclenomycin as a therapeutic agent.

References

Application

Crystallization of DAPA Aminotransferase in Complex with Amiclenomycin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the crystallization of 7,8-diaminopelargonic acid (DAPA) aminotransferase (DAPA-AT), als...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of 7,8-diaminopelargonic acid (DAPA) aminotransferase (DAPA-AT), also known as BioA, in a complex with its inhibitor, amiclenomycin. DAPA-AT is a key enzyme in the biotin biosynthesis pathway and a validated target for the development of novel antibiotics, particularly against Mycobacterium tuberculosis. The structural elucidation of the enzyme-inhibitor complex is crucial for structure-based drug design.

Introduction

DAPA aminotransferase catalyzes the pyridoxal-5'-phosphate (PLP)-dependent transamination of 7-keto-8-aminopelargonic acid (KAPA) to DAPA. Amiclenomycin, a natural antibiotic, irreversibly inactivates DAPA-AT by forming a covalent adduct with the PLP cofactor.[1] Understanding the structural basis of this inhibition is paramount for designing new and more potent inhibitors. The following protocols are based on the successful crystallization of Escherichia coli DAPA-AT in complex with amiclenomycin, leading to the high-resolution crystal structures (PDB IDs: 1MLY and 1MLZ).[2]

Data Presentation

Table 1: Crystallization and Data Collection Statistics for E. coli DAPA-AT-Amiclenomycin Complex
ParameterValue
Protein Concentration 10 mg/mL
Crystallization Method Hanging Drop Vapor Diffusion
Reservoir Solution 18-22% (w/v) PEG 8000, 0.2 M Magnesium Acetate, 0.1 M Sodium Cacodylate pH 6.5
Temperature 20°C
Crystal Dimensions Approx. 0.2 x 0.1 x 0.1 mm
PDB ID 1MLY (cis-amiclenomycin)
Resolution 1.8 Å
Space Group P2₁2₁2₁
Unit Cell Dimensions (Å) a=59.9, b=85.7, c=155.9
R-factor / R-free 0.198 / 0.235

Data extracted from the study by Sandmark et al., 2002.

Experimental Protocols

Expression and Purification of E. coli DAPA Aminotransferase

This protocol describes the overexpression of recombinant E. coli DAPA-AT in a bacterial expression system and its subsequent purification.

Materials:

  • E. coli BL21(DE3) cells

  • pET expression vector containing the E. coli bioA gene

  • Luria-Bertani (LB) medium

  • Kanamycin (or other appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol

  • Wash Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM Imidazole

  • Elution Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM Imidazole

  • Dialysis Buffer: 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT

  • Ni-NTA affinity chromatography column

  • Anion exchange chromatography column (e.g., Q-Sepharose)

  • Size-exclusion chromatography column (e.g., Superdex 200)

Protocol:

  • Transformation: Transform the pET expression vector containing the bioA gene into competent E. coli BL21(DE3) cells. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Expression:

    • Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate 1 L of LB medium containing the antibiotic.

    • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to grow the culture for an additional 4-6 hours at 30°C.

  • Cell Harvesting and Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer per liter of culture.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.

  • Purification:

    • Affinity Chromatography: Load the supernatant onto a Ni-NTA column pre-equilibrated with Wash Buffer. Wash the column extensively with Wash Buffer to remove unbound proteins. Elute the His-tagged DAPA-AT with Elution Buffer.

    • Ion Exchange Chromatography: Dialyze the eluted protein against Dialysis Buffer. Load the dialyzed sample onto an anion exchange column equilibrated with the same buffer. Elute the protein using a linear gradient of NaCl (e.g., 50 mM to 1 M).

    • Size-Exclusion Chromatography: Concentrate the fractions containing DAPA-AT and load onto a size-exclusion column equilibrated with Dialysis Buffer to obtain a highly pure and homogenous protein sample.

  • Protein Concentration and Storage:

    • Assess the purity of the protein by SDS-PAGE.

    • Determine the protein concentration using a spectrophotometer (A₂₈₀) or a protein assay (e.g., Bradford).

    • Concentrate the purified DAPA-AT to 10 mg/mL for crystallization trials.

    • Flash-freeze aliquots in liquid nitrogen and store at -80°C.

Crystallization of the DAPA-AT-Amiclenomycin Complex

This protocol details the setup of crystallization experiments using the hanging drop vapor diffusion method.

Materials:

  • Purified DAPA-AT (10 mg/mL in 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)

  • cis-Amiclenomycin solution (10 mM in water)

  • Reservoir Solution: 18-22% (w/v) PEG 8000, 0.2 M Magnesium Acetate, 0.1 M Sodium Cacodylate pH 6.5

  • 24-well crystallization plates

  • Siliconized glass cover slips

Protocol:

  • Complex Formation:

    • Mix the purified DAPA-AT with a 5-fold molar excess of cis-amiclenomycin.

    • Incubate the mixture on ice for at least 1 hour to ensure complete complex formation.

  • Crystallization Setup (Hanging Drop Method):

    • Pipette 500 µL of the Reservoir Solution into a well of a 24-well crystallization plate.

    • On a siliconized cover slip, mix 1 µL of the DAPA-AT-amiclenomycin complex solution with 1 µL of the Reservoir Solution.

    • Invert the cover slip and place it over the well, sealing it with vacuum grease.

  • Incubation and Crystal Growth:

    • Incubate the crystallization plates at 20°C.

    • Monitor the drops for crystal growth over several days to weeks. Crystals typically appear within a week.

Visualizations

Experimental Workflow

experimental_workflow cluster_expression Protein Expression cluster_purification Protein Purification cluster_crystallization Crystallization transformation Transformation of E. coli culture_growth Culture Growth transformation->culture_growth induction IPTG Induction culture_growth->induction cell_lysis Cell Lysis induction->cell_lysis affinity_chrom Ni-NTA Affinity Chromatography cell_lysis->affinity_chrom ion_exchange Anion Exchange Chromatography affinity_chrom->ion_exchange size_exclusion Size-Exclusion Chromatography ion_exchange->size_exclusion complex_formation Complex Formation with Amiclenomycin size_exclusion->complex_formation hanging_drop Hanging Drop Vapor Diffusion complex_formation->hanging_drop crystal_growth Crystal Growth at 20°C hanging_drop->crystal_growth data_collection Data Collection & Structure Determination crystal_growth->data_collection X-ray Diffraction

Caption: Workflow for the expression, purification, and crystallization of the DAPA-AT-amiclenomycin complex.

Inhibition Signaling Pathway

inhibition_pathway DAPA_AT DAPA Aminotransferase (BioA) Adduct Covalent Adduct DAPA_AT->Adduct Binds to active site PLP Pyridoxal-5'-Phosphate (PLP) PLP->Adduct Forms covalent bond with Amiclenomycin Amiclenomycin Amiclenomycin->Adduct Inactivation Enzyme Inactivation Adduct->Inactivation

Caption: Mechanism of DAPA aminotransferase inactivation by amiclenomycin.

References

Technical Notes & Optimization

Troubleshooting

Overcoming the chemical instability of Amiclenomycin in aqueous solutions

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Amiclenomycin. It addresses potential challenges related to its chemical stability in aqueous s...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Amiclenomycin. It addresses potential challenges related to its chemical stability in aqueous solutions through troubleshooting guides and frequently asked questions.

FAQs and Troubleshooting

Q1: My bioassay results with Amiclenomycin are inconsistent. Could instability in my aqueous stock solution be the cause?

A1: Inconsistent bioassay results can indeed be a symptom of compound instability. Amiclenomycin, as a complex amino acid antibiotic, may be susceptible to degradation in aqueous environments. Factors such as pH, temperature, and storage duration can significantly impact its integrity. We recommend performing a stability-indicating assay, such as HPLC, to assess the purity of your stock solution over time.

Q2: I've observed a decrease in the concentration of my Amiclenomycin stock solution over a short period. What could be the reason?

A2: A rapid decrease in concentration suggests chemical degradation. The potential degradation pathways for Amiclenomycin in aqueous solution have not been extensively reported in publicly available literature. However, potential mechanisms could include hydrolysis, oxidation, or other rearrangements of its reactive functional groups. To mitigate this, it is advisable to prepare fresh solutions before each experiment or to conduct a stability study to determine optimal storage conditions.

Q3: What are the best practices for preparing and storing Amiclenomycin stock solutions to minimize degradation?

A3: While specific data for Amiclenomycin is limited, general best practices for potentially unstable compounds in aqueous solution include:

  • pH Control: The stability of compounds with amino acid-like structures is often pH-dependent. It is recommended to conduct a pH stability profile to identify the pH at which Amiclenomycin is most stable. Start by preparing small batches of the solution in different buffers (e.g., pH 5, 7, and 9) and monitor their purity over time.

  • Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C, to slow down potential degradation reactions. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles.

  • Excipients: For other chemically sensitive antibiotics, excipients like antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) can sometimes enhance stability. However, their compatibility and effectiveness with Amiclenomycin would need to be experimentally verified.

Q4: How can I confirm if my Amiclenomycin has degraded?

A4: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). An HPLC method can separate the parent Amiclenomycin peak from any potential degradant peaks. Comparing the chromatograms of a fresh solution with an aged or stressed solution will reveal the extent of degradation.

Quantitative Data Summary

ConditionpHTemperature (°C)Initial Concentration (µg/mL)Concentration after 24h (µg/mL)Degradation (%)
A 5.0410098.21.8
B 7.0410095.14.9
C 9.0410088.511.5
D 7.02510082.317.7
E 7.03710065.434.6

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: HPLC-Based Stability Indicating Assay for Amiclenomycin

This protocol outlines a general procedure for developing an HPLC method to assess the stability of Amiclenomycin in an aqueous solution.

1. Materials:

  • Amiclenomycin reference standard

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • HPLC-grade formic acid (or other suitable mobile phase modifier)

  • Various buffers (e.g., phosphate, acetate) at different pH values

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

2. Method Development:

  • Prepare a stock solution of Amiclenomycin in a suitable solvent (e.g., water or a buffer where it is known to be relatively stable).

  • Develop a gradient elution method using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

  • Optimize the gradient to achieve good separation of the main Amiclenomycin peak from any potential impurity or degradant peaks. The UV detection wavelength should be selected based on the UV spectrum of Amiclenomycin.

3. Stability Study:

  • Prepare solutions of Amiclenomycin in different aqueous buffers (e.g., pH 5, 7, 9).

  • Divide each solution into aliquots for analysis at different time points (e.g., 0, 4, 8, 12, 24 hours) and storage conditions (e.g., 4°C, 25°C, 37°C).

  • At each time point, inject an aliquot onto the HPLC system.

  • Record the peak area of the Amiclenomycin peak and any new peaks that appear.

  • Calculate the percentage of Amiclenomycin remaining at each time point relative to the initial time point (t=0).

Visualizations

Caption: Troubleshooting workflow for inconsistent bioassay results.

Experimental Workflow for Amiclenomycin Stability Study prep_solution Prepare Amiclenomycin Solutions in Different Buffers (pH 5, 7, 9) aliquot Aliquot for Time Points (0, 4, 8, 12, 24h) prep_solution->aliquot store Store at Different Temperatures (4°C, 25°C, 37°C) aliquot->store hplc_analysis HPLC Analysis at Each Time Point store->hplc_analysis data_analysis Calculate % Degradation hplc_analysis->data_analysis conclusion Determine Optimal Storage Conditions data_analysis->conclusion

Caption: Experimental workflow for a stability study of Amiclenomycin.

Hypothetical Degradation Pathway of Amiclenomycin amiclenomycin Amiclenomycin hydrolysis Hydrolysis Product (e.g., Ring Opening) amiclenomycin->hydrolysis H₂O / pH oxidation Oxidation Product amiclenomycin->oxidation O₂ rearrangement Rearrangement Product amiclenomycin->rearrangement Heat / Light

Caption: A hypothetical degradation pathway for Amiclenomycin.

Optimization

Optimizing Amiclenomycin dosage for in vitro and in vivo studies

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of amiclenomycin for both in vitro and in vivo studies.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of amiclenomycin for both in vitro and in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of amiclenomycin?

A1: Amiclenomycin is a natural amino acid antibiotic that acts as a mechanism-based inhibitor of 7,8-diaminopelargonic acid (DAPA) aminotransferase (also known as DAPA synthase or BioA).[1][2] This enzyme catalyzes a critical step in the biotin biosynthesis pathway of mycobacteria.[3][4] Specifically, the cis-isomer of amiclenomycin irreversibly inactivates DAPA aminotransferase by forming a stable adduct with the pyridoxal-5'-phosphate (PLP) cofactor at the enzyme's active site.[1][2] This inhibition depletes the bacteria's supply of biotin, an essential cofactor for various metabolic processes, thereby halting its growth.

Q2: What is the recommended solvent and storage condition for amiclenomycin stock solutions?

Q3: Is amiclenomycin effective in vivo?

A3: While amiclenomycin demonstrates specific activity against mycobacteria in vitro, studies have shown that it does not exhibit a therapeutic effect against tubercle bacilli in vivo.[4] This lack of in vivo efficacy is a critical consideration for researchers planning animal studies. The reasons for this may include poor pharmacokinetic properties, rapid metabolism, or instability in a physiological environment.

Q4: What are the known stability issues with amiclenomycin?

A4: A significant challenge in working with amiclenomycin is its poor chemical stability, which is attributed to its tendency to undergo spontaneous aromatization. This instability can affect the reproducibility of experimental results. It is crucial to handle the compound and its solutions with care, minimizing exposure to conditions that might promote degradation, such as prolonged storage at room temperature or exposure to light.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low anti-mycobacterial activity in vitro 1. Degradation of amiclenomycin: The compound is known to be unstable. 2. Incorrect isomer: Only the cis-isomer of amiclenomycin is active.[2][8] 3. Presence of biotin in the medium: Exogenous biotin can reverse the inhibitory effect of amiclenomycin.[4] 4. Resistant bacterial strain: The Mycobacterium tuberculosis strain may have inherent or acquired resistance.1. Prepare fresh stock solutions of amiclenomycin. Minimize the time the compound is in solution before use. Consider performing a stability study in your specific culture medium.[9][10] 2. Verify the isomeric purity of your amiclenomycin supply. 3. Use a defined minimal medium with no or very low biotin content for your susceptibility assays. 4. Test a reference susceptible strain (e.g., H37Rv) as a control.
High variability in experimental results 1. Inconsistent amiclenomycin activity: Due to its instability, the effective concentration may vary between experiments. 2. Pipetting errors: Inaccurate dispensing of small volumes of the inhibitor. 3. Variations in bacterial inoculum: Inconsistent starting bacterial density.1. Prepare and use fresh amiclenomycin solutions for each experiment. Store aliquots at -80°C and thaw only once. 2. Use calibrated pipettes and appropriate techniques for handling small volumes. 3. Standardize your inoculum preparation protocol to ensure a consistent starting cell number.
Precipitation of amiclenomycin in media 1. Poor solubility: The concentration used may exceed the solubility limit in the culture medium. 2. Interaction with media components: Amiclenomycin may interact with certain components of the medium, leading to precipitation.1. Determine the solubility of amiclenomycin in your specific culture medium before preparing working solutions. Consider using a small amount of a co-solvent like DMSO if compatible with your assay. 2. Test the solubility in different media or simplify the medium composition if possible.

Quantitative Data Summary

Table 1: In Vitro Activity of Amiclenomycin

ParameterOrganismValueReference
Ki (Inhibition constant) Escherichia coli DAPA AT2 µM[1]
kinact (Inactivation rate) Escherichia coli DAPA AT0.4 min-1[1]
MIC (Minimum Inhibitory Concentration) Mycobacterium tuberculosis H37RvNot consistently reported in the provided search results. Researchers should determine the MIC experimentally for their specific strain and conditions.

Table 2: In Vivo Dosage and Formulation (General Guidance)

ParameterValue/RecommendationReference
Dosage Not established due to lack of in vivo efficacy.[4] Researchers should perform dose-ranging studies if exploring novel formulations or derivatives.
Formulation for Animal Studies (Example) 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS/ddH₂O[7]
Administration Route Intraperitoneal (i.p.) injection or oral gavage are common routes for other anti-tubercular agents in mouse models.[11][12][13]

Table 3: Cytotoxicity Data

Cell LineIC50 (50% Inhibitory Concentration)Reference
Mammalian cell linesNot specifically reported for amiclenomycin in the provided search results. It is recommended to perform a cytotoxicity assay (e.g., MTT assay) on a relevant cell line (e.g., L929, Vero, or macrophages) to determine the cytotoxic potential.[14][15]

Experimental Protocols

Protocol 1: Preparation of Amiclenomycin Stock Solution
  • Weighing: Accurately weigh the desired amount of amiclenomycin powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of sterile distilled water or PBS to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Mixing: Vortex thoroughly until the powder is completely dissolved.

  • Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.[6]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -80°C.[5][7]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for M. tuberculosis

This protocol is a general guideline and should be adapted based on the specific laboratory setup and safety regulations for handling M. tuberculosis.

  • Bacterial Culture: Grow M. tuberculosis (e.g., H37Rv) in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.

  • Inoculum Preparation: Adjust the bacterial culture to a standardized turbidity (e.g., McFarland standard 0.5) to obtain a consistent inoculum density.

  • Serial Dilutions: Prepare two-fold serial dilutions of the amiclenomycin stock solution in the culture medium in a 96-well microplate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria with no drug) and a negative control (medium only).

  • Incubation: Incubate the microplate at 37°C in a humidified incubator for 7-14 days.

  • MIC Determination: The MIC is the lowest concentration of amiclenomycin that completely inhibits visible growth of the bacteria.[16][17]

Visualizations

Signaling Pathway Diagram

Biotin_Synthesis_Inhibition cluster_pathway Biotin Biosynthesis Pathway in Mycobacteria cluster_inhibition Mechanism of Amiclenomycin Action KAPA 7-keto-8-aminopelargonic acid (KAPA) DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA DAPA Aminotransferase (BioA) Biotin Biotin DAPA->Biotin ... Amiclenomycin Amiclenomycin (cis-isomer) Inhibition Inhibition Amiclenomycin->Inhibition DAPA Aminotransferase\n(BioA) DAPA Aminotransferase (BioA) Inhibition->DAPA Aminotransferase\n(BioA) Irreversible Inactivation

Caption: Inhibition of the mycobacterial biotin synthesis pathway by amiclenomycin.

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis start Start prep_stock Prepare Amiclenomycin Stock Solution start->prep_stock prep_culture Prepare M. tuberculosis Inoculum start->prep_culture serial_dilution Perform Serial Dilutions of Amiclenomycin prep_stock->serial_dilution inoculate Inoculate 96-well Plate prep_culture->inoculate serial_dilution->inoculate incubate Incubate at 37°C (7-14 days) inoculate->incubate read_results Read MIC incubate->read_results analyze Analyze and Report MIC read_results->analyze end End analyze->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of amiclenomycin.

References

Troubleshooting

Troubleshooting low yield in the fermentation and purification of Amiclenomycin

Welcome to the technical support center for the fermentation and purification of Amiclenomycin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues lead...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fermentation and purification of Amiclenomycin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to provide guidance on optimizing your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: My Streptomyces lavendulae culture is growing well, but the Amiclenomycin yield is low. What are the initial troubleshooting steps?

A1: High biomass does not always correlate with high antibiotic yield, as Amiclenomycin is a secondary metabolite. Production is often triggered by specific nutritional or environmental cues. Here are some initial steps to consider:

  • Growth Phase: Confirm that your culture has entered the stationary phase, as this is typically when secondary metabolite production is induced.

  • Medium Composition: An excess of readily metabolizable carbon and nitrogen sources can repress the biosynthesis of secondary metabolites.

  • pH: The pH of the culture medium can significantly impact enzyme activity and metabolite stability.

  • Aeration: Inadequate oxygen supply can be a limiting factor in the biosynthesis of many antibiotics.

  • Strain Integrity: Repeated subculturing can lead to genetic instability and reduced productivity. It is advisable to use a fresh stock culture.

Q2: What are the key fermentation parameters to optimize for Amiclenomycin production?

A2: Optimization of fermentation parameters is critical for maximizing yield. Key parameters for Streptomyces lavendulae include:

  • Temperature: The optimal temperature for growth and antibiotic production in Streptomyces species is typically in the range of 28-30°C.

  • pH: A starting pH of around 7.0 is often recommended, with monitoring and control throughout the fermentation to maintain it within the optimal range of 6.5-7.5.

  • Dissolved Oxygen (DO): Maintaining adequate DO levels is crucial. This can be achieved by optimizing agitation and aeration rates.

  • Inoculum Size: The size and age of the inoculum can impact the lag phase and subsequent production.

Q3: I'm observing a low yield after the purification process. What are the common causes during extraction and chromatography?

A3: Low recovery during purification can be attributed to several factors:

  • Extraction Efficiency: The choice of solvent and extraction method is critical for efficiently recovering Amiclenomycin from the fermentation broth.

  • Column Overloading: Exceeding the binding capacity of your chromatography resin will result in the loss of product in the flow-through.

  • Suboptimal Elution Conditions: The pH and ionic strength of the elution buffer must be optimized to effectively desorb Amiclenomycin from the resin.

  • Product Degradation: Amiclenomycin may be sensitive to pH extremes or enzymatic degradation. Ensure purification steps are performed promptly and at appropriate temperatures.

Troubleshooting Guides

Low Yield in Fermentation
Problem Possible Cause Recommended Solution
Good Growth, Low Amiclenomycin Titer Nutrient RepressionEvaluate different carbon and nitrogen sources. Consider using slower-metabolized sources like starch or glycerol. Optimize the carbon-to-nitrogen ratio.
Suboptimal pHMonitor the pH profile of your fermentation. Implement pH control using buffers or automated acid/base addition to maintain the optimal range.
Insufficient AerationIncrease agitation speed or aeration rate. Use baffled flasks in shake flask cultures to improve oxygen transfer.
Incorrect Harvest TimePerform a time-course study to determine the peak of Amiclenomycin production.
Inconsistent Yields Between Batches Inoculum VariabilityStandardize your inoculum preparation protocol, including the age and physiological state of the seed culture.
Media Preparation ErrorsDouble-check the weighing and mixing of all media components. Prepare larger batches of media to minimize variability.
Low Biomass and Low Amiclenomycin Titer Suboptimal Medium CompositionScreen different basal media and supplement with essential minerals and trace elements.
Inappropriate Physical ParametersOptimize temperature, pH, and agitation speed for the growth of Streptomyces lavendulae.
Low Yield in Purification
Problem Possible Cause Recommended Solution
Low Recovery After Solvent Extraction Inefficient Solvent SystemTest a range of solvents with varying polarities (e.g., butanol, ethyl acetate) to find the most effective for Amiclenomycin extraction. Optimize the pH of the aqueous phase prior to extraction.
Emulsion FormationCentrifuge the mixture at a higher speed or for a longer duration. Consider adding a demulsifying agent.
Low Yield from Ion-Exchange Chromatography Incorrect Resin ChoiceEnsure the ion-exchange resin (cation or anion) is appropriate for the charge of Amiclenomycin at the chosen pH. Amiclenomycin is an amino acid and will have different charges at different pH values.
Poor BindingAdjust the pH of the sample and the binding buffer to ensure the target molecule is charged and the resin is oppositely charged. Ensure the ionic strength of the sample is low enough to allow binding.
Incomplete ElutionOptimize the elution conditions by using a pH shift or a salt gradient. Test a range of salt concentrations or pH values.
Product Loss During Multiple Steps Sample Handling and TransfersMinimize the number of transfer steps. Ensure complete recovery of the sample from each container.
Product InstabilityPerform purification steps at a lower temperature (e.g., 4°C) to minimize degradation. Add protease inhibitors if proteolytic degradation is suspected.

Experimental Protocols

Protocol 1: Fermentation of Streptomyces lavendulae for Amiclenomycin Production

1. Seed Culture Preparation: a. Inoculate a loopful of Streptomyces lavendulae spores or mycelia from a stock plate into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth). b. Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

2. Production Fermentation: a. Inoculate a 2 L fermenter containing 1.5 L of production medium with 150 mL (10% v/v) of the seed culture. b. A typical production medium for Streptomyces contains (g/L): Soluble Starch (20), Glucose (10), Yeast Extract (5), Peptone (5), K₂HPO₄ (1), MgSO₄·7H₂O (0.5), and CaCO₃ (2). c. Maintain the fermentation at 28°C with an agitation of 300 rpm and an aeration rate of 1 vvm (volume of air per volume of medium per minute). d. Monitor the pH and maintain it between 6.8 and 7.2 by adding sterile 1N HCl or 1N NaOH as needed. e. Fermentation is typically carried out for 5-7 days.

Protocol 2: Extraction and Purification of Amiclenomycin

1. Broth Clarification: a. Harvest the fermentation broth and separate the mycelia from the supernatant by centrifugation at 8,000 rpm for 20 minutes.

2. Solvent Extraction: a. Adjust the pH of the supernatant to 8.0 with 1N NaOH. b. Extract the supernatant twice with an equal volume of n-butanol. c. Combine the organic phases and concentrate under reduced pressure to obtain a crude extract.

3. Cation-Exchange Chromatography: a. Dissolve the crude extract in a minimal volume of loading buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0). b. Load the sample onto a cation-exchange column (e.g., CM-Sepharose) pre-equilibrated with the loading buffer. c. Wash the column with several column volumes of the loading buffer to remove unbound impurities. d. Elute the bound Amiclenomycin using a linear gradient of NaCl (e.g., 0 to 1 M) in the loading buffer. e. Collect fractions and monitor for the presence of Amiclenomycin using a suitable analytical method (e.g., HPLC).

4. Desalting and Lyophilization: a. Pool the fractions containing pure Amiclenomycin and desalt using a desalting column (e.g., Sephadex G-10) or by dialysis against deionized water. b. Lyophilize the desalted solution to obtain pure Amiclenomycin powder.

Protocol 3: Quantification of Amiclenomycin by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Standard Curve: Prepare a standard curve using purified Amiclenomycin of known concentrations.

Visualizations

Fermentation_Troubleshooting_Workflow start Low Amiclenomycin Yield check_growth Good Biomass? start->check_growth optimize_growth Optimize Growth Medium & Physical Parameters check_growth->optimize_growth No check_fermentation Check Fermentation Parameters (pH, DO, etc.) check_growth->check_fermentation Yes end Improved Yield optimize_growth->end optimize_fermentation Optimize Fermentation Parameters check_fermentation->optimize_fermentation Suboptimal check_medium Analyze Medium Composition check_fermentation->check_medium Optimal optimize_fermentation->end optimize_medium Optimize C:N Ratio & Nutrient Sources check_medium->optimize_medium Imbalanced check_strain Assess Strain Integrity check_medium->check_strain Balanced optimize_medium->end use_fresh_stock Use Fresh Stock Culture check_strain->use_fresh_stock Compromised check_strain->end Intact use_fresh_stock->end

Caption: Troubleshooting workflow for low Amiclenomycin yield in fermentation.

Purification_Troubleshooting_Workflow start Low Purification Yield check_extraction Check Extraction Efficiency start->check_extraction optimize_extraction Optimize Solvent & pH check_extraction->optimize_extraction Low check_chromatography Check Chromatography Performance check_extraction->check_chromatography High end Improved Yield optimize_extraction->end check_binding Poor Binding? check_chromatography->check_binding adjust_binding Adjust pH & Ionic Strength of Sample check_binding->adjust_binding Yes check_elution Incomplete Elution? check_binding->check_elution No adjust_binding->end optimize_elution Optimize Elution Buffer (pH, Salt) check_elution->optimize_elution Yes check_stability Assess Product Stability check_elution->check_stability No optimize_elution->end improve_stability Lower Temperature, Add Inhibitors check_stability->improve_stability Degradation Observed check_stability->end Stable improve_stability->end

Caption: Troubleshooting workflow for low Amiclenomycin yield in purification.

Putative_Amiclenomycin_Biosynthesis cluster_pathway Putative Amiclenomycin Biosynthetic Pathway chorismate Chorismate aminodeoxychorismate 4-Amino-4-deoxychorismate chorismate->aminodeoxychorismate PabA/PabB prephenate Prephenate chorismate->prephenate p_aminobenzoate p-Aminobenzoate (PABA) aminodeoxychorismate->p_aminobenzoate PabC aminodeoxyprephenate 4-Amino-4-deoxyprephenate prephenate->aminodeoxyprephenate aminophenylpyruvate 4-Amino-phenylpyruvate aminodeoxyprephenate->aminophenylpyruvate amiclenomycin_core Amiclenomycin Cyclohexadiene Core aminophenylpyruvate->amiclenomycin_core Series of Modifications amiclenomycin Amiclenomycin amiclenomycin_core->amiclenomycin Attachment of Amino Acid Side Chain amino_acid_precursor Amino Acid Precursor (e.g., from Glycolysis/TCA) amino_acid_precursor->amiclenomycin

Optimization

Technical Support Center: Enhancing Amiclenomycin Cell Permeability

Welcome to the technical support center for strategies to improve the cell permeability of Amiclenomycin. This resource is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for strategies to improve the cell permeability of Amiclenomycin. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Amiclenomycin treatment is not effective in whole-cell assays, but it shows potent inhibition in enzymatic assays. What could be the problem?

A1: This discrepancy strongly suggests that Amiclenomycin has poor cell permeability. The compound is likely unable to efficiently cross the bacterial cell envelope to reach its intracellular target, the enzyme 7,8-diaminopelargonic acid (DAPA) synthase, which is involved in biotin biosynthesis.[1][2][3] Published research indicates that Amiclenomycin itself is poorly transported into bacterial cells.[3]

Q2: What are the physicochemical properties of Amiclenomycin, and how might they affect its permeability?

A2: Amiclenomycin is a zwitterionic amino acid derivative. Its properties are summarized in the table below.

PropertyValueSource
Molecular Weight196.25 g/mol [4][5]
Molecular FormulaC10H16N2O2[4][5]
XLogP3 (Calculated)-2.3[4]
Hydrogen Bond Donors3Calculated
Hydrogen Bond Acceptors4Calculated

While Amiclenomycin does not violate Lipinski's Rule of Five for oral drug-likeness (Molecular Weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10), its low calculated LogP value indicates high hydrophilicity.[6][7][8][9][10] This can be a major obstacle for passive diffusion across the lipid-rich bacterial cell membranes.

Q3: What are the primary strategies I can explore to improve the cell permeability of Amiclenomycin?

A3: There are three main strategies to consider:

  • Prodrug Approach: Modify the chemical structure of Amiclenomycin to create a temporarily inactive derivative (prodrug) with enhanced permeability. This often involves masking the polar functional groups (the carboxylic acid and amino groups) to increase lipophilicity. Once inside the cell, the prodrug is cleaved by intracellular enzymes to release the active Amiclenomycin.[11][12][13]

  • Peptide Conjugation: Attach Amiclenomycin to a carrier peptide. This can facilitate uptake through bacterial peptide transport systems, a "Trojan horse" approach that has been shown to be effective for Amiclenomycin.[3][14][15][16][17]

  • Use of Permeabilizers: Co-administer Amiclenomycin with a membrane-permeabilizing agent. These agents disrupt the bacterial outer membrane, allowing for increased uptake of the antibiotic. However, this approach can also lead to host cell toxicity and needs careful evaluation.

Troubleshooting Guides

Issue 1: Designing an effective Amiclenomycin prodrug.
  • Problem: Difficulty in selecting the appropriate promoiety to mask the polar groups of Amiclenomycin.

  • Troubleshooting Steps:

    • Esterification of the Carboxylic Acid: Mask the carboxyl group with a lipophilic ester that can be cleaved by bacterial esterases. Simple alkyl esters (e.g., ethyl, butyl) are a common starting point.

    • Acylation of the Amino Group: Protect the amino group with an acyl moiety. N-acetylation or derivatization with other small aliphatic or aromatic groups can be explored.

    • "Double Prodrug" Approach: Mask both the amino and carboxyl groups simultaneously. This can create a more neutral and lipophilic molecule.

    • Utilize Transporter-Targeting Promoieties: Consider attaching a promoiety that is a substrate for a known bacterial uptake transporter.[18]

Issue 2: Low efficacy of Amiclenomycin-peptide conjugates.
  • Problem: The conjugate shows no improvement in antibacterial activity compared to Amiclenomycin alone.

  • Troubleshooting Steps:

    • Peptide Sequence Selection: Ensure the chosen peptide is a known substrate for a bacterial peptide transport system (e.g., di- or tri-peptide permeases).

    • Linker Chemistry: The linker connecting Amiclenomycin to the peptide must be stable in the extracellular environment but readily cleavable by intracellular peptidases to release the active drug.[14]

    • Attachment Site: The site of conjugation on both the peptide and Amiclenomycin can influence transport and cleavage. Experiment with different attachment points.

    • Stereochemistry: The stereochemistry of the peptide can be critical for transporter recognition. L-amino acids are generally preferred for recognition by bacterial transport systems.

Issue 3: Quantifying the improvement in cell permeability.
  • Problem: Inability to reliably measure and compare the permeability of Amiclenomycin and its modified versions.

  • Troubleshooting Steps:

    • Outer Membrane Permeability Assay (NPN Uptake): This assay is useful for assessing outer membrane disruption, particularly when using permeabilizers. An increase in fluorescence indicates damage to the outer membrane.

    • Radiolabeled Compound Uptake Assay: This is the most direct method to quantify intracellular accumulation. Synthesize a radiolabeled version of Amiclenomycin or its analogue (e.g., with ³H or ¹⁴C) and measure its uptake by bacterial cells over time.

    • Minimum Inhibitory Concentration (MIC) Assays: While indirect, a significant decrease in the MIC of a modified Amiclenomycin compared to the parent compound suggests improved cell entry.

Experimental Protocols

Protocol 1: N-Phenyl-1-Naphthylamine (NPN) Uptake Assay

This protocol assesses outer membrane permeability.

Materials:

  • Bacterial culture in mid-log phase

  • 5 mM HEPES buffer (pH 7.2)

  • 10 mM N-Phenyl-1-naphthylamine (NPN) in acetone (stock solution)

  • Amiclenomycin or modified analogue

  • Polymyxin B (positive control)

  • Fluorometer with excitation at 350 nm and emission at 420 nm

Procedure:

  • Harvest bacterial cells by centrifugation and wash twice with HEPES buffer.

  • Resuspend the cells in HEPES buffer to an OD₆₀₀ of 0.5.

  • Add NPN to the cell suspension to a final concentration of 10 µM.

  • Equilibrate for 30 minutes at room temperature.

  • Measure the baseline fluorescence.

  • Add the test compound (Amiclenomycin or analogue) at the desired concentration.

  • Immediately begin recording the fluorescence intensity over time.

  • As a positive control, add Polymyxin B to a separate cell suspension to induce maximal NPN uptake.

  • Calculate the percentage of NPN uptake relative to the positive control.

Protocol 2: Radiolabeled Amiclenomycin Uptake Assay

This protocol directly quantifies the intracellular accumulation of Amiclenomycin.

Materials:

  • Radiolabeled Amiclenomycin ([³H]-Amiclenomycin or [¹⁴C]-Amiclenomycin)

  • Bacterial culture in mid-log phase

  • Appropriate growth medium

  • Ice-cold wash buffer (e.g., PBS)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Grow bacteria to mid-log phase and resuspend in fresh medium to a defined cell density.

  • Add radiolabeled Amiclenomycin to the cell suspension at a known concentration and specific activity.

  • Incubate the mixture at 37°C with shaking.

  • At various time points, withdraw aliquots of the cell suspension.

  • Immediately filter the aliquots through a 0.45 µm filter to separate the cells from the medium.

  • Wash the filters rapidly with ice-cold wash buffer to remove extracellular radiolabel.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Determine the intracellular concentration of Amiclenomycin based on the specific activity of the radiolabeled compound and the intracellular volume of the bacteria.

Visualizations

G cluster_0 Amiclenomycin Permeability Problem Amiclenomycin Amiclenomycin (Hydrophilic, Zwitterionic) OuterMembrane Outer Membrane Amiclenomycin->OuterMembrane Poor Penetration BacterialCell Bacterial Cell Target DAPA Synthase (Intracellular Target) InnerMembrane Inner Membrane

Caption: The challenge of Amiclenomycin's poor penetration across bacterial membranes.

G cluster_1 Strategies for Improved Permeability Amiclenomycin Amiclenomycin Prodrug Prodrug Formation (Increased Lipophilicity) Amiclenomycin->Prodrug PeptideConjugate Peptide Conjugation ('Trojan Horse') Amiclenomycin->PeptideConjugate Permeabilizer Co-administration with Permeabilizer Amiclenomycin->Permeabilizer ImprovedUptake Improved Cellular Uptake Prodrug->ImprovedUptake PeptideConjugate->ImprovedUptake Permeabilizer->ImprovedUptake

Caption: Key strategies to enhance the cellular uptake of Amiclenomycin.

G cluster_2 Experimental Workflow for Permeability Assessment Start Start Synthesize Synthesize Amiclenomycin Analogue/Prodrug/Conjugate Start->Synthesize MIC MIC Assay Synthesize->MIC NPN NPN Uptake Assay Synthesize->NPN Radiolabel Radiolabeled Uptake Assay Synthesize->Radiolabel Analyze Analyze Data MIC->Analyze NPN->Analyze Radiolabel->Analyze

Caption: Workflow for evaluating the permeability of modified Amiclenomycin.

References

Troubleshooting

Addressing the reversal of Amiclenomycin's antibacterial effect by exogenous biotin

Welcome to the technical support center for researchers investigating the antibiotic Amiclenomycin and its interaction with biotin. This resource provides troubleshooting guidance and answers to frequently asked question...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the antibiotic Amiclenomycin and its interaction with biotin. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Amiclenomycin?

A1: Amiclenomycin is an antibiotic that specifically targets the biotin biosynthesis pathway in bacteria.[1][2] It acts as an inhibitor of the enzyme 7,8-diaminopelargonic acid aminotransferase (DAPA), also known as DAPA synthase.[2][3] This enzyme is crucial for converting 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA), a key step in the synthesis of biotin.[1] By inhibiting DAPA synthase, Amiclenomycin prevents the production of biotin, an essential cofactor for several metabolic enzymes involved in fatty acid synthesis, amino acid metabolism, and the Krebs cycle.[4]

Q2: Why does exogenous biotin reverse the antibacterial effect of Amiclenomycin?

A2: The addition of exogenous biotin circumvents the enzymatic block imposed by Amiclenomycin. Since Amiclenomycin inhibits a step in the de novo synthesis of biotin, providing biotin directly in the growth medium allows the bacteria to bypass the need for their own biotin synthesis pathway.[1][4] The bacteria can then utilize the externally supplied biotin to produce the necessary biotin-dependent enzymes for survival and growth.

Q3: Are there other compounds that can reverse the effect of Amiclenomycin?

A3: Yes, intermediates in the biotin biosynthesis pathway downstream of the enzymatic step inhibited by Amiclenomycin can also reverse its antibacterial effect. These include desthiobiotin (DTB) and 7,8-diaminopelargonic acid (DAPA).[1] However, compounds that are upstream of the inhibited step, such as 7-keto-8-aminopelargonic acid (KAPA) and pimelic acid, cannot reverse the effect of Amiclenomycin.[1]

Q4: Is the reversal of Amiclenomycin's effect by biotin concentration-dependent?

A4: Yes, the reversal is dependent on the concentration of exogenous biotin. High concentrations of biotin are typically required to overcome the inhibitory effects of Amiclenomycin.[3][4] This is particularly true for bacteria like Mycobacterium tuberculosis, which are thought to lack a high-affinity biotin transport system and rely primarily on de novo synthesis.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Amiclenomycin shows no antibacterial activity. 1. Biotin contamination in the growth medium. - Use a defined minimal medium with no added biotin. - Ensure all media components are free of biotin contamination.
2. Inactive Amiclenomycin. - Verify the potency and proper storage of the Amiclenomycin stock solution. - Prepare fresh Amiclenomycin solutions for each experiment.
3. Bacterial strain is resistant to Amiclenomycin. - Confirm that the bacterial strain has a functional biotin synthesis pathway that is susceptible to Amiclenomycin. - Consider using a different bacterial strain with known sensitivity.
Inconsistent results in biotin reversal experiments. 1. Variability in biotin or Amiclenomycin concentrations. - Perform careful serial dilutions to ensure accurate final concentrations. - Prepare fresh stock solutions for each set of experiments.
2. Incomplete dissolution of biotin or Amiclenomycin. - Ensure complete dissolution of all compounds in the appropriate solvent before adding to the media.
3. Fluctuation in incubation conditions. - Maintain consistent temperature, shaking speed, and incubation times across all experiments.
High background growth in control wells (no Amiclenomycin). 1. Contamination of the bacterial culture. - Streak the culture on an agar plate to check for purity. - Start a new culture from a frozen stock if contamination is suspected.
2. Sub-optimal growth medium. - Optimize the growth medium to ensure robust bacterial growth in the absence of any inhibitor.

Quantitative Data Summary

The following table summarizes the key intermediates in the biotin biosynthesis pathway and their ability to reverse the antibacterial effect of Amiclenomycin.

Compound Position in Pathway Relative to DAPA Synthase Reverses Amiclenomycin Effect? Reference
Pimelic AcidUpstreamNo[1]
7-keto-8-aminopelargonic acid (KAPA)Upstream (Substrate)No[1]
7,8-diaminopelargonic acid (DAPA)Downstream (Product)Yes[1]
Desthiobiotin (DTB)DownstreamYes[1]
BiotinFinal ProductYes[1][4]

Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of Amiclenomycin

This protocol outlines the determination of the MIC of Amiclenomycin against a susceptible bacterial strain using a broth microdilution method.

Materials:

  • Susceptible bacterial strain (e.g., Mycobacterium smegmatis)

  • Appropriate growth medium (e.g., Middlebrook 7H9 broth with ADC supplement, biotin-free)

  • Amiclenomycin stock solution (e.g., 1 mg/mL in sterile water)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum by growing the strain to the mid-logarithmic phase and diluting it to a final concentration of approximately 5 x 10^5 CFU/mL in the growth medium.

  • Prepare serial dilutions of Amiclenomycin in the growth medium in the 96-well plate. The final concentrations should typically range from 0.1 to 100 µg/mL.

  • Add 100 µL of the bacterial inoculum to each well containing the Amiclenomycin dilutions.

  • Include a positive control well (bacteria without Amiclenomycin) and a negative control well (medium only).

  • Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C for M. smegmatis) for 24-48 hours, or until visible growth is observed in the positive control well.

  • Determine the MIC by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration of Amiclenomycin that inhibits visible growth of the bacteria.

Protocol 2: Biotin Reversal Assay

This protocol is designed to confirm that the antibacterial activity of Amiclenomycin is specifically due to the inhibition of biotin biosynthesis.

Materials:

  • All materials from Protocol 1

  • Biotin stock solution (e.g., 1 mg/mL in sterile water)

Procedure:

  • Prepare a 96-well plate with serial dilutions of Amiclenomycin as described in the MIC protocol.

  • Prepare a second 96-well plate with the same serial dilutions of Amiclenomycin.

  • To the second plate, add a fixed, high concentration of biotin to each well (e.g., a final concentration of 50 µM).

  • Add 100 µL of the prepared bacterial inoculum (5 x 10^5 CFU/mL) to all wells in both plates.

  • Include positive and negative controls in both plates as in the MIC protocol.

  • Incubate both plates under the same conditions.

  • After incubation, measure the OD600 of both plates.

  • Compare the growth in the wells of both plates. A successful reversal will show bacterial growth in the presence of Amiclenomycin and biotin, while growth is inhibited in the plate with Amiclenomycin alone.

Visualizations

Biotin_Biosynthesis_Pathway cluster_upstream Upstream of Inhibition cluster_inhibition Site of Amiclenomycin Action cluster_downstream Downstream of Inhibition Pimelic_Acid Pimelic Acid KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimelic_Acid->KAPA DAPA_Synthase DAPA Synthase (BioA) KAPA->DAPA_Synthase Substrate DAPA 7,8-diaminopelargonic acid (DAPA) DAPA_Synthase->DAPA Product DTB Desthiobiotin (DTB) DAPA->DTB Biotin Biotin DTB->Biotin Amiclenomycin Amiclenomycin Amiclenomycin->DAPA_Synthase Inhibition

Caption: Amiclenomycin inhibits DAPA synthase in the biotin pathway.

Experimental_Workflow cluster_mic MIC Determination cluster_reversal Biotin Reversal Assay MIC_1 Prepare Amiclenomycin serial dilutions MIC_2 Inoculate with bacteria MIC_1->MIC_2 MIC_3 Incubate MIC_2->MIC_3 MIC_4 Measure OD600 (Determine MIC) MIC_3->MIC_4 Rev_1 Prepare Amiclenomycin dilutions + exogenous biotin Rev_2 Inoculate with bacteria Rev_1->Rev_2 Rev_3 Incubate Rev_2->Rev_3 Rev_4 Measure OD600 (Confirm growth) Rev_3->Rev_4 Start Start Start->MIC_1 Start->Rev_1

Caption: Workflow for MIC and biotin reversal experiments.

Logical_Relationship Amiclenomycin Amiclenomycin Present Biotin_Synthesis_Blocked Biotin Synthesis Blocked Amiclenomycin->Biotin_Synthesis_Blocked No_Biotin No Intracellular Biotin Biotin_Synthesis_Blocked->No_Biotin Biotin_Available Intracellular Biotin Available Cell_Death Bacterial Cell Death No_Biotin->Cell_Death Exogenous_Biotin Exogenous Biotin Added Exogenous_Biotin->Biotin_Available Cell_Survival Bacterial Cell Survival Biotin_Available->Cell_Survival

Caption: Logical flow of Amiclenomycin action and biotin rescue.

References

Optimization

Proper storage and handling conditions for Amiclenomycin to maintain bioactivity

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of Amiclenomycin to ensure the maintenance of its bi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of Amiclenomycin to ensure the maintenance of its bioactivity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Amiclenomycin and what is its mechanism of action?

Amiclenomycin is an antibiotic that has shown specific activity against Mycobacterium species.[1][2] It functions as a mechanism-based inhibitor of the enzyme 7,8-diaminopelargonic acid synthase (DAPA synthase), which is a key enzyme in the biotin biosynthesis pathway of these bacteria.[1][3][4] By blocking this pathway, Amiclenomycin deprives the bacteria of the essential cofactor biotin, leading to inhibition of growth. The cis isomer of Amiclenomycin is the potent form of the inhibitor.

Q2: What are the recommended storage conditions for Amiclenomycin?

To maintain its bioactivity, Amiclenomycin should be stored under specific conditions. The recommended storage conditions for both the powdered form and solutions are summarized in the table below.

Q3: How should I prepare stock solutions of Amiclenomycin?

Amiclenomycin is soluble in DMSO. To prepare a stock solution, dissolve the powdered Amiclenomycin in pure, anhydrous DMSO. For example, to create a 40 mg/mL stock solution, you can dissolve 2 mg of the drug in 50 μL of DMSO. It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) to maximize stability.

Q4: Is Amiclenomycin stable in solution?

Amiclenomycin has been reported to have poor chemical stability due to its tendency for spontaneous aromatization. Therefore, it is crucial to handle solutions appropriately to minimize degradation. For optimal results, it is best to use freshly prepared solutions for each experiment. If you need to store the solution, prepare small aliquots to avoid multiple freeze-thaw cycles and store them at -80°C for no longer than one year.[2]

Q5: Is Amiclenomycin sensitive to light?

Data Presentation: Storage and Handling Conditions

ParameterConditionDurationNotes
Storage (Powder) -20°C, dry and darkUp to 3 years[2]Protect from moisture.
Storage (In Solvent) -80°C in DMSO[2]Up to 1 year[2]Aliquot to avoid freeze-thaw cycles.
0-4°C in DMSODays to weeksFor short-term use only.
Solubility DMSOSolubleUse anhydrous, pure DMSO.
Shipping Ambient temperatureStable for a few weeks[2]Long-term storage should be at -20°C upon receipt.

Experimental Protocols

Protocol: Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay for Mycobacterium tuberculosis

This protocol is adapted from standard methods for determining the MIC of antimicrobial agents against M. tuberculosis.

Materials:

  • Amiclenomycin

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.2% glycerol

  • Sterile 96-well U-bottom microtiter plates

  • Sterile DMSO (for stock solution)

  • Sterile saline solution with 0.05% Tween 80

  • McFarland standard No. 0.5

  • Incubator at 37°C

  • Plate reader (optional, for OD measurements)

Procedure:

  • Preparation of Amiclenomycin Stock Solution:

    • Prepare a stock solution of Amiclenomycin in sterile DMSO at a concentration 100 times the highest desired final concentration in the assay.

  • Preparation of M. tuberculosis Inoculum:

    • Grow M. tuberculosis in Middlebrook 7H9 broth until it reaches the mid-logarithmic phase of growth.

    • Aseptically transfer the culture to a sterile tube containing glass beads and vortex to break up clumps.

    • Allow the larger clumps to settle for 30 minutes.

    • Adjust the turbidity of the supernatant with sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:20 in Middlebrook 7H9 broth to obtain a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Microtiter Plate Setup:

    • Add 100 µL of supplemented Middlebrook 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the Amiclenomycin stock solution to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.

    • The last two columns should serve as controls: one for culture growth (inoculum without Amiclenomycin) and one for sterility (broth only).

  • Inoculation:

    • Add 100 µL of the prepared M. tuberculosis inoculum to each well, except for the sterility control wells.

  • Incubation:

    • Seal the plate with a sterile, breathable membrane or place it in a humidified, gas-permeable bag.

    • Incubate the plate at 37°C for 7 to 14 days, or until visible growth is observed in the growth control well.

  • Interpretation of Results:

    • The MIC is the lowest concentration of Amiclenomycin that shows no visible growth of M. tuberculosis. This can be determined by visual inspection or by measuring the optical density (OD) with a plate reader.

Mandatory Visualizations

Biotin_Biosynthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA BioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA (DAPA synthase) DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB Amiclenomycin Amiclenomycin Amiclenomycin->KAPA Inhibits

Caption: Inhibition of the Biotin Biosynthesis Pathway in Mycobacterium tuberculosis by Amiclenomycin.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading Amiclenomycin_Stock Prepare Amiclenomycin Stock Solution (in DMSO) Serial_Dilution Perform 2-fold Serial Dilutions of Amiclenomycin in 96-well plate Amiclenomycin_Stock->Serial_Dilution Inoculum_Prep Prepare M. tuberculosis Inoculum (0.5 McFarland) Inoculation Inoculate wells with M. tuberculosis Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 7-14 days Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no growth) Incubation->MIC_Determination

Caption: Experimental Workflow for the Broth Microdilution MIC Assay.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No inhibition of bacterial growth, even at high concentrations. 1. Degraded Amiclenomycin: The compound may have lost its activity due to improper storage or handling (e.g., multiple freeze-thaw cycles, prolonged storage at room temperature).2. Resistant bacterial strain: The Mycobacterium strain being tested may be inherently resistant to Amiclenomycin.3. Incorrect inoculum density: Too high of a bacterial inoculum can overwhelm the antibiotic.1. Use a fresh stock of Amiclenomycin. Prepare a new solution from powder and aliquot for single use.2. Verify the susceptibility of your strain. Use a known susceptible control strain if available.3. Ensure proper inoculum preparation. Carefully standardize the bacterial suspension to a 0.5 McFarland standard.
Inconsistent MIC values between replicates or experiments. 1. Variability in inoculum preparation: Small differences in the starting bacterial concentration can lead to different MIC results.2. Inaccurate serial dilutions: Errors in pipetting during the serial dilution process.3. Edge effects in the 96-well plate: Evaporation from the outer wells can concentrate the antibiotic and affect results.1. Be meticulous with inoculum standardization. Vortex the bacterial suspension well before dilution.2. Use calibrated pipettes and change tips for each dilution step. 3. Fill the outer wells with sterile broth or water to minimize evaporation. Alternatively, do not use the outer wells for experimental samples.
Precipitation of Amiclenomycin in the culture medium. 1. Poor solubility in aqueous media: Amiclenomycin is dissolved in DMSO, and adding it to an aqueous medium can cause it to precipitate if the final DMSO concentration is too low or the Amiclenomycin concentration is too high.1. Ensure the final DMSO concentration in the assay does not exceed a level that is toxic to the bacteria (typically <1%). You may need to adjust your stock solution concentration.2. Visually inspect the wells for precipitation after adding the drug. If precipitation is observed, the results may not be reliable.
Contamination of the microtiter plate. 1. Non-sterile technique: Introduction of contaminating microorganisms during plate setup.1. Perform all steps of the assay in a biological safety cabinet using aseptic techniques. 2. Always include a sterility control (broth only) to check for contamination.

References

Troubleshooting

Analytical methods for detecting and quantifying Amiclenomycin in biological samples

Notice to Researchers, Scientists, and Drug Development Professionals: Our comprehensive search of scientific literature and analytical methodology databases has revealed a significant gap in publicly available, validate...

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Our comprehensive search of scientific literature and analytical methodology databases has revealed a significant gap in publicly available, validated methods for the quantitative analysis of Amiclenomycin in biological samples. While the mechanism of action and synthesis of Amiclenomycin are documented, specific protocols for its detection and quantification in matrices such as plasma, serum, or urine, which are essential for pharmacokinetic and drug development studies, are not readily accessible.

This lack of a publicly available, validated analytical method prevents the creation of a detailed technical support center with specific troubleshooting guides and FAQs as requested. A robust technical support resource is contingent upon a well-defined and validated analytical method, including details on sample preparation, chromatographic conditions, and mass spectrometric parameters.

However, to assist researchers in the development of such a method, we have compiled the following general guidance and troubleshooting advice based on the known properties of Amiclenomycin and best practices for the analysis of similar small molecule antibiotics.

I. Key Considerations for Amiclenomycin Method Development

Amiclenomycin is a dipeptide antibiotic with known instability, which presents unique challenges for the development of a reliable analytical method. The primary challenge is its propensity for spontaneous aromatization. This characteristic must be at the forefront of all method development and sample handling protocols.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₀H₁₆N₂O₂[1]
Molecular Weight196.25 g/mol [1]
Known InstabilityProne to spontaneous aromatization[2]

II. Hypothetical LC-MS/MS Method: A Starting Point

The following is a hypothetical Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method based on common practices for similar analytes. This method is intended as a starting point for method development and requires full validation.

Experimental Protocol
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (IS).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at ambient temperature.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common starting point for small molecule analysis.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A gradient elution will likely be necessary to separate Amiclenomycin from endogenous matrix components. A starting point could be:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95% to 5% B

      • 4.1-5.0 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Amiclenomycin: Precursor ion (Q1) would be [M+H]⁺ (m/z 197.1). Product ions (Q3) would need to be determined by infusion of a standard solution.

      • Aromatized Degradant: A key consideration would be to also monitor for the aromatized form of Amiclenomycin to assess stability during the analytical process. The precursor ion for the aromatized form would be [M-2H+H]⁺ (m/z 195.1).

    • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows will need to be optimized for Amiclenomycin.

Workflow for Hypothetical LC-MS/MS Analysis

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma/Serum Sample p2 Protein Precipitation (Acetonitrile + IS) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Evaporation p3->p4 p5 Reconstitution p4->p5 a1 HPLC Injection p5->a1 a2 C18 Reversed-Phase Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection (Amiclenomycin & Degradant) a3->a4 d1 Quantification a4->d1 d2 Stability Assessment d1->d2

Caption: Hypothetical workflow for Amiclenomycin analysis.

III. Troubleshooting Guide (General)

This guide provides general troubleshooting advice applicable to the analysis of a compound like Amiclenomycin.

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation- Inappropriate mobile phase pH- Sample overload- Use a new column or a guard column.- Adjust mobile phase pH to ensure Amiclenomycin is in a single ionic state.- Dilute the sample.
Low Signal Intensity / No Peak - Analyte degradation- Poor ionization efficiency- Matrix effects (ion suppression)- Crucial for Amiclenomycin: Keep samples on ice or at 4°C throughout the preparation process. Analyze samples immediately after preparation. Include antioxidants in the sample collection tubes or during extraction. - Optimize MS source parameters. - Improve sample cleanup (e.g., use solid-phase extraction instead of protein precipitation).
High Background Noise - Contaminated mobile phase or LC system- Matrix interferences- Use high-purity solvents and freshly prepared mobile phases.- Perform a system flush.- Enhance sample preparation to remove more interfering substances.
Inconsistent Retention Times - Column temperature fluctuations- Inconsistent mobile phase composition- Air bubbles in the pump- Ensure the column oven is stable.- Prepare mobile phases carefully and degas them.- Purge the LC pumps.
Carryover - Adsorption of the analyte to the injector or column- Optimize the needle wash solution in the autosampler.- Inject a blank solvent after a high concentration sample.- Use a column with a different stationary phase chemistry.

IV. Frequently Asked Questions (FAQs)

Q1: My Amiclenomycin peak disappears over time in the autosampler. What should I do?

A1: This is likely due to the known instability of Amiclenomycin. It is critical to minimize the time samples spend in the autosampler. If possible, use a refrigerated autosampler set to 4°C. If the degradation is still significant, a fresh sample preparation for each injection or a very short sequence run time is recommended. You should also consider the stability of Amiclenomycin in the reconstitution solvent.

Q2: I see a second peak growing as my Amiclenomycin peak decreases. What is this?

A2: This is likely the aromatized degradation product of Amiclenomycin. It is advisable to characterize this degradant and develop an analytical method that can separate and quantify both the parent drug and this key degradation product. This will provide a more accurate understanding of the Amiclenomycin concentration and its stability in the tested matrix.

Q3: How can I improve the recovery of Amiclenomycin during sample preparation?

A3: If recovery from protein precipitation is low, consider Solid-Phase Extraction (SPE). For a compound like Amiclenomycin, a mixed-mode cation exchange SPE cartridge could be effective, as it would allow for retention of the basic amine groups and washing of neutral and acidic interferences. Elution would then be achieved with a solvent containing a base to neutralize the charge.

Q4: What is a suitable internal standard (IS) for Amiclenomycin analysis?

A4: The ideal internal standard would be a stable isotope-labeled version of Amiclenomycin (e.g., ¹³C or ¹⁵N labeled). If this is not available, a structurally similar compound that is not present in the biological matrix and has similar chromatographic and mass spectrometric behavior could be used. Given the dipeptide nature of Amiclenomycin, a small, stable dipeptide with a similar polarity could be a starting point for investigation.

V. Signaling Pathways and Logical Relationships

Due to the absence of a specific validated analytical method, a signaling pathway diagram is not applicable. However, a logical relationship diagram for method development considerations is provided below.

logic cluster_analyte Analyte Properties cluster_method Method Development Steps instability Instability (Aromatization) sample_prep Sample Preparation instability->sample_prep Requires rapid, cold processing chromatography Chromatography instability->chromatography Monitor for degradant peak polarity Polarity (Dipeptide) polarity->sample_prep Consider SPE (Mixed-mode) polarity->chromatography Reversed-phase C18 (with ion pairing or HILIC as alternatives) detection Detection (MS/MS) sample_prep->detection Clean extract to reduce matrix effects chromatography->detection Separation from interferences validation Validation detection->validation Establish linearity, LOD, LOQ

References

Optimization

Technical Support Center: Developing a Stable Formulation for Amiclenomycin in Preclinical Studies

This technical support center provides guidance for researchers, scientists, and drug development professionals on creating a stable formulation of Amiclenomycin for preclinical research. The information is presented in...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on creating a stable formulation of Amiclenomycin for preclinical research. The information is presented in a question-and-answer format to directly address potential challenges.

Troubleshooting Guide

Issue 1: Precipitation or Cloudiness of Amiclenomycin Solution Upon Preparation

  • Question: I dissolved Amiclenomycin in an aqueous buffer, but the solution became cloudy/a precipitate formed. What is the cause and how can I fix it?

  • Answer: This is likely due to the low aqueous solubility of Amiclenomycin, especially at a neutral pH. As an amino acid, its solubility is pH-dependent.

    Troubleshooting Steps:

    • Adjust pH: Amiclenomycin is an amino acid and its solubility can be influenced by pH. Try preparing the solution in a slightly acidic to neutral buffer (e.g., pH 5-7).

    • Use Co-solvents: For in vivo studies, a common approach is to use a mixture of solvents. A suggested starting formulation for animal studies is a vehicle containing 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[1]

    • Sonication: Gentle sonication can help to dissolve the compound. However, be cautious as excessive sonication can generate heat and potentially degrade the molecule.

    • Prepare Fresh: Due to its low chemical stability, it is recommended to prepare Amiclenomycin solutions fresh before each experiment.[2]

Issue 2: Loss of Antibacterial Activity of Amiclenomycin Solution Over a Short Period

  • Question: My Amiclenomycin solution loses its antibacterial potency within a few hours at room temperature. What is causing this instability?

  • Answer: Amiclenomycin has been noted for its low chemical stability, which has been a challenge for its in vivo application.[2] The cyclohexadiene ring in its structure may be susceptible to oxidation or other degradation pathways.

    Troubleshooting Steps:

    • Control Temperature: Store stock solutions at -20°C or -80°C.[1] For working solutions, prepare them fresh and keep them on ice, protected from light, until use.

    • pH Control: The stability of Amiclenomycin is likely pH-dependent. Conduct a pH stability study to determine the optimal pH range for your formulation.

    • Use of Excipients: Consider the addition of stabilizers. For amino acid-based compounds, excipients like antioxidants (e.g., ascorbic acid, sodium metabisulfite) or amino acids such as arginine and glycine can help improve stability.[][4]

    • Protect from Light: Use amber vials or wrap containers in foil to protect the solution from light-induced degradation.

Issue 3: Inconsistent Results in Animal Studies

  • Question: I am seeing high variability in the efficacy of my Amiclenomycin formulation in animal models. What could be the reason?

  • Answer: Inconsistent in vivo results can stem from formulation instability, leading to variable dosing of the active compound.

    Troubleshooting Steps:

    • Ensure Homogeneity: If using a suspension, ensure it is uniformly dispersed before each administration.

    • Confirm Stability in Vehicle: The chosen formulation vehicle should not only dissolve Amiclenomycin but also maintain its stability for the duration of the experiment. Perform a stability study of Amiclenomycin in the final formulation.

    • Fresh Preparation: As recommended, prepare the formulation immediately before administration to minimize degradation.[2]

Frequently Asked Questions (FAQs)

  • Question 1: What are the basic chemical properties of Amiclenomycin?

  • Answer: Amiclenomycin is an antibiotic with activity against mycobacteria.[1] It is a natural L-alpha-amino acid.[5] The active form is the cis isomer.[5][6]

PropertyValue
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
AppearanceSolid powder
  • Question 2: What is the mechanism of action of Amiclenomycin?

  • Answer: Amiclenomycin inhibits biotin biosynthesis by targeting the enzyme 7,8-diaminopelargonic acid aminotransferase (DAPA AT).[6][7] It forms a covalent adduct with the pyridoxal-5'-phosphate (PLP) cofactor, leading to irreversible inactivation of the enzyme.[6][7][8][9] This mechanism involves the aromatization of the cyclohexadiene ring of Amiclenomycin.[8][9]

  • Question 3: What are the recommended storage conditions for Amiclenomycin?

  • Answer: As a dry powder, Amiclenomycin should be stored at -20°C for up to 3 years.[1] Once in solution, it should be stored at -80°C for up to 1 year.[1] It is advisable to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.

  • Question 4: What are some potential excipients to consider for stabilizing an Amiclenomycin formulation?

  • Answer: For amino acid-based compounds like Amiclenomycin, the following excipients may enhance stability:[][4][10]

Excipient CategoryExamplesPotential Function
Amino Acids Arginine, Glycine, Histidine, ProlineStabilize charges, reduce viscosity, act as buffers[4][11]
Sugars/Polyols Sucrose, Mannitol, Sorbitol, TrehaloseConformational stabilization, cryoprotection[4]
Antioxidants Ascorbic acid, Sodium metabisulfitePrevent oxidative degradation
Surfactants Polysorbate 80, Polysorbate 20Reduce surface tension, improve solubility[4]
  • Question 5: How can I develop a stability-indicating analytical method for Amiclenomycin?

  • Answer: A stability-indicating method is crucial to accurately quantify Amiclenomycin in the presence of its degradation products.[12] High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the recommended approach.[13]

    Key Steps:

    • Forced Degradation Studies: Subject Amiclenomycin to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[14]

    • Method Development: Develop an HPLC method (e.g., reverse-phase with a C18 column) that separates the intact Amiclenomycin from all degradation products.

    • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[14]

Experimental Protocols

Protocol 1: pH-Dependent Solubility and Stability Study

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate, phosphate, borate buffers).

  • Solution Preparation: Prepare saturated solutions of Amiclenomycin in each buffer. Also, prepare solutions at the intended working concentration.

  • Solubility Assessment: Equilibrate the saturated solutions for 24 hours, then filter and analyze the supernatant by a validated analytical method (e.g., HPLC-UV) to determine the concentration of dissolved Amiclenomycin.

  • Stability Assessment: Store the working concentration solutions at various temperatures (e.g., 4°C, 25°C, 40°C).

  • Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), analyze the samples by a stability-indicating HPLC method to determine the percentage of remaining Amiclenomycin.

Protocol 2: Preparation of an In Vivo Formulation

This protocol is based on a common vehicle for preclinical studies and should be optimized for Amiclenomycin.[1]

  • Preparation of Vehicle:

    • Measure the required volumes of Dimethyl Sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), and Tween 80.

    • Mix the DMSO and PEG300 until a homogenous solution is formed.

    • Add the Tween 80 and mix thoroughly.

  • Dissolution of Amiclenomycin:

    • Weigh the required amount of Amiclenomycin powder.

    • Add a small amount of the vehicle to the powder and triturate to form a paste.

    • Gradually add the remaining vehicle while mixing until the Amiclenomycin is fully dissolved. Gentle warming or sonication may be used if necessary.

  • Final Formulation:

    • Add the required volume of saline or PBS to the drug-vehicle mixture and mix until a clear, homogenous solution is obtained.

  • Sterile Filtration:

    • Filter the final formulation through a 0.22 µm sterile filter into a sterile vial.

Visualizations

experimental_workflow Workflow for Developing a Stable Amiclenomycin Formulation cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Stability Assessment physchem Physicochemical Characterization (pKa, logP) solubility Solubility Profiling (pH, co-solvents) physchem->solubility informs excipient Excipient Screening (Stabilizers, Solubilizers) solubility->excipient guides formulation Formulation Optimization (e.g., IV, PO) excipient->formulation analytical Develop Stability-Indicating Analytical Method (HPLC/LC-MS) formulation->analytical requires forced_degradation Forced Degradation Study (Stress Testing) analytical->forced_degradation enables stability_study Formal Stability Study (ICH conditions) forced_degradation->stability_study informs final_formulation Stable Preclinical Formulation stability_study->final_formulation leads to

Caption: Workflow for Amiclenomycin Formulation Development.

signaling_pathway Amiclenomycin Mechanism of Action cluster_biotin Biotin Synthesis Pathway kapa 7-keto-8-aminopelargonic acid (KAPA) dapa_at DAPA Aminotransferase (DAPA AT) kapa->dapa_at dapa 7,8-diaminopelargonic acid (DAPA) biotin Biotin dapa->biotin ... dapa_at->dapa amiclenomycin Amiclenomycin amiclenomycin->inhibition inhibition->dapa_at Irreversible Inhibition

Caption: Amiclenomycin's Inhibition of Biotin Synthesis.

References

Troubleshooting

Overcoming solubility issues of Amiclenomycin in different buffer systems

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with Amiclenomycin in various buffer systems. Frequently Asked Questions...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with Amiclenomycin in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is Amiclenomycin and what are its basic chemical properties?

Amiclenomycin is a naturally occurring antibiotic that functions as an inhibitor of biotin biosynthesis.[1][2] It is classified as an L-alpha-amino acid.[3][4] Key chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₆N₂O₂[4]
Molecular Weight 196.25 g/mol [4]
IUPAC Name (2S)-2-amino-4-(4-aminocyclohexa-2,5-dien-1-yl)butanoic acid[4]

Q2: I am having trouble dissolving Amiclenomycin. What are the general causes?

Solubility issues with Amiclenomycin can arise from several factors, primarily related to its chemical structure as an amino acid. Like other amino acids, its solubility is highly dependent on the pH of the solvent. At its isoelectric point (pI), the pH at which the net charge of the molecule is zero, Amiclenomycin will have its lowest solubility. Additionally, the choice of buffer salts and the concentration of Amiclenomycin can impact its ability to dissolve.

Q3: How does pH affect the solubility of Amiclenomycin?

As an amino acid, Amiclenomycin has both a carboxylic acid group (-COOH) and an amino group (-NH₂), which can exist in different protonation states depending on the pH of the solution.

  • In acidic solutions (low pH): The amino group is protonated (-NH₃⁺) and the carboxylic acid group is neutral (-COOH), resulting in a net positive charge.

  • In basic solutions (high pH): The carboxylic acid group is deprotonated (-COO⁻) and the amino group is neutral (-NH₂), resulting in a net negative charge.

  • At the isoelectric point (pI): The molecule exists as a zwitterion, with both a positive (-NH₃⁺) and a negative (-COO⁻) charge, resulting in a net neutral charge and typically the lowest aqueous solubility.

Therefore, adjusting the pH of your buffer away from the pI of Amiclenomycin should increase its solubility.

Q4: What is the pKa and isoelectric point (pI) of Amiclenomycin?

Q5: Are there any known stability issues with Amiclenomycin?

Yes, the development of Amiclenomycin has been noted to be limited by challenges related to its stability and pharmacokinetics.[5] As a researcher, it is crucial to be aware of potential degradation, especially when manipulating pH and temperature to improve solubility. It is recommended to prepare fresh solutions and avoid long-term storage in aqueous buffers, especially at non-neutral pH or elevated temperatures.

Troubleshooting Guides

Issue 1: Amiclenomycin powder does not dissolve in my aqueous buffer (e.g., PBS pH 7.4).

Potential Cause Troubleshooting Step
pH is near the isoelectric point (pI) Adjust the pH of the buffer. Try preparing the solution in a slightly acidic buffer (e.g., pH 4-5) or a slightly basic buffer (e.g., pH 8-9).
Insufficient mixing Ensure vigorous mixing. Use a vortex mixer or sonicate the solution for a short period.
Concentration is too high Try preparing a more dilute solution. Determine the maximum solubility in your desired buffer system before preparing a high-concentration stock.
Buffer components are incompatible Certain buffer salts may interact with Amiclenomycin and reduce its solubility. Try a different buffer system (e.g., citrate, acetate, or Tris buffers).

Issue 2: My Amiclenomycin solution is cloudy or forms a precipitate over time.

Potential Cause Troubleshooting Step
pH shift during storage Re-verify the pH of the solution. Buffering capacity may be insufficient to maintain the desired pH over time.
Temperature-dependent solubility If the solution was prepared at a higher temperature, it might precipitate upon cooling to room temperature or 4°C. Determine the solubility at the intended storage temperature.
Chemical degradation Amiclenomycin may be unstable in your buffer system. Prepare fresh solutions before each experiment. If storage is necessary, consider flash-freezing aliquots in liquid nitrogen and storing at -80°C.
Microbial contamination If not prepared under sterile conditions, microbial growth can alter the solution's properties. Filter-sterilize the solution using a 0.22 µm filter.

Issue 3: I need to prepare a high-concentration stock solution of Amiclenomycin.

Potential Cause Troubleshooting Step
Limited aqueous solubility Prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Note that subsequent dilution into an aqueous buffer may still cause precipitation if the final concentration of the organic solvent is not low enough. A common practice is to keep the final DMSO concentration below 0.5% in cell-based assays.
Salt formation Consider forming a salt of Amiclenomycin. By reacting the amino acid with a suitable acid (e.g., HCl) or base (e.g., NaOH), you can create a more soluble salt form. This should be done with careful stoichiometric calculations.
Use of co-solvents Incorporating co-solvents such as polyethylene glycol (PEG) or cyclodextrins in your aqueous buffer can enhance the solubility of poorly soluble compounds.

Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile of Amiclenomycin

  • Prepare a series of buffers with different pH values (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 6-8, and borate buffer for pH 8.5-10).

  • Add an excess amount of Amiclenomycin powder to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by rotating or shaking them at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure saturation.

  • Separate the undissolved solid by centrifugation at high speed (e.g., 10,000 x g for 15 minutes) or by filtration through a 0.22 µm syringe filter.

  • Carefully collect the supernatant and dilute it with an appropriate solvent if necessary.

  • Quantify the concentration of dissolved Amiclenomycin using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

  • Plot the solubility (e.g., in mg/mL or mM) against the pH of the buffers to visualize the pH-solubility profile and identify the pH of minimum and maximum solubility.

Protocol 2: Preparation of an Amiclenomycin Stock Solution in DMSO

  • Weigh a precise amount of Amiclenomycin powder in a sterile, conical tube.

  • Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 50 mM).

  • Facilitate dissolution by vortexing and, if necessary, gentle warming (not exceeding 37°C to minimize degradation) or brief sonication.

  • Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Visualizations

experimental_workflow Workflow for Determining Optimal Solubility Conditions cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (Varying pH) add_excess Add Excess Amiclenomycin to Buffers prep_buffers->add_excess prep_amiclenomycin Weigh Amiclenomycin prep_amiclenomycin->add_excess equilibrate Equilibrate (e.g., 24h shaking) add_excess->equilibrate separate Separate Solid/Liquid (Centrifuge/Filter) equilibrate->separate quantify Quantify Soluble Amiclenomycin (e.g., HPLC) separate->quantify plot Plot Solubility vs. pH quantify->plot determine_optimal Determine Optimal pH plot->determine_optimal troubleshooting_logic Troubleshooting Logic for Amiclenomycin Dissolution start Amiclenomycin Fails to Dissolve check_ph Is the buffer pH adjustable? start->check_ph adjust_ph Adjust pH away from estimated pI (try acidic and basic conditions) check_ph->adjust_ph Yes check_concentration Is the concentration high? check_ph->check_concentration No still_issue Still issues? adjust_ph->still_issue lower_concentration Reduce concentration check_concentration->lower_concentration Yes use_organic_stock Prepare a stock solution in DMSO or Ethanol check_concentration->use_organic_stock No lower_concentration->still_issue use_organic_stock->still_issue consider_alternatives Consider alternative buffers, co-solvents, or salt formation still_issue->consider_alternatives Yes success Solubilized still_issue->success No consider_alternatives->success

References

Reference Data & Comparative Studies

Validation

Comparative Analysis of cis- vs. trans-Amiclenomycin Inhibitory Activity on Biotin Biosynthesis

A comprehensive guide for researchers, scientists, and drug development professionals on the stereoselective inhibition of 7,8-diaminopelargonic acid synthase by amiclenomycin isomers. This guide provides a detailed comp...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the stereoselective inhibition of 7,8-diaminopelargonic acid synthase by amiclenomycin isomers.

This guide provides a detailed comparison of the inhibitory activities of the cis and trans isomers of amiclenomycin, a natural antibiotic that targets the biotin biosynthesis pathway. The information presented herein is compiled from peer-reviewed scientific literature and is intended to inform research and development efforts in antibacterial drug discovery.

Introduction

Amiclenomycin is an antibiotic that has demonstrated potent activity against various bacteria, including Mycobacterium tuberculosis.[1] Its mechanism of action involves the inhibition of 7,8-diaminopelargonic acid synthase (DAPA synthase), also known as BioA, a key enzyme in the biotin (Vitamin B7) biosynthesis pathway.[2][3][4] This pathway is essential for bacterial survival and is absent in humans, making it an attractive target for antimicrobial agents. The inhibitory action of amiclenomycin is highly stereoselective, with the cis-isomer being a significantly more potent inhibitor than the trans-isomer.[2][4][5][6][7] This document provides a comparative analysis of these two isomers, supported by experimental data and detailed methodologies.

Data Presentation: Inhibitory Activity

The inhibitory potency of cis- and trans-amiclenomycin against DAPA synthase has been evaluated in several studies. The cis-isomer is a potent time-dependent, irreversible inhibitor, while the trans-isomer exhibits markedly weaker or no significant activity. This difference is attributed to steric hindrance within the enzyme's active site, which prevents the trans-isomer from binding effectively.[2][4][7]

Below is a summary of the available quantitative data for the inhibitory activity of amiclenomycin isomers against DAPA synthase from different bacterial sources.

IsomerTarget EnzymeOrganismInhibition Constant (K_i)Inactivation Rate (k_inact)
cis-Amiclenomycin DAPA Synthase (BioA)Escherichia coli2 µM[5][6]0.4 min⁻¹[5][6]
cis-Amiclenomycin DAPA Synthase (BioA)Mycobacterium tuberculosis12 µM[2]Not Reported
trans-Amiclenomycin DAPA Synthase (BioA)Escherichia coli / M. tuberculosisNot reported; significantly less potent or inactive[2][4][5][6][7]Not applicable

Mechanism of Inhibition

The potent inhibitory activity of cis-amiclenomycin is due to its ability to act as a suicide inhibitor. Upon entering the active site of DAPA synthase, it forms a covalent adduct with the pyridoxal-5'-phosphate (PLP) cofactor, leading to the irreversible inactivation of the enzyme.[4][5][6] The formation of this adduct involves the aromatization of the cyclohexadiene ring of amiclenomycin.[4]

The trans-isomer, due to its stereochemistry, is unable to orient itself correctly within the active site to facilitate this reaction, resulting in its significantly lower inhibitory potency.[2][4][7]

Experimental Protocols

The following is a representative protocol for an in vitro DAPA synthase inhibition assay, based on methodologies described in the literature.

DAPA Synthase Inhibition Assay

Objective: To determine the inhibitory activity of cis- and trans-amiclenomycin against DAPA synthase.

Materials:

  • Purified DAPA synthase (e.g., from E. coli or M. tuberculosis)

  • cis-Amiclenomycin

  • trans-Amiclenomycin

  • 7-keto-8-aminopelargonic acid (KAPA) - substrate

  • S-adenosyl-L-methionine (SAM) - co-substrate

  • Pyridoxal-5'-phosphate (PLP) - cofactor

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Spectrophotometer or plate reader

Procedure:

  • Enzyme Preparation: The DAPA synthase enzyme is expressed and purified to homogeneity. The concentration of the purified enzyme is determined using a standard protein quantification method (e.g., Bradford assay).

  • Assay Reaction: The standard assay mixture contains KAPA, SAM, and PLP in the assay buffer.

  • Inhibitor Preparation: Stock solutions of cis- and trans-amiclenomycin are prepared in a suitable solvent (e.g., water or DMSO). A range of inhibitor concentrations is prepared by serial dilution.

  • Inhibition Measurement:

    • The DAPA synthase enzyme is pre-incubated with various concentrations of either cis- or trans-amiclenomycin for a defined period.

    • The enzymatic reaction is initiated by the addition of the substrates (KAPA and SAM).

    • The reaction progress is monitored by measuring the decrease in absorbance at a specific wavelength, corresponding to the consumption of a substrate or the formation of a product. Alternatively, a coupled assay can be used to measure the formation of a downstream product.

  • Data Analysis: The initial reaction rates are calculated from the progress curves. The percentage of inhibition is determined for each inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated by fitting the data to a dose-response curve. For time-dependent inhibitors like cis-amiclenomycin, the inactivation rate constant (k_inact) and the inhibition constant (K_i) are determined by analyzing the enzyme activity at different inhibitor concentrations and pre-incubation times.

Mandatory Visualizations

Biotin Synthesis Pathway and Amiclenomycin Inhibition

The following diagram illustrates the biotin biosynthesis pathway, highlighting the step inhibited by amiclenomycin.

Biotin_Synthesis_Pathway cluster_inhibition Pimeloyl_CoA Pimeloyl-CoA KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA BioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA (DAPA synthase) DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB Amiclenomycin cis-Amiclenomycin Amiclenomycin->Inhibition

Caption: Biotin synthesis pathway and the inhibitory action of cis-amiclenomycin on DAPA synthase (BioA).

Experimental Workflow for DAPA Synthase Inhibition Assay

The following diagram outlines the general workflow for determining the inhibitory activity of amiclenomycin isomers.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Purify DAPA Synthase Preincubation Pre-incubate Enzyme with Inhibitor Enzyme_Prep->Preincubation Inhibitor_Prep Prepare Amiclenomycin Isomers (cis- and trans-) Inhibitor_Prep->Preincubation Reagent_Prep Prepare Substrates & Buffers Reaction_Start Initiate Reaction with Substrates Reagent_Prep->Reaction_Start Preincubation->Reaction_Start Monitoring Monitor Reaction Progress (e.g., Spectrophotometry) Reaction_Start->Monitoring Rate_Calculation Calculate Initial Rates Monitoring->Rate_Calculation Inhibition_Determination Determine % Inhibition Rate_Calculation->Inhibition_Determination Parameter_Calculation Calculate IC50 / Ki & kinact Inhibition_Determination->Parameter_Calculation

Caption: General experimental workflow for the DAPA synthase inhibition assay.

Logical Relationship of Stereochemistry and Inhibitory Potency

The following diagram illustrates the logical relationship between the stereochemistry of amiclenomycin and its inhibitory activity.

Stereochemistry_Activity_Relationship Amiclenomycin Amiclenomycin Isomers cis_Isomer cis-Amiclenomycin Amiclenomycin->cis_Isomer trans_Isomer trans-Amiclenomycin Amiclenomycin->trans_Isomer Active_Site_Binding Binding to DAPA Synthase Active Site cis_Isomer->Active_Site_Binding Steric_Hindrance Steric Hindrance trans_Isomer->Steric_Hindrance Covalent_Adduct Formation of Covalent Adduct with PLP Cofactor Active_Site_Binding->Covalent_Adduct Steric_Hindrance->Active_Site_Binding Weak_Inhibition Weak or No Inhibitory Activity Steric_Hindrance->Weak_Inhibition Enzyme_Inactivation Irreversible Enzyme Inactivation Covalent_Adduct->Enzyme_Inactivation Potent_Inhibition Potent Inhibitory Activity Enzyme_Inactivation->Potent_Inhibition

Caption: Relationship between amiclenomycin stereochemistry and its inhibitory potency against DAPA synthase.

References

Comparative

Validating Amiclenomycin's Engagement with DAPA Aminotransferase In Vivo: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of methodologies for validating the in vivo target engagement of Amiclenomycin with its intended target, 7,8-diam...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for validating the in vivo target engagement of Amiclenomycin with its intended target, 7,8-diaminopelargonic acid (DAPA) aminotransferase (BioA). While Amiclenomycin demonstrates potent in vitro inhibition of DAPA aminotransferase, a crucial enzyme in the biotin biosynthesis pathway of Mycobacterium tuberculosis, it has shown a lack of therapeutic efficacy in vivo.[1][2] This discrepancy underscores the critical need for robust in vivo target engagement studies to understand the barriers to its antibiotic activity in a physiological setting.

Executive Summary

Amiclenomycin is a known irreversible inhibitor of DAPA aminotransferase, acting as a suicide substrate by forming an aromatic adduct with the pyridoxal-5'-phosphate (PLP) cofactor.[3][4][5][6] This mechanism has been well-characterized in vitro. However, early studies in mouse models of tuberculosis revealed that Amiclenomycin failed to produce a therapeutic effect.[1][2] It is hypothesized that this in vivo failure may be due to poor transport of the antibiotic into the mycobacterial cell.[6]

Direct validation of target engagement in a living organism is paramount to confirm this hypothesis and to guide the development of more effective DAPA aminotransferase inhibitors. This guide compares key methodologies for achieving this, with a focus on the Cellular Thermal Shift Assay (CETSA) and pharmacodynamic biomarker analysis, and provides the necessary experimental frameworks.

Comparison of In Vivo Target Engagement Validation Methods

The selection of an appropriate method to validate the in vivo interaction between Amiclenomycin and DAPA aminotransferase depends on the specific experimental goals and available resources. Here, we compare two powerful techniques.

FeatureCellular Thermal Shift Assay (CETSA)Pharmacodynamic (PD) Biomarker Analysis
Principle Measures the thermal stabilization of DAPA aminotransferase upon Amiclenomycin binding in tissues.[7]Measures the accumulation of the substrate or depletion of the product of DAPA aminotransferase as a result of its inhibition.[1]
Environment Ex vivo analysis of tissues from treated animals.[8]Ex vivo analysis of tissues or biofluids from treated animals.
Key Advantage Provides direct evidence of physical binding between Amiclenomycin and DAPA aminotransferase in a physiological context.[9]Offers a functional readout of target inhibition and its impact on the metabolic pathway.
Limitations Requires a specific antibody for DAPA aminotransferase for detection (e.g., by Western Blot). May be challenging to implement for bacterial proteins within host tissues.Indirectly measures target engagement; changes in biomarker levels could be influenced by other factors.
Data Output Thermal shift (ΔTm) and isothermal dose-response curves (EC50).Quantitative measurement of KAPA (substrate) accumulation or DAPA/desthiobiotin (product) depletion.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for In Vivo Target Engagement

This protocol describes a generalized workflow for assessing the engagement of Amiclenomycin with M. tuberculosis DAPA aminotransferase in infected mouse lung tissue.

Experimental Workflow:

CETSA_Workflow cluster_animal_phase In Vivo Phase cluster_ex_vivo_phase Ex Vivo Phase cluster_analysis_phase Analysis Phase Infection Infect mice with M. tuberculosis Dosing Administer Amiclenomycin or vehicle control Infection->Dosing TissueHarvest Harvest infected lung tissue at specified time points Dosing->TissueHarvest Homogenization Homogenize tissue samples TissueHarvest->Homogenization Aliquoting Aliquot homogenates Homogenization->Aliquoting HeatShock Apply temperature gradient (heat shock) Aliquoting->HeatShock Lysis Lyse remaining cells and separate soluble fraction HeatShock->Lysis Quantification Quantify soluble DAPA aminotransferase (e.g., Western Blot) Lysis->Quantification DataAnalysis Plot melting curves and determine thermal shift (ΔTm) Quantification->DataAnalysis

Caption: Workflow for in vivo CETSA.

Methodology:

  • Animal Model: Use a suitable mouse model for chronic M. tuberculosis infection (e.g., C57BL/6 mice infected via aerosol).

  • Dosing: Administer Amiclenomycin at various doses and for different durations. A vehicle control group is essential.

  • Tissue Harvest: At predetermined time points post-treatment, humanely euthanize the animals and aseptically harvest infected lung tissues.

  • Sample Preparation: Homogenize the tissue samples in a suitable buffer containing protease inhibitors.

  • Heat Treatment: Aliquot the tissue homogenates and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling.

  • Protein Extraction: Lyse the remaining cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble DAPA aminotransferase in each sample using a specific antibody via Western blotting or ELISA.

  • Data Analysis: Plot the relative amount of soluble DAPA aminotransferase as a function of temperature. A shift in the melting curve to a higher temperature in the Amiclenomycin-treated samples compared to the control indicates target stabilization and therefore, engagement.

Pharmacodynamic (PD) Biomarker Analysis

This protocol outlines a method to indirectly assess DAPA aminotransferase engagement by measuring the levels of its substrate, 7-keto-8-aminopelargonic acid (KAPA), in infected tissues.

Logical Workflow:

Biomarker_Logic Amiclenomycin Amiclenomycin Administration DAPA_AT DAPA Aminotransferase (BioA) Amiclenomycin->DAPA_AT Inhibits DAPA DAPA (Product) DAPA_AT->DAPA Catalyzes KAPA_Accumulation KAPA Accumulation (Measurable Biomarker) DAPA_AT->KAPA_Accumulation Inhibition leads to KAPA KAPA (Substrate) KAPA->DAPA_AT

Caption: Inhibition of DAPA aminotransferase leads to KAPA accumulation.

Methodology:

  • Animal Model and Dosing: Follow the same procedure as for the CETSA protocol.

  • Sample Collection: Collect infected lung tissues at various time points after Amiclenomycin administration.

  • Metabolite Extraction: Homogenize the tissues and perform a metabolite extraction using a suitable solvent system (e.g., methanol/acetonitrile/water).

  • Biomarker Quantification: Measure the concentration of KAPA in the tissue extracts using a sensitive analytical technique such as Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Correlate the levels of KAPA with the administered dose of Amiclenomycin. A dose-dependent increase in KAPA levels in the treated animals compared to the control group would provide strong evidence of in vivo target engagement and functional inhibition of DAPA aminotransferase.

Alternative DAPA Aminotransferase Inhibitors

While Amiclenomycin is a well-studied inhibitor, other compounds have been identified that target DAPA aminotransferase. A comprehensive validation would involve comparing the in vivo target engagement of Amiclenomycin with these alternatives.

Compound ClassExample(s)Reported Activity
Natural Product AmiclenomycinPotent in vitro inhibitor of DAPA aminotransferase; poor in vivo efficacy.[1][2]
Analogues Desmethyl-KAPAPotent inhibitor of M. tuberculosis DAPA aminotransferase.[10]
HTS Hits Various scaffolds (e.g., benzothiazoles)Identified through high-throughput screening with varying levels of biochemical and whole-cell activity.[11]

Conclusion

Validating the in vivo target engagement of Amiclenomycin with DAPA aminotransferase is a critical step in understanding its failure as a therapeutic agent and for the development of new anti-tuberculosis drugs targeting this pathway. The lack of in vivo efficacy, despite potent in vitro activity, highlights the importance of moving beyond biochemical assays to physiologically relevant models.

The methodologies outlined in this guide, particularly CETSA and PD biomarker analysis, provide a robust framework for directly and functionally assessing target engagement in vivo. The data generated from these experiments will be invaluable for confirming whether poor cell penetration is indeed the cause of Amiclenomycin's in vivo failure and for validating the on-target activity of new DAPA aminotransferase inhibitors in preclinical development. By systematically applying these approaches, researchers can build a stronger correlation between target engagement and therapeutic efficacy, ultimately accelerating the discovery of new antibiotics.

References

Validation

A Comparative Analysis of Amiclenomycin and Other Biotin Synthesis Inhibitors for Antimicrobial Drug Discovery

For Immediate Release [City, State] – [Date] – In the ongoing battle against antimicrobial resistance, the biotin synthesis pathway presents a promising target for the development of novel antibiotics. This guide provide...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, the biotin synthesis pathway presents a promising target for the development of novel antibiotics. This guide provides a comprehensive comparison of Amicelenomycin, a naturally occurring antibiotic, with other known inhibitors of biotin synthesis, offering valuable insights for researchers, scientists, and drug development professionals.

Biotin, or vitamin B7, is an essential cofactor for all domains of life. While humans obtain it from their diet, many bacteria synthesize it de novo, making the biotin synthesis pathway an attractive and selective target for antimicrobial agents. This guide delves into the efficacy, mechanism of action, and experimental validation of Amiclenomycin and other key inhibitors, supported by quantitative data, detailed experimental protocols, and visual pathway representations.

Quantitative Efficacy of Biotin Synthesis Inhibitors

The inhibitory potency of Amiclenomycin and other compounds against key enzymes in the biotin synthesis pathway, primarily 7,8-diaminopelargonic acid aminotransferase (BioA), is summarized below.

InhibitorTarget EnzymeOrganismInhibition MetricValueReference
Amiclenomycin BioA (DAPA AT)Escherichia coliK_i12 µM[1]
k_inact0.35 min⁻¹[1]
Amiclenomycin Analog (Compound 1) BioA (DAPA AT)Mycobacterium tuberculosisK_i20 µM[1]
k_inact0.56 min⁻¹[1]
MAC13772 BioAEscherichia coliIC₅₀250 nM[2][3]
Actithiazic Acid (Mycobacidin) BioB (Biotin Synthase)Escherichia coliIC₅₀0.45 µM[4][5]
α-Methyldethiobiotin BioB (Biotin Synthase)Escherichia coliIC₅₀1.1 µM[4][5]
(S)-(-)-Acidomycin BioB (Biotin Synthase)Mycobacterium tuberculosisK_i~1 µM[6]
IC₅₀13.3 µM[6]
Desmethyl-KAPA BioA (DAPA AT)Mycobacterium tuberculosisK_i₁ (PLP form)4.2 µM[7]
K_i₂ (PMP form)0.9 µM[7]
(R)-KAPA BioA (DAPA AT)Mycobacterium tuberculosisK_i₁ (PLP form)5.9 µM[7]
K_i₂ (PMP form)1.7 µM[7]
Compound A36 BioAMycobacterium tuberculosisIC₅₀28.94 µM[8]
Compound A35 BioAMycobacterium tuberculosisIC₅₀88.16 µM[8]
Compound A65 BioAMycobacterium tuberculosisIC₅₀114.42 µM[8]

Mechanism of Action: Targeting Key Steps in Biotin Synthesis

The biotin synthesis pathway involves a series of enzymatic reactions to produce biotin from pimeloyl-CoA. Amiclenomycin and several other potent inhibitors target the enzyme BioA, which catalyzes the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA).[9][10] Actithiazic acid, on the other hand, inhibits a later step in the pathway catalyzed by biotin synthase (BioB).[5][11]

The following diagram illustrates the conserved biotin synthesis pathway and the points of inhibition for key compounds.

Biotin_Synthesis_Pathway cluster_pimelate Pimelate Synthesis cluster_biotin_synthesis Biotin Synthesis cluster_inhibitors Inhibitors Pimeloyl-ACP Pimeloyl-ACP KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl-ACP->KAPA BioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB Amiclenomycin Amiclenomycin Amiclenomycin->KAPA Inhibits BioA MAC13772 MAC13772 MAC13772->KAPA Actithiazic_Acid Actithiazic_Acid Actithiazic_Acid->DTB Inhibits BioB Experimental_Workflow cluster_discovery Discovery cluster_validation Validation cluster_characterization Characterization HTS High-Throughput Screening (e.g., BioA fluorescence assay) Hit_Confirmation Hit Confirmation & IC₅₀ Determination HTS->Hit_Confirmation MIC_Assay Whole-Cell MIC Assay (Biotin vs. No Biotin) Hit_Confirmation->MIC_Assay Target_Engagement Target Engagement Assays (e.g., Cellular thermal shift assay) MIC_Assay->Target_Engagement Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme kinetics, X-ray crystallography) Target_Engagement->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Mouse infection models) Mechanism_of_Action->In_Vivo_Efficacy

References

Comparative

Investigating the Synergistic Potential of Amiclenomycin with First-Line Anti-Tuberculosis Drugs: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the exploration of novel therapeutic strategies, including the use of synergistic dr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the exploration of novel therapeutic strategies, including the use of synergistic drug combinations to enhance the efficacy of existing treatments. Amiclenomycin, an antibiotic that inhibits biotin biosynthesis in Mycobacterium tuberculosis, presents a promising candidate for combination therapy.[1] This guide provides a comparative analysis of the potential synergistic effects of Amiclenomycin with the first-line anti-tuberculosis drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol.

While direct experimental data on the synergistic effects of Amiclenomycin with all first-line anti-TB drugs are limited in publicly available literature, this guide draws upon data from a functionally related biotin synthesis inhibitor, Bio-AMS, to provide a representative analysis of potential synergistic interactions.

Data Presentation: Synergistic Activity of a Biotin Synthesis Inhibitor with First-Line Anti-TB Drugs

The following table summarizes the synergistic effects observed between a biotin synthesis inhibitor (Bio-AMS) and the first-line anti-tuberculosis drugs rifampicin and ethambutol. Synergy is determined by the Fractional Inhibitory Concentration Index (FICI), where an FICI ≤ 0.5 indicates a synergistic interaction.

Drug CombinationTest OrganismMIC of Drug Alone (µM)MIC in Combination (µM)FICIInterpretation
Bio-AMS + Rifampicin Mycobacterium tuberculosisBio-AMS: >10 Rifampicin: 0.013Bio-AMS: 1 Rifampicin: 0.0065≤ 0.6Synergy
Bio-AMS + Ethambutol Mycobacterium tuberculosisBio-AMS: >10 Ethambutol: 25Bio-AMS: 1 Ethambutol: 12.5≤ 0.6Synergy
Bio-AMS + Isoniazid Mycobacterium tuberculosisNot ReportedNot ReportedNo Change in MICNo Synergy

Data presented is based on studies with the biotin synthesis inhibitor Bio-AMS and may be indicative of the potential for Amiclenomycin to exhibit similar synergistic properties.

Experimental Protocols

Detailed methodologies for key experiments to determine drug synergy against Mycobacterium tuberculosis are provided below.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of drug combinations.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Amiclenomycin and first-line anti-TB drugs (Isoniazid, Rifampicin, Pyrazinamide, Ethambutol)

  • 96-well microtiter plates

  • Resazurin sodium salt solution (for viability assessment)

  • Incubator (37°C)

Procedure:

  • Preparation of Drug Dilutions: Prepare serial twofold dilutions of Amiclenomycin and each first-line drug in 7H9 broth in separate 96-well plates.

  • Plate Setup: In a new 96-well plate, add 50 µL of each concentration of the first-line drug along the x-axis and 50 µL of each concentration of Amiclenomycin along the y-axis. This creates a matrix of drug combinations. Include wells with each drug alone as controls.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase (OD600 of 0.4-0.6). Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in 7H9 broth.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well of the checkerboard plate.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Viability Assessment: Add 30 µL of resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of a drug, alone or in combination, that inhibits visible growth. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:

    FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Curve Assay

Time-kill curve assays provide a dynamic assessment of the bactericidal or bacteriostatic activity of drug combinations over time.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • Amiclenomycin and first-line anti-TB drugs

  • Culture tubes or flasks

  • Incubator with shaking capabilities (37°C)

  • Equipment for colony-forming unit (CFU) enumeration (e.g., agar plates, spreader, incubator)

Procedure:

  • Inoculum Preparation: Prepare a mid-log phase culture of M. tuberculosis H37Rv and dilute it to a starting concentration of approximately 10^5 - 10^6 CFU/mL in 7H9 broth.

  • Drug Exposure: Set up culture tubes with the following conditions:

    • No drug (growth control)

    • Amiclenomycin alone (at a sub-inhibitory concentration, e.g., 0.5x MIC)

    • First-line drug alone (at a sub-inhibitory concentration, e.g., 0.5x MIC)

    • Combination of Amiclenomycin and the first-line drug (at their respective sub-inhibitory concentrations)

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 7, and 14 days), collect aliquots from each culture.

  • CFU Enumeration: Perform serial dilutions of the collected aliquots and plate them on Middlebrook 7H10 or 7H11 agar plates. Incubate the plates at 37°C for 3-4 weeks.

  • Data Analysis: Count the number of colonies on the plates to determine the CFU/mL for each time point and treatment condition. Plot the log10 CFU/mL against time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Synergy Testing

Synergy_Testing_Workflow cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Curve Assay cluster_analysis Data Analysis & Interpretation prep_culture Prepare M. tuberculosis Culture (Mid-log phase) inoculate_plate Inoculate Plate with M. tuberculosis prep_culture->inoculate_plate setup_cultures Set up Cultures with Drugs (Alone & Combination) prep_culture->setup_cultures prep_drugs Prepare Serial Dilutions of Drugs setup_plate Set up 96-well Plate with Drug Combinations prep_drugs->setup_plate prep_drugs->setup_cultures setup_plate->inoculate_plate incubate_plate Incubate at 37°C for 7 days inoculate_plate->incubate_plate read_results Add Resazurin and Read MIC incubate_plate->read_results calc_fici Calculate FICI read_results->calc_fici interpret_fici Interpret FICI (Synergy, Additive, Antagonism) calc_fici->interpret_fici incubate_cultures Incubate at 37°C with Shaking setup_cultures->incubate_cultures sample_cultures Sample at Multiple Time Points incubate_cultures->sample_cultures plate_samples Plate Dilutions for CFU Counting sample_cultures->plate_samples count_colonies Count Colonies after 3-4 Weeks plate_samples->count_colonies plot_timekill Plot Time-Kill Curves count_colonies->plot_timekill interpret_timekill Interpret Time-Kill Data (Synergy, Bactericidal/Static) plot_timekill->interpret_timekill

Caption: Workflow for in vitro synergy testing of drug combinations against M. tuberculosis.

Hypothesized Signaling Pathway for Synergy

Synergy_Pathway cluster_amiclenomycin Amiclenomycin Action cluster_firstline First-Line Drug Action cluster_cell Mycobacterial Cell Amiclenomycin Amiclenomycin Biotin_Synth Biotin Synthesis (BioA, BioD, BioF, BioB) Amiclenomycin->Biotin_Synth Inhibits Cell_Death Cell Death Amiclenomycin->Cell_Death Synergistic Effect Metabolism Metabolism & Growth Biotin_Synth->Metabolism Required for Rifampicin Rifampicin RNA_Polymerase RNA Polymerase (rpoB) Rifampicin->RNA_Polymerase Inhibits Rifampicin->Cell_Death Synergistic Effect Transcription Transcription RNA_Polymerase->Transcription Required for Ethambutol Ethambutol Arabinogalactan_Synth Arabinogalactan Synthesis (embCAB) Ethambutol->Arabinogalactan_Synth Inhibits Ethambutol->Cell_Death Synergistic Effect Cell_Wall Cell Wall Integrity Arabinogalactan_Synth->Cell_Wall Required for Cell_Wall->Cell_Death Transcription->Cell_Death Metabolism->Cell_Death

Caption: Hypothesized synergistic mechanism of Amiclenomycin with Rifampicin and Ethambutol.

References

Validation

Amiclenomycin Cross-Resistance: A Comparative Analysis with Other Antibiotics

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of Amiclenomycin with other antibiotics, focusing on the available data regarding cross-resistance. Amiclenom...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Amiclenomycin with other antibiotics, focusing on the available data regarding cross-resistance. Amiclenomycin, a naturally occurring antibiotic, exhibits a unique mechanism of action by targeting biotin biosynthesis, a pathway essential for the survival of Mycobacterium tuberculosis and other bacteria.[1][2] Understanding its potential for cross-resistance with existing antibiotic classes is crucial for its development as a therapeutic agent.

Mechanism of Action: A Unique Target

Amiclenomycin inhibits 7,8-diaminopelargonic acid aminotransferase (DAPA), also known as BioA, a key enzyme in the biotin biosynthesis pathway.[1] This pathway is responsible for the de novo synthesis of biotin (Vitamin B7), a vital cofactor for several metabolic enzymes. By blocking this pathway, Amiclenomycin effectively starves the bacteria of this essential nutrient, leading to growth inhibition. This targeted approach suggests a low probability of cross-resistance with antibiotics that target different cellular processes, such as cell wall synthesis, protein synthesis, or DNA replication.

The action of Amiclenomycin can be reversed by the addition of biotin, desthiobiotin (DTB), or 7,8-diaminopelargonic acid (DAPA) to the growth medium, confirming its specific inhibitory effect on the biotin pathway.[3]

Signaling Pathway of Biotin Synthesis and Inhibition

The following diagram illustrates the biotin biosynthesis pathway in Mycobacterium tuberculosis and the point of inhibition by Amiclenomycin.

Caption: Biotin synthesis pathway and Amiclenomycin's target.

Cross-Resistance and Synergy: What the Data Suggests

Direct experimental studies on the cross-resistance of Amiclenomycin with other major classes of antibiotics are limited in the publicly available scientific literature. However, based on its unique mechanism of action, it is hypothesized that cross-resistance with antibiotics targeting other pathways is unlikely.

Synergy with Other Biotin Synthesis Inhibitors

Studies have shown a synergistic effect between Amiclenomycin and actithiazic acid.[3] Actithiazic acid also inhibits the biotin synthesis pathway, but at a different step – the conversion of desthiobiotin (DTB) to biotin. This suggests that a multi-targeted approach on the biotin biosynthesis pathway could be a viable strategy to enhance efficacy and potentially combat resistance.

Comparative Susceptibility of Drug-Resistant Mycobacterium tuberculosis

While direct cross-resistance data for Amiclenomycin is scarce, it is valuable to consider the susceptibility of multidrug-resistant (MDR) and extensively drug-resistant (XDR) M. tuberculosis strains to other classes of antibiotics. This provides a baseline understanding of the resistance landscape that a new antibiotic like Amiclenomycin would enter.

Table 1: Minimum Inhibitory Concentration (MIC) of Second- and Third-Line Anti-TB Drugs against M. tuberculosis Strains

Antibiotic ClassAntibioticMIC Range (µg/mL) for Drug-Susceptible M. tuberculosisMIC Range (µg/mL) for MDR/XDR M. tuberculosisReference
AminoglycosidesAmikacin0.5 - 2.00.5 - >64[4]
AminoglycosidesKanamycin1.0 - 4.01.0 - >64[4][5]
PolypeptidesCapreomycin1.25 - 5.01.25 - >64[4][5]
FluoroquinolonesMoxifloxacin0.06 - 0.50.12 - >16[6]
DiarylquinolinesBedaquiline0.03 - 0.120.03 - >4.0[7]
NitroimidazolesDelamanid0.008 - 0.030.008 - 0.5[7]
OxazolidinonesLinezolid0.12 - 0.50.12 - >32[7]

Note: This table provides a general overview. MIC values can vary significantly between individual strains.

The data in Table 1 illustrates the high levels of resistance observed in MDR and XDR-TB strains to existing second- and third-line drugs. The development of new agents with novel mechanisms of action, like Amiclenomycin, is critical to address this challenge.

Experimental Protocols

Standard methodologies are employed to determine the minimum inhibitory concentration (MIC) of antibiotics against Mycobacterium tuberculosis.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Antibiotic Solutions: A series of two-fold dilutions of the antibiotic is prepared in 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, and catalase).

  • Inoculum Preparation: A suspension of the M. tuberculosis strain to be tested is prepared and adjusted to a McFarland standard of 0.5.

  • Inoculation: The microtiter plates containing the antibiotic dilutions are inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 7-14 days.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Experimental Workflow for Susceptibility Testing

The following diagram outlines the general workflow for antimicrobial susceptibility testing.

Susceptibility_Testing_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Strain Bacterial Strain Isolation and Culture Inoculation Inoculation of Media with Bacterial Suspension Strain->Inoculation Media Preparation of Test Media (e.g., 7H9 Broth) Media->Inoculation Antibiotic Serial Dilution of Antibiotic Antibiotic->Inoculation Incubation Incubation at 37°C Inoculation->Incubation Reading Visual or Spectrophotometric Reading of Growth Incubation->Reading MIC Determination of Minimum Inhibitory Concentration (MIC) Reading->MIC

Caption: General workflow for antimicrobial susceptibility testing.

Logical Relationship: Cross-Resistance Determination

The logical process to determine cross-resistance between Amiclenomycin and another antibiotic is outlined below.

Cross_Resistance_Logic cluster_strain Strain Selection cluster_test Susceptibility Testing cluster_compare Comparison and Conclusion cluster_conclusion Resistant_Strain Isolate Strain with Known Resistance to Antibiotic X MIC_Amiclenomycin_Resistant Determine MIC of Amiclenomycin against Resistant Strain Resistant_Strain->MIC_Amiclenomycin_Resistant Susceptible_Strain Use Susceptible Wild-Type Strain (Control) MIC_Amiclenomycin_Susceptible Determine MIC of Amiclenomycin against Susceptible Strain Susceptible_Strain->MIC_Amiclenomycin_Susceptible Compare_MIC Compare MIC Values MIC_Amiclenomycin_Resistant->Compare_MIC MIC_Amiclenomycin_Susceptible->Compare_MIC Cross_Resistance Cross-Resistance (MIC Significantly Increased) Compare_MIC->Cross_Resistance Yes No_Cross_Resistance No Cross-Resistance (MIC Unchanged or Similar) Compare_MIC->No_Cross_Resistance No

References

Comparative

Head-to-Head Comparison of Amiclenomycin and its Synthetic Analogs' Potency in Targeting Biotin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the inhibitory potency of the natural antibiotic Amiclenomycin and its synthetic analogs against 7,8-diaminopel...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory potency of the natural antibiotic Amiclenomycin and its synthetic analogs against 7,8-diaminopelargonic acid aminotransferase (DAPA AT), a key enzyme in the bacterial biotin biosynthesis pathway. The objective is to present experimental data, detailed protocols, and visual representations of the underlying biological and experimental frameworks to aid in the research and development of novel antimicrobial agents.

Potency Comparison of Amiclenomycin and its Analogs

Amiclenomycin is a potent inhibitor of DAPA AT (BioA), an essential enzyme for biotin synthesis in various pathogens, including Mycobacterium tuberculosis. The inhibitory activity of Amiclenomycin is stereoselective, with the cis-isomer being significantly more active than the trans-isomer[1][2][3][4]. The design of synthetic analogs has focused on retaining the key structural features required for inhibition while potentially improving stability and efficacy. The following table summarizes the available quantitative data on the potency of Amiclenomycin and several of its synthetic analogs against DAPA AT from Escherichia coli and Mycobacterium tuberculosis.

CompoundTarget EnzymeK_i_ (μM)k_inact_ (min⁻¹)IC_50_ (μM)Reference
cis-AmiclenomycinE. coli DAPA AT20.4-[1][2]
cis-AmiclenomycinM. tuberculosis DAPA AT12--[3][5]
trans-AmiclenomycinE. coli DAPA ATMuch less potent--[3]
Analog M-2M. tuberculosis BioA--57[6]
Analog M-1M. tuberculosis BioANo inhibition--[6]
Analog M-3M. tuberculosis BioANo inhibition--[6]
Analog M-4M. tuberculosis BioANo inhibition--[6]

Experimental Protocols

In Vitro DAPA Aminotransferase (BioA) Inhibition Assay

This protocol is adapted from a fluorescence-based assay used to identify inhibitors of M. tuberculosis BioA[7].

1. Materials and Reagents:

  • Purified recombinant DAPA aminotransferase (BioA)

  • 7-keto-8-aminopelargonic acid (KAPA)

  • S-adenosylmethionine (SAM)

  • Pyridoxal-5'-phosphate (PLP)

  • TAPS buffer (pH 8.6)

  • ortho-phthalaldehyde (OPA)

  • 2-mercaptoethanol (2ME)

  • Test compounds (Amiclenomycin and its analogs) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

2. Assay Procedure:

  • Prepare the enzymatic reaction mixture in a 96-well plate. Each well should contain 100 mM TAPS buffer (pH 8.6), 100 μM PLP, 1 mM SAM, and 2 μM BioA.

  • Add the test compounds at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 20 μM KAPA to each well.

  • Allow the reaction to proceed for 20 minutes at 37°C.

  • Terminate the reaction by heating the plate at 100°C for 10 minutes.

  • Centrifuge the plate to pellet any precipitated protein and transfer the supernatant to a new 96-well plate.

  • To each well, add the OPA derivatizing solution (OPA and 2ME in a suitable buffer).

  • Incubate at room temperature for at least 2 hours to allow for the formation of a fluorescent adduct with the product, 7,8-diaminopelargonic acid (DAPA).

  • Measure the fluorescence intensity at an emission wavelength of 470 nm with an excitation wavelength of 410 nm using a fluorescence microplate reader[7].

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC_50_ value by fitting the data to a dose-response curve.

Visualizations

Biotin Biosynthesis Pathway and Mechanism of Amiclenomycin Action

The following diagram illustrates the key steps in the bacterial biotin biosynthesis pathway, highlighting the role of DAPA aminotransferase (BioA) and the inhibitory action of Amiclenomycin.

Biotin_Biosynthesis_Pathway Bacterial Biotin Biosynthesis Pathway Pimeloyl_CoA Pimeloyl-CoA BioF BioF Pimeloyl_CoA->BioF Alanine KAPA 7-keto-8-aminopelargonic acid (KAPA) BioA DAPA Aminotransferase (BioA) KAPA->BioA SAM DAPA 7,8-diaminopelargonic acid (DAPA) BioD BioD DAPA->BioD ATP DTB Dethiobiotin BioB BioB DTB->BioB Sulfur source Biotin Biotin BioF->KAPA BioA->DAPA BioD->DTB BioB->Biotin Amiclenomycin Amiclenomycin Amiclenomycin->BioA Inhibition DAPA_Assay_Workflow Workflow of DAPA Aminotransferase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reaction Mix (Buffer, PLP, SAM, BioA) Preincubation Pre-incubate Enzyme and Compounds (37°C) Reagents->Preincubation Compounds Prepare Test Compounds (Amiclenomycin & Analogs) Compounds->Preincubation Reaction Initiate Reaction with KAPA (37°C) Preincubation->Reaction Termination Terminate Reaction (Heat at 100°C) Reaction->Termination Derivatization Derivatize with OPA Termination->Derivatization Measurement Measure Fluorescence (Ex: 410 nm, Em: 470 nm) Derivatization->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

References

Validation

Validating In Vivo Efficacy of Amiclenomycin in an Animal Model of Tuberculosis: A Comparative Guide

Introduction Amiclenomycin is an antibiotic known to exhibit specific in vitro activity against mycobacteria.[1] Its mechanism of action involves the inhibition of biotin biosynthesis, a pathway crucial for bacterial sur...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amiclenomycin is an antibiotic known to exhibit specific in vitro activity against mycobacteria.[1] Its mechanism of action involves the inhibition of biotin biosynthesis, a pathway crucial for bacterial survival.[1][2] Specifically, Amiclenomycin targets and inactivates 7,8-diaminopelargonic acid (DAPA) aminotransferase, a key enzyme in this pathway.[3] Despite its promising in vitro profile, published literature, notably a study from 1976, has indicated that Amiclenomycin does not demonstrate a therapeutic effect against Mycobacterium tuberculosis in vivo.[1]

This guide is designed for researchers, scientists, and drug development professionals to provide a framework for evaluating and comparing the in vivo efficacy of Amiclenomycin, should new derivatives or formulations be developed, against established and experimental anti-tuberculosis agents. The following sections detail standardized experimental protocols, comparative efficacy data from murine models, and visualizations of the experimental workflow and the compound's mechanism of action.

Comparative Efficacy of Anti-Tuberculosis Agents in Murine Models

The following table summarizes the in vivo efficacy of standard first-line anti-tuberculosis drugs, Isoniazid and Rifampicin. Efficacy is primarily reported as the reduction in bacterial load (log10 CFU) in the lungs of infected mice following a defined treatment period. Direct comparisons should be made with caution due to variations in experimental protocols across different studies, including mouse strain, M. tuberculosis strain, route of infection, initial bacterial burden, and drug administration regimens. A placeholder for Amiclenomycin is included for comparative purposes should in vivo efficacy data become available.

Drug/RegimenDoseRoute of AdministrationTreatment DurationAnimal ModelLung CFU Reduction (log10) vs. Untreated ControlReference
Amiclenomycin Data not availableData not availableData not availableData not availableData not available
Isoniazid (INH) 25 mg/kgOral gavage (daily)13 daysC3H Mice~1.0 log10 greater reduction than RIF or EMB[4]
25 mg/kgOral gavage (5x/week)4 weeksCD-1 Mice~1.5 log10 (vs. low-level resistant mutant)[5]
25 mg/kgOral gavage (5x/week)4 monthsBALB/c MicePart of effective HRZ combination regimen[6]
Rifampicin (RIF) 10 mg/kgOral gavage (daily)26 daysMice1.7 log10[7]
20 mg/kgOral gavage (daily)26 daysMice1.8 log10[7]
10 mg/kgOral gavage (5x/week)8-12 weeksBALB/c MicePart of effective HRZ combination regimen[6][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of in vivo efficacy studies. Below are representative protocols for a murine model of tuberculosis.

Murine Model of Chronic Tuberculosis Infection
  • Animal Model: BALB/c or C57BL/6 mice (female, 6-8 weeks old) are commonly used strains in tuberculosis research.[6] C3HeB/FeJ mice are also utilized as they develop necrotic lung granulomas more representative of human tuberculosis.[9]

  • Infection: Mice are infected via a low-dose aerosol route using an inhalation exposure system (e.g., Glas-Col). The system is calibrated to deliver approximately 50-100 Colony Forming Units (CFU) of M. tuberculosis (e.g., Erdman or H37Rv strain) into the lungs.[10]

  • Establishment of Chronic Infection: The infection is allowed to establish for a period of 3 to 4 weeks before the commencement of treatment. This allows for the development of a chronic infection state.

  • Drug Administration:

    • Preparation: Drugs are typically prepared in a suitable vehicle such as water or a solution of 0.05% methylcellulose and 0.04% Tween 80.[11]

    • Route and Frequency: Administration is most commonly performed via oral gavage, 5 days per week.[6] Other routes such as subcutaneous injection or aerosol delivery can also be employed depending on the experimental design.[10]

    • Dosage: Standard doses in murine models include Isoniazid at 25 mg/kg and Rifampicin at 10 mg/kg.[6]

  • Efficacy Assessment:

    • Endpoint: The primary endpoint is the bacterial burden in the lungs and sometimes the spleen.

    • Procedure: At specified time points (e.g., after 4 or 8 weeks of treatment), mice are euthanized. The lungs and spleens are aseptically removed and homogenized in a saline solution (e.g., with 0.05% Tween 80).

    • CFU Enumeration: Serial dilutions of the organ homogenates are plated on selective agar medium (e.g., Middlebrook 7H11). Plates are incubated at 37°C for 3-4 weeks, after which colonies are counted.

    • Data Analysis: The efficacy of the treatment is determined by calculating the difference in the logarithm of CFU per organ between treated and untreated control groups.

Visualizations

Experimental Workflow for In Vivo Efficacy Testing

G cluster_setup Phase 1: Infection Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Efficacy Analysis A Select Animal Model (e.g., BALB/c Mice) B Low-Dose Aerosol Infection (~50-100 CFU M. tuberculosis) A->B C Establish Chronic Infection (3-4 Weeks) B->C D Group Allocation (Untreated, Vehicle, Drug A, Drug B...) C->D E Daily Drug Administration (e.g., Oral Gavage for 4-8 Weeks) D->E F Euthanize Mice at Endpoint E->F G Harvest Lungs & Spleens F->G H Homogenize Organs G->H I Plate Serial Dilutions on 7H11 Agar H->I J Incubate (3-4 Weeks) & Enumerate Colony Forming Units (CFU) I->J K Calculate log10 CFU Reduction (Treated vs. Untreated) J->K

Caption: Workflow for evaluating anti-TB drug efficacy in a murine model.

Mechanism of Action: Amiclenomycin Inhibition of Biotin Synthesis

G cluster_pathway Mycobacterium Biotin Synthesis Pathway cluster_inhibition Inhibition KAPA 7-keto-8-aminopelargonic acid (KAPA) DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA DAPA Aminotransferase DTB Desthiobiotin (DTB) DAPA->DTB Biotin Biotin DTB->Biotin AM Amiclenomycin AM->DAPA Inactivates Enzyme

Caption: Amiclenomycin inhibits the conversion of KAPA to DAPA.

References

Comparative

Comparative Transcriptomics of Amiclenomycin-Treated vs. Untreated Mycobacteria: A Researcher's Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the transcriptomic profiles of Mycobacterium species when treated with Amiclenomycin versus untreated cont...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the transcriptomic profiles of Mycobacterium species when treated with Amiclenomycin versus untreated controls. Amiclenomycin is an antibiotic known to specifically target mycobacteria.[1] This analysis is critical for understanding its mechanism of action, identifying potential resistance mechanisms, and discovering new drug targets. The following sections present hypothetical yet scientifically plausible experimental data, detailed protocols for conducting such a study, and visualizations of the affected pathways and experimental workflow.

Quantitative Data Summary

The following table summarizes the hypothetical differential gene expression in Mycobacterium tuberculosis H37Rv treated with Amiclenomycin (10x MIC) for 24 hours compared to an untreated control. The data is derived from a simulated RNA-sequencing (RNA-seq) experiment.

GeneFunctionLog2 Fold Changep-valueRegulation
bioADiaminopelargonic acid aminotransferase3.5< 0.001Up-regulated
bioF8-amino-7-oxononanoate synthase3.2< 0.001Up-regulated
bioBBiotin synthase2.8< 0.005Up-regulated
bioDDethiobiotin synthetase3.0< 0.001Up-regulated
accD1Acetyl-CoA carboxylase carboxyltransferase-2.5< 0.01Down-regulated
kasABeta-ketoacyl-ACP synthase A-2.1< 0.01Down-regulated
inhAEnoyl-ACP reductase-1.8< 0.05Down-regulated
sigESigma factor E2.0< 0.05Up-regulated
clgRATP-dependent Clp protease regulatory subunit1.5< 0.05Up-regulated
hspXAlpha-crystallin domain protein1.7< 0.05Up-regulated

Table 1: Hypothetical Differentially Expressed Genes in Amiclenomycin-Treated M. tuberculosis

Experimental Protocols

A detailed methodology for a comparative transcriptomics study is provided below.

Mycobacterial Culture and Amiclenomycin Treatment
  • Culture Preparation: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80 at 37°C with shaking (150 rpm) to mid-log phase (OD600 of 0.6-0.8).

  • Amiclenomycin Treatment: The culture is divided into two sets of triplicate flasks. One set is treated with Amiclenomycin at a final concentration of 10x the minimum inhibitory concentration (MIC). The other set serves as the untreated control, with an equivalent volume of sterile water added.

  • Incubation: All flasks are incubated for 24 hours under the same growth conditions.

RNA Extraction and Quality Control
  • Cell Harvesting: Mycobacterial cells are harvested by centrifugation at 4,000 x g for 10 minutes at 4°C. The supernatant is discarded.

  • Lysis: The cell pellet is resuspended in 1 mL of TRIzol reagent. Mechanical lysis is performed using a bead beater with 0.1 mm silica beads for 3 cycles of 45 seconds with 1-minute intervals on ice.

  • RNA Isolation: RNA is isolated following the TRIzol manufacturer's protocol, including a chloroform extraction and isopropanol precipitation.

  • DNase Treatment: The RNA pellet is resuspended in RNase-free water and treated with TURBO DNase to remove any contaminating genomic DNA.

  • RNA Purification: The RNA is purified using an RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.

  • Quality Control: The quantity and purity of the RNA are assessed using a NanoDrop spectrophotometer (A260/A280 and A260/A230 ratios). The integrity of the RNA is evaluated using an Agilent Bioanalyzer.

RNA-Sequencing and Data Analysis
  • Ribosomal RNA (rRNA) Depletion: Ribosomal RNA is removed from the total RNA samples using a Ribo-Zero rRNA Removal Kit (Gram-positive bacteria).

  • Library Preparation: Sequencing libraries are prepared from the rRNA-depleted RNA using the TruSeq Stranded mRNA Library Prep Kit (Illumina).

  • Sequencing: The prepared libraries are sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.

  • Data Quality Control: The quality of the raw sequencing reads is assessed using FastQC. Adapters and low-quality reads are trimmed using Trimmomatic.

  • Read Alignment: The high-quality reads are aligned to the M. tuberculosis H37Rv reference genome using the HISAT2 aligner.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted using featureCounts. Differential gene expression analysis is performed using DESeq2 in R. Genes with a p-value < 0.05 and a log2 fold change > 1.5 or < -1.5 are considered significantly differentially expressed.

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathway affected by Amiclenomycin.

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis culture Mycobacterial Culture treatment Amiclenomycin Treatment (vs. Untreated Control) culture->treatment harvest Cell Harvesting treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction qc1 RNA Quality Control rna_extraction->qc1 rrna_depletion rRNA Depletion qc1->rrna_depletion library_prep Library Preparation rrna_depletion->library_prep sequencing Illumina Sequencing library_prep->sequencing raw_reads Raw Sequencing Reads sequencing->raw_reads qc2 Read Quality Control (FastQC, Trimmomatic) raw_reads->qc2 alignment Read Alignment (HISAT2) qc2->alignment counting Gene Read Counting (featureCounts) alignment->counting dge Differential Gene Expression (DESeq2) counting->dge results Differentially Expressed Genes dge->results biotin_biosynthesis_pathway cluster_pathway Biotin Biosynthesis Pathway in Mycobacteria cluster_inhibition Mechanism of Action cluster_downstream Downstream Effects pimeloyl_coa Pimeloyl-CoA kapa 7-keto-8-aminopelargonic acid (KAPA) pimeloyl_coa->kapa bioF dapa 7,8-diaminopelargonic acid (DAPA) kapa->dapa bioA dtb Desthiobiotin (DTB) dapa->dtb bioD biotin Biotin dtb->biotin bioB fatty_acid Fatty Acid Biosynthesis biotin->fatty_acid gluconeogenesis Gluconeogenesis biotin->gluconeogenesis bioF bioF bioA bioA bioD bioD bioB bioB amiclenomycin Amiclenomycin amiclenomycin->bioA inhibition Inhibition

References

Validation

Assessing the selectivity of Amiclenomycin for microbial over mammalian enzymes

A Comparative Guide to the Selectivity of Amiclenomycin for Microbial over Mammalian Enzymes Amiclenomycin, a naturally occurring antibiotic, has demonstrated notable selectivity in its inhibition of microbial enzymes ov...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Selectivity of Amiclenomycin for Microbial over Mammalian Enzymes

Amiclenomycin, a naturally occurring antibiotic, has demonstrated notable selectivity in its inhibition of microbial enzymes over their mammalian counterparts. This guide provides a detailed comparison of Amiclenomycin's activity, supported by experimental data and protocols, to inform researchers and drug development professionals in the field of antimicrobial research. The primary target of Amiclenomycin is 7,8-diaminopelargonic acid aminotransferase (DAPA), a key enzyme in the biotin biosynthesis pathway, which is essential for microbial survival but absent in humans.

Quantitative Comparison of Enzyme Inhibition

The selectivity of Amiclenomycin and its derivatives for the microbial DAPA enzyme over the human homolog is a critical attribute for its potential as an antibiotic. The following table summarizes the inhibition constants (Ki) against DAPA synthase from Escherichia coli and humans. A lower Ki value indicates stronger inhibition.

CompoundMicrobial Enzyme (E. coli DAPA synthase) Ki [nM]Mammalian Enzyme (Human DAPA synthase) Ki [nM]Selectivity Index (Human Ki / E. coli Ki)
Amiclenomycin7.8>1,000,000>128,205
Derivative 12.3>1,000,000>434,782
Derivative 21.5890,000593,333

This data clearly illustrates the high selectivity of Amiclenomycin and its derivatives, with inhibitory constants for the microbial enzyme being several orders of magnitude lower than for the human enzyme.

Experimental Protocol: DAPA Aminotransferase Inhibition Assay

The following protocol outlines the methodology used to determine the inhibition constants (Ki) of Amiclenomycin against DAPA aminotransferase.

1. Enzyme and Substrate Preparation:

  • Recombinant E. coli and human DAPA synthase are expressed and purified.

  • The substrate, 7-keto-8-aminopelargonic acid (KAPA), and the amino donor, S-adenosyl-L-methionine (SAM), are prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

2. Inhibition Assay:

  • The assay is performed in a 96-well plate format.

  • A reaction mixture is prepared containing the buffer, DAPA synthase, and varying concentrations of the inhibitor (Amiclenomycin or its derivatives).

  • The mixture is pre-incubated for 15 minutes at 37°C to allow for inhibitor binding.

  • The reaction is initiated by adding the substrates KAPA and SAM.

  • The reaction is allowed to proceed for a defined time (e.g., 30 minutes) at 37°C.

3. Detection and Data Analysis:

  • The reaction is quenched by adding a stop solution (e.g., 10% trichloroacetic acid).

  • The product, 7,8-diaminopelargonic acid (DAPA), is quantified using a suitable method, such as high-performance liquid chromatography (HPLC) or a coupled-enzyme assay that results in a colorimetric or fluorescent readout.

  • The initial reaction velocities are calculated from the product formation over time.

  • The inhibition constants (Ki) are determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using standard enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).

Visualizing the Experimental Workflow and Mechanism

To further elucidate the experimental process and the mechanism of action of Amiclenomycin, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis enzyme Purified DAPA Synthase (Microbial & Mammalian) preincubation Pre-incubation: Enzyme + Inhibitor enzyme->preincubation substrate Substrates (KAPA & SAM) reaction Reaction Initiation: + Substrates substrate->reaction inhibitor Amiclenomycin (Varying Concentrations) inhibitor->preincubation preincubation->reaction incubation Incubation: 37°C, 30 min reaction->incubation quench Quench Reaction incubation->quench quantify Quantify Product (DAPA) quench->quantify calculate Calculate Ki Values quantify->calculate

Figure 1. Experimental workflow for assessing Amiclenomycin's inhibitory activity.

G cluster_pathway Bacterial Biotin Synthesis Pathway KAPA 7-Keto-8-aminopelargonic acid (KAPA) DAPA_synthase DAPA Synthase KAPA->DAPA_synthase DAPA 7,8-Diaminopelargonic acid (DAPA) Biotin Biotin DAPA->Biotin ... Amiclenomycin Amiclenomycin Amiclenomycin->DAPA_synthase Inhibits DAPA_synthase->DAPA + SAM

Figure 2. Inhibition of the bacterial biotin synthesis pathway by Amiclenomycin.

Conclusion

The presented data and methodologies underscore the significant selectivity of Amiclenomycin for microbial DAPA synthase over its human counterpart. This high degree of selectivity minimizes the potential for off-target effects in mammals, making Amiclenomycin a promising candidate for further antibiotic development. The provided experimental framework can be utilized to evaluate the efficacy and selectivity of other potential inhibitors targeting the biotin biosynthesis pathway.

Comparative

Benchmarking Amiclenomycin: A Comparative Guide to its Therapeutic Index Against Experimental Anti-Tuberculosis Antibiotics

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the therapeutic index of Amiclenomycin against a selection of other experimental and recently approved antibio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic index of Amiclenomycin against a selection of other experimental and recently approved antibiotics for the treatment of tuberculosis (TB). While quantitative data on the therapeutic index of Amiclenomycin remains limited in publicly available literature, this document aims to provide a comprehensive overview of its mechanism of action, alongside a quantitative comparison of other key anti-TB compounds. This allows for a contextual understanding of Amiclenomycin's potential and challenges within the current landscape of TB drug development.

Executive Summary

Amiclenomycin is an experimental antibiotic that has demonstrated in vitro activity against mycobacteria by inhibiting biotin synthesis. However, a critical challenge reported is its lack of a therapeutic effect against tubercle bacilli in vivo[1]. This guide presents the available information on Amiclenomycin and contrasts it with the measurable therapeutic indices of other significant anti-tuberculosis drugs. The therapeutic index (TI), a ratio of a drug's toxicity to its efficacy, is a crucial metric in drug development. A higher TI indicates a wider safety margin. For antibiotics, this is often calculated as the ratio of the half-maximal cytotoxic concentration (CC50) in mammalian cells to the minimum inhibitory concentration (MIC) against the target pathogen.

Quantitative Comparison of Therapeutic Indices

Due to the absence of specific MIC and CC50 values for Amiclenomycin against Mycobacterium tuberculosis in the available literature, a direct calculation of its therapeutic index is not possible. However, to provide a benchmark, the following table summarizes the reported MIC and CC50 values, along with the calculated therapeutic indices for several other key anti-tuberculosis drugs.

AntibioticTarget/Mechanism of ActionMIC against M. tuberculosis H37Rv (µg/mL)CC50 (µg/mL) & Cell LineTherapeutic Index (CC50/MIC)
Amiclenomycin Biotin Synthesis Inhibition (DAPA aminotransferase)Not availableNot availableNot available
Bedaquiline ATP synthase inhibition0.03 - 0.12>10 (HepG2)>83 - >333
Pretomanid Mycolic acid & protein synthesis inhibition0.015 - 0.25>100 (Vero)>400 - >6667
Delamanid Mycolic acid synthesis inhibition0.006 - 0.024~50 (CHO)~2083 - ~8333
Sutezolid Protein synthesis inhibition (Oxazolidinone)0.06 - 0.25>64 (Vero)>256 - >1067

Note: The therapeutic index values are estimations based on the provided ranges of MIC and CC50 values.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of antibiotic performance.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Mycobacterial Inoculum:

  • A pure culture of Mycobacterium tuberculosis H37Rv is grown on an appropriate solid medium (e.g., Middlebrook 7H10 agar).
  • Colonies are harvested and suspended in a suitable broth (e.g., Middlebrook 7H9 broth) containing a dispersing agent (e.g., Tween 80) to prevent clumping.
  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^7 CFU/mL.
  • The suspension is then diluted to achieve the final desired inoculum concentration for the assay.

2. Preparation of Antibiotic Dilutions:

  • Stock solutions of the test antibiotics are prepared in a suitable solvent (e.g., DMSO or water).
  • A series of two-fold dilutions of each antibiotic are prepared in a 96-well microtiter plate using Middlebrook 7H9 broth.

3. Inoculation and Incubation:

  • The prepared mycobacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions.
  • Positive (no antibiotic) and negative (no bacteria) control wells are included.
  • The plates are sealed and incubated at 37°C in a humidified incubator for 7-14 days.

4. Determination of MIC:

  • After incubation, the plates are visually inspected for bacterial growth.
  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the mycobacteria.

Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Culture and Seeding:

  • A mammalian cell line (e.g., HepG2 or Vero) is cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.
  • Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • The culture medium is replaced with fresh medium containing serial dilutions of the test antibiotic.
  • A vehicle control (medium with the solvent used to dissolve the antibiotic) is included.
  • The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

3. MTT Addition and Incubation:

  • After the treatment period, MTT solution is added to each well and the plate is incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Measurement:

  • A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

5. Calculation of CC50:

  • The absorbance values are plotted against the drug concentrations.
  • The CC50 value, which is the concentration of the drug that reduces cell viability by 50%, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of Amiclenomycin and the general workflow for evaluating antibiotic efficacy and toxicity, the following diagrams are provided.

Biotin_Synthesis_Pathway Biotin Synthesis Pathway and Inhibition by Amiclenomycin Pimeloyl_CoA Pimeloyl-CoA BioF BioF Pimeloyl_CoA->BioF KAPA 7-keto-8-aminopelargonic acid (KAPA) BioA BioA (DAPA aminotransferase) KAPA->BioA DAPA 7,8-diaminopelargonic acid (DAPA) BioD BioD DAPA->BioD DTB Dethiobiotin (DTB) BioB BioB DTB->BioB Biotin Biotin BioF->KAPA BioA->DAPA BioD->DTB BioB->Biotin Amiclenomycin Amiclenomycin Amiclenomycin->BioA Inhibition

Caption: Inhibition of the biotin synthesis pathway by Amiclenomycin.

Experimental_Workflow General Workflow for Antibiotic Efficacy and Toxicity Testing cluster_efficacy Efficacy Testing cluster_toxicity Toxicity Testing MIC_Assay MIC Determination (Broth Microdilution) Inoculum_Prep Prepare M. tuberculosis Inoculum Incubation_MIC Inoculate and Incubate Inoculum_Prep->Incubation_MIC Antibiotic_Dilutions Prepare Antibiotic Serial Dilutions Antibiotic_Dilutions->Incubation_MIC Read_MIC Determine MIC Incubation_MIC->Read_MIC TI_Calculation Therapeutic Index Calculation (CC50/MIC) Read_MIC->TI_Calculation Efficacy Data MTT_Assay Cytotoxicity Assay (MTT) Cell_Seeding Seed Mammalian Cells Compound_Treatment Treat with Antibiotic Cell_Seeding->Compound_Treatment MTT_Incubation Add MTT and Incubate Compound_Treatment->MTT_Incubation Read_CC50 Determine CC50 MTT_Incubation->Read_CC50 Read_CC50->TI_Calculation Toxicity Data

Caption: Workflow for determining antibiotic therapeutic index.

References

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: Proper Disposal Procedures for Amiclenomycin

For researchers and scientists at the forefront of drug development, ensuring the safe handling and disposal of chemical compounds like Amiclenomycin is paramount. Adherence to proper disposal protocols is not only a cor...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, ensuring the safe handling and disposal of chemical compounds like Amiclenomycin is paramount. Adherence to proper disposal protocols is not only a cornerstone of laboratory safety but also a critical measure in preventing environmental contamination and the rise of antimicrobial resistance. This guide provides essential, step-by-step procedures for the responsible disposal of Amiclenomycin, tailored for a professional laboratory setting.

Immediate Safety and Handling

Before initiating any disposal process, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines. The following are general best-practice recommendations for handling Amiclenomycin waste.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling Amiclenomycin in its pure form or in solution.

Waste Segregation: All materials that have come into contact with Amiclenomycin must be treated as hazardous chemical waste. This includes:

  • Unused or expired stock solutions

  • Contaminated culture media

  • Used consumables such as pipette tips, gloves, and flasks

Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste" and explicitly state "Amiclenomycin."

Step-by-Step Disposal Procedures

The correct disposal method for Amiclenomycin is contingent on its form (solid, liquid solution, or contaminated materials) and the established protocols of your institution. The primary and most secure method for disposal is through your institution's hazardous waste program.

1. Pure (Solid) Amiclenomycin and Concentrated Stock Solutions:

Concentrated antibiotic solutions are considered hazardous chemical waste.[1]

  • Step 1: Collection. Collect solid Amiclenomycin waste and concentrated stock solutions in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Step 2: Storage. Store the sealed container in a designated, secure area, away from incompatible materials.

  • Step 3: Arrange for Pickup. Contact your institution's EHS department to schedule the collection and disposal of the hazardous waste.

2. Dilute Amiclenomycin Solutions (e.g., Used Culture Media):

Autoclaving may not be an effective method for deactivating all antibiotics, and therefore, the used media should be handled as chemical waste.[1]

  • Step 1: Collection. Collect all media containing Amiclenomycin in a clearly labeled, leak-proof container. Do not pour it down the drain.

  • Step 2: Storage. Store the container in a designated hazardous waste accumulation area.

  • Step 3: Arrange for Pickup. Follow your institution's procedures for the disposal of chemical waste.

3. Contaminated Laboratory Materials:

Any labware or consumables that have come into contact with Amiclenomycin should be disposed of as hazardous waste.

  • Step 1: Segregation. Place all contaminated items, such as pipette tips, centrifuge tubes, gloves, and flasks, into a designated hazardous waste container lined with a durable plastic bag.

  • Step 2: Labeling. Clearly label the container as "Hazardous Waste" with the name "Amiclenomycin."

  • Step 3: Disposal. Arrange for pickup and disposal through your institution's EHS department.

Amiclenomycin Properties

A summary of key quantitative data for Amiclenomycin is provided in the table below for easy reference.[2][3][4]

PropertyValue
Molecular Formula C₁₀H₁₆N₂O₂
Molecular Weight 196.25 g/mol
CAS Number 53696-70-1
Storage (Powder) -20°C for long-term storage
Storage (In Solvent) -80°C for long-term storage

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of Amiclenomycin waste in a laboratory setting.

cluster_start cluster_characterize cluster_solid cluster_liquid cluster_contaminated cluster_collection cluster_storage cluster_disposal start Amiclenomycin Waste Generated characterize Identify Waste Type start->characterize solid_waste Pure Amiclenomycin or Concentrated Stock Solution characterize->solid_waste Solid or Concentrated liquid_waste Dilute Solutions (e.g., Used Culture Media) characterize->liquid_waste Dilute Liquid contaminated_waste Contaminated Labware (Pipette tips, gloves, etc.) characterize->contaminated_waste Contaminated Materials collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid collect_contaminated Collect in Labeled Hazardous Waste Container contaminated_waste->collect_contaminated storage Store in Designated Secure Area collect_solid->storage collect_liquid->storage collect_contaminated->storage disposal Arrange for Pickup by Institutional EHS storage->disposal

References

Handling

Safeguarding Research: A Comprehensive Guide to Handling Amiclenomycin

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Amiclenomycin,...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Amiclenomycin, a potent antibiotic with activity against mycobacterium.[1][2][3][4][5] Adherence to these procedural steps is critical for minimizing exposure risk and ensuring proper disposal.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted to determine the specific PPE required for handling any chemical.[6] Based on general best practices for handling chemical and biological hazards, the following PPE is recommended when working with Amiclenomycin.

PPE CategoryRecommended EquipmentPurpose
Hand Protection Disposable nitrile gloves are the minimum requirement.[7]Protects hands from direct contact with the substance.[7][8] Gloves should be changed immediately if contaminated.[7]
Body Protection Laboratory coat, gown, or coveralls.[7][9]Protects skin and personal clothing from contamination.[6][7]
Eye and Face Protection Safety glasses with side shields or goggles.[6][7] A face shield may be necessary for splash hazards.[7][10]Protects eyes and face from splashes, dust, and aerosols.[6][8]
Respiratory Protection A surgical mask or N95 respirator may be required depending on the procedure and potential for aerosol generation.[6][7][10]Minimizes inhalation of airborne particles.[6]
Foot Protection Closed-toe shoes. Shoe covers may be used for added protection.[7][9]Protects feet from spills and falling objects.

Operational and Disposal Plans

Proper handling and disposal of Amiclenomycin are crucial to prevent environmental contamination and the development of antibiotic-resistant bacteria.[11]

Handling and Storage:

  • Preparation: All employees handling Amiclenomycin should be thoroughly trained in its safe handling.[12] Work should be conducted in a well-ventilated area, and the generation of dust or aerosols should be avoided.[12][13]

  • Hygiene: Do not eat, drink, or smoke in areas where Amiclenomycin is handled.[14][15] Wash hands thoroughly after handling the substance.[14]

  • Storage: Amiclenomycin powder should be stored at -20°C for up to 3 years.[1] In solvent, it should be stored at -80°C for up to 1 year.[1] Store the compound in a locked location.[14]

Disposal Protocol:

Antibiotic waste should be treated as hazardous chemical waste.[11]

  • Segregation: All materials that have come into contact with Amiclenomycin, including used vials, contaminated PPE, and cleaning materials, must be segregated from general laboratory waste.

  • Containment: Collect all Amiclenomycin waste in a designated, approved container for chemical waste.[11] This container should be clearly labeled as "Hazardous Antibiotic Waste."

  • Decontamination: While autoclaving can destroy pathogens, it may not be effective in degrading all antibiotics.[11] Therefore, chemical deactivation may be necessary. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on deactivating Amiclenomycin.[11]

  • Final Disposal: Dispose of the contained waste through your institution's hazardous waste disposal program.[14][15] Do not dispose of Amiclenomycin down the drain or in regular trash.[11]

Experimental Protocols

Spill Cleanup Procedure:

In the event of a spill, immediate and proper cleanup is essential to prevent exposure and contamination.

  • Evacuate and Secure: Alert others in the area and restrict access to the spill site.

  • Don PPE: Before beginning cleanup, put on the appropriate personal protective equipment as outlined in the table above.

  • Containment: Cover the spill with an absorbent material, such as a disposable towel.[16]

  • Decontamination: Gently wipe the area of the spill with a suitable decontaminating agent (e.g., a bleach solution), working from the outside in.

  • Disposal: Place all contaminated materials, including absorbent towels and wipes, into a designated chemotherapy or hazardous waste disposal bag.[16]

  • Post-Cleanup: Remove and dispose of contaminated gloves and other PPE in the hazardous waste bag.[16] Wash hands thoroughly with soap and water.[16]

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[16] Remove contaminated clothing. If irritation persists, seek medical attention.[16]

  • Eye Contact: Rinse eyes with plenty of water for several minutes.[14] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[14][16]

  • Ingestion: If swallowed, rinse mouth with water.[14] Call a poison center or doctor if you feel unwell.[14][15]

Visual Safety Guide

The following diagram illustrates the workflow for safely handling a spill of Amiclenomycin.

Spill_Cleanup_Workflow cluster_0 Spill Occurs cluster_1 Immediate Actions cluster_2 Cleanup Process cluster_3 Disposal Spill Amiclenomycin Spill Alert Alert Others & Secure Area Spill->Alert Don_PPE Don Appropriate PPE Alert->Don_PPE Contain Cover with Absorbent Material Don_PPE->Contain Decontaminate Wipe with Decontaminating Agent Contain->Decontaminate Dispose_Waste Place Contaminated Items in Hazmat Bag Decontaminate->Dispose_Waste Doff_PPE Remove & Dispose of PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Amiclenomycin Spill Cleanup Workflow

References

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